MS39
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C55H71ClFN9O7S |
|---|---|
Molecular Weight |
1056.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H71ClFN9O7S/c1-36-50(74-35-61-36)38-18-16-37(17-19-38)32-58-53(70)45-29-40(67)33-66(45)54(71)51(55(2,3)4)63-48(68)14-11-9-7-6-8-10-12-15-49(69)65-25-23-64(24-26-65)22-13-27-73-47-30-41-44(31-46(47)72-5)59-34-60-52(41)62-39-20-21-43(57)42(56)28-39/h16-21,28,30-31,34-35,40,45,51,67H,6-15,22-27,29,32-33H2,1-5H3,(H,58,70)(H,63,68)(H,59,60,62)/t40-,45+,51-/m1/s1 |
InChI Key |
HLFLODKZIGYHNR-LTEFSYCBSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of MS177, an EZH2-Targeting PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of MS177, a potent and fast-acting EZH2-targeting Proteolysis Targeting Chimera (PROTAC) degrader. This document details the compound's effects on key signaling pathways, summarizes quantitative data from various studies, and outlines the methodologies of pivotal experiments.
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression of target genes.[1] Dysregulation of EZH2 activity is implicated in the progression of various cancers, making it a significant target for therapeutic intervention.[1][2] MS177 is a PROTAC designed to induce the degradation of EZH2, offering a promising therapeutic strategy for cancers dependent on EZH2 activity.[3][4]
Core Mechanism of Action
MS177 functions as a heterobifunctional molecule, consisting of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), a linker, and a potent EZH2 inhibitor, C24.[3][5] This design allows MS177 to recruit EZH2 to the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the EZH2 protein.
The degradation of EZH2 by MS177 has two major consequences:
-
Depletion of the canonical EZH2-PRC2 complex: This leads to a reduction in global H3K27me3 levels, thereby reactivating the expression of tumor suppressor genes silenced by PRC2.[3][4]
-
Depletion of the non-canonical EZH2-cMyc complex: MS177 also effectively degrades the non-canonical complex of EZH2 with the oncoprotein cMyc, leading to the degradation of cMyc itself.[3][4]
This dual action on both canonical and non-canonical EZH2 complexes contributes to the potent anti-tumor activity of MS177, including the induction of cell growth inhibition, apoptosis, and cell cycle arrest in cancer cells.[3][6]
Signaling Pathways
The primary signaling pathway affected by MS177 is the PRC2-mediated gene silencing pathway. By inducing the degradation of EZH2, MS177 effectively dismantles the PRC2 complex and reverses its epigenetic silencing effects. Additionally, its action on the non-canonical EZH2-cMyc complex impacts oncogenic signaling driven by cMyc.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for MS177 in various experimental settings.
Table 1: In Vitro Potency of MS177
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (EZH2-PRC2 inhibition) | - | 7 nM | [3] |
| IC₅₀ (C24 moiety) | - | 12 nM | [3][5] |
| DC₅₀ (EZH2 degradation) | EOL-1 | 0.2 ± 0.1 µM | [4] |
| MV4;11 | 1.5 ± 0.2 µM | [4] | |
| Dₘₐₓ (EZH2 degradation) | EOL-1 | 82% | [4] |
| MV4;11 | 68% | [4] | |
| IC₅₀ (Anti-proliferation) | MLL-r leukemia cells | 0.1 - 0.57 µM | [3] |
| AML patient samples | 0.09 - 1.35 µM | [3] |
Table 2: In Vivo Efficacy and Pharmacokinetics of MS177
| Parameter | Model | Dosage | Outcome | Reference |
| Tumor Growth Inhibition | MLL-r AML PDX model | 100 mg/kg, i.p., BID for 6 days | Tumor growth repression | [3] |
| MLL-r leukemia xenograft | 100 mg/kg, i.p., BID for 6 days | Tumor growth repression | [3] | |
| Pharmacokinetics | Male Swiss Albino mice | 50 mg/kg, i.p. | Intraplasma concentration ~1 µM | [3] |
| Tolerability | Mice | 100 mg/kg, i.p., BID for 6 days/week | Well-tolerated, no apparent toxicity | [3] |
| Mice | 200 mg/kg, i.p., BID for 3 days/week | Well-tolerated, no apparent toxicity | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
5.1. PROTAC-Induced Protein Degradation Assay (Western Blot)
This protocol is used to determine the degradation of a target protein (EZH2) following treatment with a PROTAC (MS177).
Protocol Steps:
-
Cell Culture and Treatment: Plate cancer cells (e.g., EOL-1, MV4;11) at an appropriate density. After 24 hours, treat the cells with a dose range of MS177, negative controls (e.g., MS177N1, MS177N2), and a vehicle control (DMSO) for the desired time period (e.g., 16 or 24 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).[7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the EZH2 signal to the loading control. Calculate the percentage of EZH2 degradation relative to the vehicle control to determine the half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ).[7]
5.2. In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the EZH2-PRC2 complex and its inhibition by compounds like MS177.
References
- 1. Recent update on the development of EZH2 inhibitors and degraders for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The challenges of EZH2 drug development [pharmaceutical-technology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MS177 | EZH2 PROTAC | Probechem Biochemicals [probechem.com]
- 5. MS177 - MedChem Express [bioscience.co.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
MS39 PROTAC: A Technical Guide to a Potent and Selective EGFR Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. MS39 is a potent and selective PROTAC that targets mutant epidermal growth factor receptor (EGFR), a key driver in non-small-cell lung cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols for its evaluation, and a summary of its constituent components.
Introduction to this compound PROTAC
This compound is a heterobifunctional small molecule that potently and selectively induces the degradation of mutant forms of the epidermal growth factor receptor (EGFR), such as those with exon 19 deletions (Del19) and the L858R mutation. It shows minimal effect on wild-type EGFR, offering a promising therapeutic window. This compound is comprised of three key components: a targeting ligand for mutant EGFR (gefitinib), a recruiter for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a flexible linker that connects these two moieties.[1][2] By bringing mutant EGFR into close proximity with the VHL E3 ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of the receptor, leading to the suppression of downstream oncogenic signaling pathways and inhibition of cancer cell proliferation.[1]
Core Components of this compound
This compound is meticulously designed with three integral parts that work in concert to achieve its targeted protein degradation function:
-
Targeting Ligand: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine, a derivative of the EGFR inhibitor Gefitinib, which selectively binds to the ATP-binding site of mutant EGFR.
-
E3 Ligase Ligand: (S,R,S)-AHPC-based ligand that recognizes and binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
Linker: An undecanedioic acid-based linker that connects the targeting ligand and the E3 ligase ligand, providing the necessary flexibility and length to facilitate the formation of a stable ternary complex.[3]
Mechanism of Action and Signaling Pathway
This compound operates through the PROTAC mechanism, which involves the formation of a ternary complex between the target protein (mutant EGFR), this compound, and the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of mutant EGFR. The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome. This process is catalytic, as this compound is released after inducing ubiquitination and can engage with another target protein molecule.
Caption: Mechanism of action of this compound PROTAC.
The degradation of mutant EGFR by this compound effectively shuts down the downstream signaling pathways that drive tumor growth and survival, including the PI3K-Akt and MAPK pathways.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity.
Table 1: In Vitro Degradation Potency of this compound
| Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | Treatment Time (hours) |
| HCC827 | exon 19 del | 5.0 | >95 | 16 |
| H3255 | L858R | 3.3 | >95 | 16 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Binding Affinities of this compound and its Precursors
| Compound | Target | Kd (nM) |
| Gefitinib | EGFR WT | 1.1 ± 2 |
| EGFR L858R | 0.8 ± 2 | |
| This compound | EGFR WT | 11 ± 3 |
| EGFR L858R | 12 ± 7 |
Kd: Dissociation constant.
Table 3: Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) |
| H3255 | Data not explicitly provided, but this compound showed significantly more potent inhibition of cell growth compared to its negative control. |
IC50: Half-maximal inhibitory concentration.
Pharmacokinetic Properties
While this compound has been reported to be bioavailable in mice following intraperitoneal administration, specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC are not publicly available in the reviewed literature. For context, a similar gefitinib-based PROTAC, PROTAC-3-gefitinib, when administered subcutaneously to rats, exhibited a half-life of 7.2 hours, a Tmax of 6 hours, and a Cmax of 67 ng/mL. It is important to note that these values are for a different, though related, compound and may not be representative of this compound's pharmacokinetic profile.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Western Blotting for EGFR Degradation
This protocol quantifies the reduction in EGFR protein levels following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., HCC827, H3255)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for the desired duration (e.g., 16 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA buffer to each well, incubate on ice for 30 minutes, and then scrape the cells. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Apply ECL substrate and visualize protein bands. Quantify band intensities and normalize EGFR levels to the loading control.
Cell Viability Assay (CCK-8)
This assay determines the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well. Allow to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the this compound-dependent interaction between mutant EGFR and VHL.
Materials:
-
Treated cell lysates
-
Anti-EGFR antibody
-
Anti-VHL antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, a negative control, and vehicle for a short duration (e.g., 2-4 hours). Lyse the cells as described in the Western blot protocol.
-
Immunoprecipitation: Incubate the cell lysates with an anti-EGFR antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads multiple times to remove non-specific binding. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-VHL antibody to detect the co-immunoprecipitated VHL. The presence of a VHL band in the this compound-treated sample indicates the formation of the ternary complex.
Experimental and Logical Workflows
The development and characterization of this compound follow a logical progression of experiments to establish its efficacy and mechanism of action.
Caption: A typical experimental workflow for the evaluation of this compound.
Conclusion
This compound is a highly potent and selective PROTAC degrader of mutant EGFR. Its ability to effectively induce the degradation of oncogenic EGFR in cancer cell lines highlights its potential as a promising therapeutic agent for the treatment of non-small-cell lung cancer. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in the field of targeted protein degradation. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
MS39: A Technical Guide to a Potent and Selective EGFR Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS39 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). As a heterobifunctional molecule, this compound co-opts the cell's natural protein disposal machinery to target and eliminate EGFR, a key driver in various cancers, particularly non-small cell lung cancer. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and biological characterization of this compound.
Discovery and Design
This compound was developed as a gefitinib-based PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EGFR. The design strategy involved chemically linking the EGFR inhibitor gefitinib (B1684475) to a VHL ligand via a flexible linker. This tripartite structure allows this compound to simultaneously bind to both EGFR and the VHL E3 ligase, thereby inducing the formation of a ternary complex. This proximity facilitates the ubiquitination of EGFR by the E3 ligase, marking it for degradation by the proteasome. The discovery of this compound was first reported by Cheng et al. in their 2020 publication in the Journal of Medicinal Chemistry.[1][2]
Chemical Synthesis
The synthesis of this compound involves a multi-step process culminating in the conjugation of the gefitinib analog, the VHL ligand, and the linker. While the specific, detailed protocol is found in the supplementary materials of the original publication, the general synthetic strategy involves the preparation of the three key components followed by their sequential coupling.
A generalized synthetic workflow is as follows:
Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of EGFR. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound, with its two distinct ligands, binds simultaneously to the EGFR protein and the VHL E3 ubiquitin ligase, forming a stable ternary complex.
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the EGFR protein.
-
Proteasomal Degradation: The poly-ubiquitinated EGFR is then recognized and degraded by the 26S proteasome.
-
Recycling: this compound is released after inducing ubiquitination and can participate in further rounds of EGFR degradation.
Quantitative Data
The biological activity of this compound has been characterized in various non-small cell lung cancer (NSCLC) cell lines, demonstrating its potency and selectivity for mutant forms of EGFR.
| Parameter | Cell Line | EGFR Mutation | Value | Reference |
| DC₅₀ (Degradation) | HCC-827 | Exon 19 Deletion | 5.0 nM | |
| DC₅₀ (Degradation) | H3255 | L858R | 3.3 nM | |
| Selectivity | OVCAR8 (WT), H1299 (WT) | Wild-Type | No significant degradation | [3] |
| In Vivo Bioavailability | Mice | N/A | Sufficient for in vivo efficacy studies | [3] |
DC₅₀ (Half-maximal Degradation Concentration) is the concentration of the compound that induces 50% degradation of the target protein.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize EGFR PROTACs like this compound.
Western Blotting for EGFR Degradation
This assay is fundamental to quantify the degradation of EGFR protein levels following PROTAC treatment.
Workflow:
References
An In-depth Technical Guide to MS39: A Potent and Selective EGFR Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS39 is a potent and selective bifunctional small molecule degrader of the Epidermal Growth Factor Receptor (EGFR).[1] As a Proteolysis Targeting Chimera (PROTAC), this compound is engineered to specifically induce the degradation of mutant forms of EGFR, which are implicated in the pathogenesis of non-small-cell lung cancer (NSCLC), while sparing the wild-type protein.[1][2][3] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and key experimental data. Detailed protocols for relevant biological assays are also presented to facilitate further research and development.
Chemical Structure and Properties
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to EGFR, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4][5] The EGFR-targeting moiety is derived from the first-generation EGFR inhibitor, gefitinib.[1][4]
Chemical Structure
IUPAC Name: (2S,4R)-1-((S)-2-(11-(4-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)piperazin-1-yl)-11-oxoundecanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2675490-92-1 | |
| Molecular Formula | C₅₅H₇₁ClFN₉O₇S | |
| Molecular Weight | 1056.74 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate mutant EGFR.[6]
The proposed mechanism of action is as follows:
-
Ternary Complex Formation: this compound simultaneously binds to both mutant EGFR and the VHL E3 ubiquitin ligase, forming a ternary complex.[2]
-
Ubiquitination: The proximity induced by this compound allows the VHL E3 ligase to polyubiquitinate EGFR.
-
Proteasomal Degradation: The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome.[6]
-
Inhibition of Downstream Signaling: The degradation of EGFR leads to the suppression of downstream pro-survival signaling pathways, such as the PI3K/AKT and MAPK pathways, ultimately inhibiting cell proliferation and survival.[6]
Biological Activity
This compound has demonstrated potent and selective degradation of mutant EGFR in various non-small-cell lung cancer (NSCLC) cell lines.
In Vitro Degradation Activity
| Cell Line | EGFR Mutation | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| HCC827 | exon 19 deletion | 5.0 | >95 | [1] |
| H3255 | L858R mutation | 3.3 | >95 | [1] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
In Vitro Anti-proliferative Activity
This compound effectively inhibits the proliferation of lung cancer cells harboring EGFR mutations.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Western Blotting for EGFR Degradation
This protocol is used to quantify the degradation of EGFR induced by this compound.[6]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.[6]
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody against EGFR (and a loading control like GAPDH) overnight at 4°C.[6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
Cell Viability (MTT) Assay
This assay measures the effect of this compound on cell proliferation and viability.[6]
-
Cell Seeding:
-
Seed NSCLC cells in a 96-well plate and allow them to attach overnight.[6]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).[6]
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.[6]
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Pharmacokinetics
This compound has been shown to be bioavailable in mice following intraperitoneal (i.p.) administration, making it suitable for in vivo efficacy studies.[1][8]
Synthesis
The synthesis of this compound involves a multi-step process. A key step is the coupling of the gefitinib-derived piperazine (B1678402) moiety to a linker, which is then conjugated to the VHL E3 ligase ligand.[1]
Conclusion
This compound is a highly potent and selective degrader of mutant EGFR with promising therapeutic potential for the treatment of NSCLC. Its well-characterized mechanism of action and demonstrated in vitro and in vivo activity make it a valuable tool for cancer research and drug development. The detailed protocols provided herein should enable further investigation into the full therapeutic utility of this novel compound.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MS-39: An Ophthalmic Diagnostic Device
Initial searches for the biological activity of a compound designated "MS39" did not yield any results for a biologically active agent. Instead, all findings consistently point to the MS-39, a sophisticated medical imaging device used in ophthalmology. This guide, therefore, provides a comprehensive overview of the MS-39 device, its technical specifications, and its applications in clinical practice.
The MS-39 is an advanced diagnostic instrument that combines Placido disk corneal topography with high-resolution anterior segment optical coherence tomography (AS-OCT).[1][2][3] This dual-technology approach allows for a detailed and comprehensive analysis of the cornea and the entire anterior segment of the eye.[1][4]
Core Technology and Capabilities
The MS-39 provides a wealth of information for clinicians, including detailed data on the pachymetry (thickness), elevation, curvature, and dioptric power of both the anterior and posterior corneal surfaces.[1][3] The device is capable of capturing high-resolution cross-sectional images with a diameter of up to 16 mm, revealing intricate details of the corneal structure and its various layers.[1][4]
A key feature of the MS-39 is its ability to generate a precise epithelial thickness map.[1][2] This is crucial for the early detection and management of corneal ectatic disorders such as keratoconus, as epithelial abnormalities can be an early indicator of the disease.[2][5] The device's high resolution allows for the separate analysis of epithelial and stromal tissue, which is particularly valuable before transepithelial refractive treatments and for postoperative evaluation.[4]
Clinical Applications
The MS-39 has a wide range of applications in both clinical diagnostics and surgical planning:
-
Corneal and Refractive Surgery: The detailed corneal data provided by the MS-39 is essential for planning various refractive surgery procedures.[1][3] It allows surgeons to make more informed decisions, leading to safer and more precise treatments.[4]
-
Keratoconus Screening and Management: The device's ability to provide detailed information on corneal shape, thickness, and epithelial mapping makes it a valuable tool for diagnosing and monitoring keratoconus.[2][5]
-
Cataract Surgery and IOL Calculation: The MS-39 includes an intraocular lens (IOL) calculation module that utilizes ray-tracing techniques.[1][6] This allows for accurate IOL power calculations, even in eyes that have undergone previous refractive surgery.[6]
-
Glaucoma Screening: The device can measure the anterior chamber angle and corneal pachymetry, which are important parameters in the assessment of glaucoma risk.[1]
-
Dry Eye and Tear Film Analysis: The integrated Placido disk technology enables advanced analysis of the tear film, including non-invasive break-up time (NI-BUT).[1]
-
Pupillography: The MS-39 can perform pupillography measurements under various light conditions, which is important for planning refractive surgeries and understanding a patient's visual quality.[1]
Data Presentation and Visualization
The Phoenix software platform used by the MS-39 allows for the comprehensive analysis and storage of patient data.[1] It provides a variety of topographic maps and summary indices for clinical assessment.
Key Data Outputs:
| Data Type | Description |
| Topographic Maps | Tangential and sagittal curvature, elevation, and refractive power for both anterior and posterior corneal surfaces.[2] |
| Thickness Maps | Detailed maps of the total corneal thickness and the epithelial layer thickness.[2] |
| Aberrometry Data | Analysis of corneal aberrations, providing insights into the eye's optical quality.[1] |
| Keratoconus Indices | A summary of key indices to aid in the screening and diagnosis of keratoconus.[5] |
Experimental Protocols and Workflows
The operation of the MS-39 involves a standardized scanning protocol to acquire high-quality images and data.
Standard Examination Workflow:
Conclusion
The MS-39 is a powerful and versatile diagnostic tool that provides a comprehensive analysis of the anterior segment of the eye. Its ability to combine topographic and tomographic data, along with detailed epithelial mapping, makes it an invaluable asset for ophthalmologists in the diagnosis, management, and surgical treatment of a wide range of ocular conditions. While the initial query for the "biological activity of this compound" appears to be based on a misinterpretation, the MS-39 device itself represents a significant technological advancement in the field of ophthalmology.
References
- 1. hansoninstruments.co.uk [hansoninstruments.co.uk]
- 2. hansoninstruments.co.uk [hansoninstruments.co.uk]
- 3. Device for Anterior Segment Analysis of Eye | MS-39 | CSO Ophtalmic [csoitalia.it]
- 4. SCHWIND MS-39: Spectral domain OCT and topographer [eye-tech-solutions.com]
- 5. Accuracy of the indices of MS-39 anterior segment optical coherence tomography in the diagnosis of keratoconic corneas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Target Protein Binding Affinity: A Case Study with Gefitinib and EGFR
Introduction: In the realm of drug discovery and development, the precise interaction between a therapeutic compound and its biological target is of paramount importance. This interaction, quantified by binding affinity, dictates the potency, selectivity, and overall efficacy of a drug. A high binding affinity often translates to a lower required dosage, potentially reducing off-target effects and patient side effects. This technical guide delves into the core principles of target protein binding affinity, utilizing the well-documented interaction between the tyrosine kinase inhibitor Gefitinib (B1684475) and its target, the Epidermal Growth Factor Receptor (EGFR), as a comprehensive case study. Information regarding a compound designated "MS39" is not available in the public domain; therefore, the Gefitinib-EGFR model will serve to illustrate the essential concepts and experimental methodologies relevant to this field.
Gefitinib and its Target: Epidermal Growth Factor Receptor (EGFR)
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a member of the ErbB family of receptors.[1][2][3] It functions by competitively binding to the adenosine (B11128) triphosphate (ATP)-binding site within the intracellular domain of the EGFR.[2][4] This action prevents the receptor's autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[2][3][4]
EGFR itself is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell growth, survival, and differentiation.[5][6][7] Upon binding to its natural ligands, such as epidermal growth factor (EGF), EGFR dimerizes and activates its intrinsic kinase activity.[8] However, in many types of cancer, particularly non-small cell lung cancer (NSCLC), EGFR is often overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[1][5][7] Gefitinib is particularly effective in patients with specific activating mutations in the EGFR gene, which can increase the receptor's affinity for the drug.[9][10]
Quantitative Analysis of Gefitinib-EGFR Binding Affinity
The affinity of Gefitinib for EGFR has been quantified using various biophysical and biochemical assays. The data reveals a significantly higher affinity for certain mutant forms of EGFR compared to the wild-type receptor, which explains its enhanced efficacy in patients with these mutations.
| Compound | Target Protein | Measurement Type | Affinity Value | Reference |
| Gefitinib | Wild-Type EGFR | IC50 | ~47.0 µM | [11] |
| Gefitinib | Mutant EGFR (15 bp deletion in exon 19) | IC50 | ~53.0 nM | [11] |
| Gefitinib | Wild-Type EGFR (L858R mutant, active state) | Binding Free Energy | -13 kcal/mol | [12] |
| Gefitinib | Mutant EGFR (T790M) | Binding Free Energy | -12 kcal/mol | [12] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. Binding free energy is a measure of the strength of the binding interaction, with more negative values indicating stronger binding.
EGFR Signaling Pathways and Inhibition by Gefitinib
Activation of EGFR triggers a complex network of intracellular signaling pathways that ultimately regulate cellular processes. Gefitinib's inhibition of EGFR autophosphorylation effectively blocks these downstream signals. The three major signaling cascades affected are:
-
Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is central to cell proliferation, invasion, and metastasis.[8]
-
PI3K-Akt-mTOR Pathway: This is a major survival pathway that inhibits apoptosis and promotes cell growth.[5][8][13]
-
JAK/STAT Pathway: This pathway is also involved in the transcription of genes associated with cell survival.[8]
The following diagram illustrates the EGFR signaling network and the point of intervention by Gefitinib.
Experimental Protocols
Determining the binding affinity of a compound to its target protein requires precise and validated experimental methods. Below are detailed protocols for two common techniques used in the characterization of kinase inhibitors like Gefitinib.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[14][15]
Objective: To determine the dissociation constant (KD) of Gefitinib binding to EGFR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human EGFR protein (kinase domain)
-
Gefitinib
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
-
Regeneration solution (e.g., 50 mM NaOH)[15]
Methodology:
-
Chip Preparation and Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a standard amine coupling kit (EDC/NHS).
-
Inject the recombinant EGFR protein over the activated surface to achieve covalent immobilization. A target immobilization level of ~10,000 Response Units (RU) is typical.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell is prepared similarly but without the EGFR protein to subtract non-specific binding.[15]
-
-
Binding Analysis:
-
Prepare a dilution series of Gefitinib in running buffer. Concentrations should span a range from well below to well above the expected KD.
-
Inject each concentration of Gefitinib over the EGFR and reference flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).[15]
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.[15]
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Globally fit the association and dissociation curves from the different Gefitinib concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
The software will calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
The following diagram outlines the general workflow for an SPR experiment.
Cell-Based Assay for Functional Inhibition
Cell-based assays measure the functional consequence of target engagement in a cellular context, providing a valuable complement to biophysical data.
Objective: To determine the IC50 value of Gefitinib by measuring the inhibition of EGFR phosphorylation in a cancer cell line.
Materials:
-
NSCLC cell line with EGFR mutation (e.g., PC-9)
-
Cell culture medium and supplements
-
Gefitinib stock solution (in DMSO)[16]
-
EGF
-
Lysis buffer
-
Antibodies for Western Blot or ELISA: anti-phospho-EGFR and anti-total-EGFR
-
96-well plates
Methodology:
-
Cell Culture and Plating:
-
Culture PC-9 cells under standard conditions.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Starve the cells in serum-free medium for 4-6 hours.
-
Prepare a serial dilution of Gefitinib in serum-free medium.
-
Treat the cells with the different concentrations of Gefitinib for 2 hours.
-
-
EGFR Stimulation and Cell Lysis:
-
Stimulate the cells with a fixed concentration of EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Wash the cells with cold PBS and then add lysis buffer to extract cellular proteins.
-
-
Quantification of Phospho-EGFR:
-
Quantify the levels of phosphorylated EGFR and total EGFR in the cell lysates using a method such as ELISA or Western Blot.
-
-
Data Analysis:
-
Normalize the phospho-EGFR signal to the total EGFR signal for each concentration of Gefitinib.
-
Plot the normalized phospho-EGFR levels against the logarithm of the Gefitinib concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
The workflow for this cell-based assay is depicted below.
Conclusion
The study of target protein binding affinity is a cornerstone of modern drug development. As illustrated by the case of Gefitinib and EGFR, a comprehensive understanding of the quantitative binding characteristics, the molecular mechanism of action, and the downstream cellular consequences is essential for designing effective and selective therapies. The methodologies detailed in this guide, from biophysical techniques like SPR to functional cell-based assays, provide the necessary tools for researchers to characterize these critical molecular interactions and advance the development of next-generation therapeutics.
References
- 1. medschool.co [medschool.co]
- 2. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ClinPGx [clinpgx.org]
- 9. Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. EGFR / ERBB1 / HER1 - Biaffin GmbH & Co KG [biaffin.com]
- 15. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
In Vitro Studies of MS39: A Comprehensive Technical Overview
A Note to the Reader: Initial searches for "MS39" in the context of in vitro studies have predominantly returned information regarding a medical imaging device, the MS-39 Anterior Segment Optical Coherence Tomographer (AS-OCT), used in ophthalmology. There is a significant lack of publicly available data pertaining to "this compound" as a chemical compound or drug undergoing in vitro laboratory studies. This guide will therefore focus on the technical capabilities and data generated by the MS-39 device, which can be utilized in clinical research and studies, some of which may have in vitro components in a broader sense (e.g., analysis of tear film).
Introduction
The MS-39 is an advanced diagnostic instrument that combines Placido disk corneal topography with high-resolution spectral domain optical coherence tomography (SD-OCT) to provide a detailed analysis of the anterior segment of the eye.[1][2][3][4] This dual-technology approach allows for the acquisition of a wide range of quantitative data on corneal structure, including pachymetry, elevation, curvature, and dioptric power of both the anterior and posterior corneal surfaces.[2][3] Its high-resolution imaging capabilities extend to the iris, iridocorneal angle, and crystalline lens, making it a versatile tool for both clinical diagnostics and surgical planning.[4][5]
Core Technical Specifications and Data Presentation
The MS-39 provides a wealth of quantitative data that is crucial for researchers and clinicians. Below is a summary of key measurable parameters.
| Parameter | Description | Typical Application | Source |
| Corneal Topography | Measurement of the anterior corneal surface curvature using a Placido disc system.[1] Provides data on keratometry, elevation, and power. | Keratoconus screening, contact lens fitting, refractive surgery planning. | [1][6] |
| Corneal Tomography | Cross-sectional imaging of the cornea and anterior segment using SD-OCT with an axial resolution of 3.5 μm.[1] | Detailed analysis of corneal layers, pachymetry mapping, and assessment of corneal pathologies. | [1][5] |
| Epithelial and Stromal Mapping | High-resolution mapping of the epithelial and stromal thickness.[3][5] This is particularly useful for detecting the epithelial masking effect in corneal abnormalities.[3][5] | Early detection of keratoconus, monitoring corneal healing after surgery. | [3][5][7] |
| Pachymetry | Measurement of corneal thickness across a wide diameter. | Glaucoma screening, pre-operative assessment for refractive surgery. | [3] |
| Anterior Chamber Analysis | Measurement of anterior chamber depth, angle-to-angle distance, and iridocorneal angle parameters (AOD, TISA).[3] | Glaucoma diagnosis and management. | [3] |
| Crystalline Lens Biometry | Measurement of lens thickness, its distance from the cornea, and its equatorial plane position.[3][8] | Intraocular lens (IOL) power calculation for cataract surgery.[3][8] | |
| Pupillography | Dynamic or static measurement of pupil diameter under various lighting conditions (scotopic, mesopic, photopic).[3][4][5] | Planning for refractive treatments to optimize vision quality. | [3][4][5] |
| Tear Film Analysis | Advanced analysis of tear break-up time using Placido disk technology.[4] | Diagnosis and management of dry eye disease. | [4] |
Experimental Protocols
While "in vitro studies" in the traditional sense are not applicable, the following outlines the general workflow for data acquisition and analysis using the MS-39 for clinical research purposes.
General Data Acquisition Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Device for Anterior Segment Analysis of Eye | MS-39 | CSO Ophtalmic [csoitalia.it]
- 3. hansoninstruments.co.uk [hansoninstruments.co.uk]
- 4. mivision.com.au [mivision.com.au]
- 5. SCHWIND MS-39: Spectral domain OCT and topographer [eye-tech-solutions.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Guide: The Role and Therapeutic Targeting of CD39 in Cancer
It appears there may be a misunderstanding in the query, as "MS39" does not correspond to a known molecule or drug with documented effects on cancer cell lines in the available scientific literature. The search results primarily point to two distinct topics: "CD39," a critical enzyme in cancer immunotherapy, and "MS-39," an ophthalmic diagnostic device.
Given the context of the request, which focuses on cancer cell lines, signaling pathways, and drug development, it is highly probable that the intended topic was CD39 . CD39 is an ectonucleotidase that plays a significant role in tumor immunology by breaking down extracellular ATP, a pro-inflammatory signal, into AMP, which is then converted to the immunosuppressive molecule adenosine (B11128). The inhibition of CD39 is a promising strategy in cancer therapy to enhance anti-tumor immunity.
This technical guide will proceed under the assumption that the query intended to explore the effects of targeting CD39 on cancer cell lines.
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth overview of the ectonucleotidase CD39 as a therapeutic target in oncology. It summarizes the quantitative effects of CD39 modulation on cancer cell lines, details relevant experimental protocols, and illustrates the core signaling pathways involved.
Introduction to CD39 in the Tumor Microenvironment
CD39, also known as Ectonucleoside Triphosphate Diphosphohydrolase-1 (ENTPD1), is a cell surface enzyme that hydrolyzes extracellular adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) into adenosine monophosphate (AMP). In the tumor microenvironment (TME), dying or stressed cancer cells release ATP, which acts as a potent immunostimulatory signal, often referred to as a "find me" signal for immune cells. However, high expression of CD39 on tumor cells and various immune cells within the TME counteracts this effect.
The enzymatic activity of CD39 is the rate-limiting step in the conversion of pro-inflammatory extracellular ATP into immunosuppressive adenosine. The resulting AMP is further hydrolyzed by CD73 (Ecto-5'-nucleotidase) to produce adenosine. Adenosine then binds to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions. This adenosinergic pathway is a key mechanism of immune evasion by tumors. Consequently, inhibiting CD39 is an attractive therapeutic strategy to restore anti-tumor immunity by increasing immunostimulatory ATP and reducing immunosuppressive adenosine in the TME.
Quantitative Effects of Targeting CD39 on Cancer Cell Lines
The therapeutic potential of targeting CD39 is under active investigation. While the primary mechanism of anti-CD39 therapy is the modulation of the immune response, studies have also explored its direct and indirect effects on cancer cells. The impact of CD39 inhibition can be multifaceted, influencing tumor growth, metastasis, and the tumor's interaction with its microenvironment.
Below is a summary of representative quantitative data from studies investigating the effects of targeting CD39.
| Cancer Type | Cell Line | Therapeutic Agent | Observed Effect | Quantitative Finding | Reference |
| Colorectal Cancer | MC-26 | Genetic deletion of CD39 | Reduced liver metastasis | Significantly slower growth of hepatic metastases in CD39 deficient mice compared to CD39 over-expressing mice. | |
| Lung Cancer (Kras mutated) | Murine Kras;Atg5fl/fl | CD39 inhibitor (POM-1) | Reduced tumor foci | Abolished accumulation of intratumoral Tregs and reduced the number of tumor foci. | |
| Melanoma | SK-MEL-28 | Anti-CD39 antibody (TTX-030) | Inhibition of ATPase activity | Sub-nanomolar potency in inhibiting CD39 ATPase enzymatic function. Maximal inhibition of cellular CD39 ATPase velocity was 85%. | |
| Various Solid Tumors | Human monocyte-derived dendritic cell/T cell/carcinoma cell line coculture | CD39 inhibition | Enhanced T cell function | Greater production of IL-2, granzyme B, and IFNγ. |
Experimental Protocols
The investigation of CD39's role in cancer involves a variety of experimental techniques. Below are detailed methodologies for key experiments.
In Vitro ATPase Activity Assay
This assay quantifies the enzymatic activity of CD39 on the cell surface.
-
Objective: To measure the rate of ATP hydrolysis by CD39 expressed on cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., SK-MEL-28)
-
Assay buffer (e.g., Tris buffer, pH 7.4, containing CaCl2 and MgCl2)
-
ATP substrate
-
Malachite green reagent for phosphate (B84403) detection
-
CD39 inhibitor (e.g., POM-1, anti-CD39 antibody)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Culture cancer cells to the desired confluency and harvest.
-
Resuspend a known number of cells in the assay buffer.
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the CD39 inhibitor for a specified time (e.g., 30 minutes at 37°C).
-
Initiate the enzymatic reaction by adding a known concentration of ATP to each well.
-
Incubate for a defined period (e.g., 60 minutes at 37°C).
-
Stop the reaction by adding a stopping reagent.
-
Add the malachite green reagent to each well to detect the amount of inorganic phosphate released from ATP hydrolysis.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Calculate the amount of phosphate released based on a standard curve and determine the rate of ATP hydrolysis.
-
T-Cell Activation and Cytotoxicity Assay in a Co-culture System
This assay assesses the impact of CD39 inhibition on the ability of T cells to recognize and kill cancer cells.
-
Objective: To determine if blocking CD39 on cancer cells or immune cells enhances T-cell mediated cytotoxicity.
-
Materials:
-
Target cancer cell line
-
Effector T cells (e.g., activated human CD8+ T cells)
-
Anti-CD39 antibody or small molecule inhibitor
-
Cell culture medium
-
Reagents for measuring cell viability (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) or cytokine release (e.g., ELISA kits for IFNγ, TNFα).
-
Fluorescence microscope or flow cytometer.
-
-
Procedure:
-
Label the target cancer cells with a fluorescent dye (e.g., Calcein-AM).
-
Plate the labeled cancer cells in a 96-well plate.
-
Add the CD39 inhibitor to the wells containing cancer cells.
-
Add the effector T cells at various effector-to-target ratios.
-
Co-culture the cells for a specified period (e.g., 4-24 hours).
-
At the end of the incubation, measure cancer cell viability by quantifying the remaining fluorescent signal or by flow cytometry analysis of live/dead cell markers.
-
Collect the supernatant from the co-culture to measure the concentration of cytokines (e.g., IFNγ) released by activated T cells using ELISA.
-
Signaling Pathways and Experimental Workflows
The CD39-Adenosine Signaling Pathway in the Tumor Microenvironment
The following diagram illustrates the central role of CD39 in the generation of immunosuppressive adenosine within the TME.
Caption: The CD39-adenosine signaling pathway in the tumor microenvironment.
Experimental Workflow for Evaluating Anti-CD39 Therapy
The diagram below outlines a typical workflow for the preclinical evaluation of a novel anti-CD39 therapeutic agent.
Caption: Preclinical experimental workflow for anti-CD39 drug development.
Conclusion and Future Directions
The targeting of CD39 represents a promising frontier in cancer immunotherapy. By mitigating the immunosuppressive effects of adenosine and promoting an ATP-rich, pro-inflammatory tumor microenvironment, anti-CD39 therapies have the potential to enhance the efficacy of existing treatments, including checkpoint inhibitors. The ongoing research and clinical trials of anti-CD39 agents will provide further insights into their mechanisms of action and clinical utility across various cancer types. A deeper understanding of the intricate signaling networks governed by purinergic signaling in the TME will be crucial for the rational design of combination therapies and the identification of patient populations most likely to benefit from this therapeutic approach.
MS39: A Technical Guide to Targeted Degradation of Mutant EGFR
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of MS39, a potent and selective PROTAC (Proteolysis Targeting Chimera), in the targeted degradation of mutant epidermal growth factor receptor (EGFR). This compound represents a significant advancement in the field of targeted protein degradation, offering a promising therapeutic strategy for cancers driven by EGFR mutations, particularly non-small cell lung cancer (NSCLC). This document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols, quantitative data, and a visualization of the associated signaling pathways and experimental workflows.
Introduction to this compound and Targeted Protein Degradation
Targeted protein degradation is a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound is a PROTAC designed to specifically target mutant forms of EGFR. It is composed of three key components:
-
A warhead: Gefitinib, an EGFR tyrosine kinase inhibitor, which binds to the mutant EGFR protein.
-
A linker: A chemical chain that connects the warhead and the E3 ligase ligand.
-
An E3 ligase ligand: A molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
By bringing mutant EGFR into close proximity with the VHL E3 ligase, this compound facilitates the transfer of ubiquitin to the EGFR protein, marking it for destruction by the proteasome. This targeted degradation approach offers several advantages over traditional inhibition, including the potential to overcome drug resistance and address non-enzymatic functions of the target protein.
Mechanism of Action of this compound
The mechanism of this compound-mediated degradation of mutant EGFR involves a series of orchestrated molecular events, as depicted in the signaling pathway below.
Caption: Mechanism of this compound-mediated targeted protein degradation.
Quantitative Data on this compound Activity
The efficacy of this compound has been demonstrated through various in vitro studies. The following tables summarize key quantitative data regarding its degradation capabilities and selectivity.
Table 1: In Vitro Degradation Potency of this compound
| Cell Line | EGFR Mutation | DC50 (nM) | Reference |
| HCC827 | exon 19 del | 5.0 | [1] |
| H3255 | L858R | 3.3 | [1] |
DC50: Half-maximal degradation concentration.
Table 2: Selectivity Profile of this compound
| Cell Line | EGFR Status | Effect on EGFR Levels | Concentration | Reference |
| OVCAR8 | Wild-Type | No significant degradation | Up to 10 µM | [1] |
| H1299 | Wild-Type | No significant degradation | Up to 10 µM | [1] |
Table 3: In Vivo Pharmacokinetic Parameters of a PROTAC in Mice
| Parameter | Value | Unit | Administration Route |
| Cmax | 94.1 | ng/mL | i.p. (5 mg/kg) |
| T1/2 | 0.481 | h | i.p. (5 mg/kg) |
| Cmax | 221 | ng/mL | s.c. (5 mg/kg) |
| T1/2 | 1.58 | h | s.c. (5 mg/kg) |
Note: This data is for a representative PROTAC and may not be specific to this compound, but provides an indication of typical pharmacokinetic properties.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for EGFR Degradation
This protocol is used to quantify the reduction in EGFR protein levels following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., HCC827, H3255)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an ECL detection system. Quantify band intensities and normalize to a loading control (GAPDH or β-actin).
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Immunoprecipitation for Ubiquitination Analysis
This protocol is used to confirm that this compound-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cancer cell lines
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Anti-EGFR antibody
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat cells with this compound, with or without a proteasome inhibitor, for a specified time.
-
Cell Lysis: Lyse the cells to obtain total protein.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-EGFR antibody to form an antibody-antigen complex.
-
Add Protein A/G agarose beads to capture the immune complexes.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated EGFR.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for evaluating a PROTAC like this compound and the logical relationship of its components.
Caption: A typical experimental workflow for evaluating a PROTAC like this compound.
References
The Ubiquitin-Proteasome System as a Therapeutic Target
An in-depth analysis of publicly available information reveals no direct link between a compound or molecule designated "MS39" and the ubiquitin-proteasome system. Extensive searches for "this compound" consistently yield results pertaining to the MS-39 Anterior Segment OCT, a diagnostic instrument used in ophthalmology for detailed imaging of the cornea and other frontal structures of the eye.[1][2][3][4][5][6][7][8][9][10][11]
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins, thereby regulating a multitude of cellular processes.[12][13][14][15][16] This intricate system involves a cascade of enzymes—E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase)—that tag substrate proteins with ubiquitin, marking them for degradation by the proteasome.[13][14][16] The specificity of this system is primarily determined by the vast family of E3 ligases, which recognize specific target proteins.[17][18][19][20][21]
Given the highly specific and technical nature of the user's request for quantitative data, experimental protocols, and signaling pathways related to a compound named "this compound" and its interaction with the UPS, the absence of any such information in the public domain prevents the creation of the requested technical guide. It is possible that "this compound" is an internal compound name not yet disclosed in scientific literature, a misnomer, or a compound that is still in the very early stages of unpublished research.
Therefore, this guide cannot provide the detailed information requested on "this compound" and its role in the ubiquitin-proteasome system. The following sections provide a general overview of the ubiquitin-proteasome system as a drug target, which may be of interest to researchers, scientists, and drug development professionals.
The central role of the UPS in maintaining cellular homeostasis makes it an attractive target for therapeutic intervention in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[12][22] The ability to modulate the UPS offers the potential to selectively degrade proteins that drive disease progression.
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins.[23][24] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ligase.[14][24] This induced proximity facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome.[14][24]
Key Components of the Ubiquitin-Proteasome System in Drug Discovery
-
E3 Ubiquitin Ligases: With over 600 E3 ligases in humans, these enzymes provide a vast landscape for targeted drug development.[25] The substrate specificity of E3 ligases allows for the selective degradation of target proteins, minimizing off-target effects.
-
Deubiquitinating Enzymes (DUBs): DUBs counteract the ubiquitination process by removing ubiquitin chains from substrate proteins.[18][19][20] Inhibition of DUBs can enhance the degradation of oncoproteins and is another promising avenue for cancer therapy.
-
Proteasome Inhibitors: These drugs block the activity of the proteasome, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in rapidly dividing cancer cells.[12]
Visualizing the Ubiquitin-Proteasome System
The following diagram illustrates the general mechanism of the ubiquitin-proteasome system.
References
- 1. Repeatability of corneal curvature with the MS-39 anterior segment tomographer in a cataractous population | PLOS One [journals.plos.org]
- 2. youtube.com [youtube.com]
- 3. The Anterior segment OCT MS-39, manufactured by CSO, receives FDA clearance - CSO Italia [csoitalia.it]
- 4. CSO MS-39 | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SCHWIND MS-39: Spectral domain OCT and topographer [eye-tech-solutions.com]
- 8. hansoninstruments.co.uk [hansoninstruments.co.uk]
- 9. hansoninstruments.co.uk [hansoninstruments.co.uk]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. The ubiquitin-proteasome system--micro target for macro intervention? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Exploration on the Mechanism of Ubiquitin Proteasome System in Cerebral Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deubiquitinase USP39 and E3 ligase TRIM26 balance the level of ZEB1 ubiquitination and thereby determine the progression of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. USP39 stabilizes β-catenin by deubiquitination and suppressing E3 ligase TRIM26 pre-mRNA maturation to promote HCC progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. USP39 stabilizes β-catenin by deubiquitination and suppressing E3 ligase TRIM26 pre-mRNA maturation to promote HCC progression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. E3 Ubiquitin Ligase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 22. CD39 transforming cancer therapy by modulating tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protein degradation resources – Bristol Myers Squibb [bms.com]
- 24. Predicting the structural basis of targeted protein degradation by integrating molecular dynamics simulations with structural mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanism of client selection by the protein quality control factor UBE2O - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of MS39: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for MS39, a novel bifunctional small-molecule degrader targeting the Epidermal Growth Factor Receptor (EGFR). This compound, also identified as compound 6, has emerged as a promising therapeutic candidate for non-small-cell lung cancers (NSCLC) harboring specific EGFR mutations. This document synthesizes key findings on its mechanism of action, in vitro efficacy, and pharmacokinetic profile, presenting data in a structured format to facilitate evaluation and future research.
Core Compound Information
| Parameter | Description |
| Compound Name | This compound (Compound 6) |
| Compound Type | Proteolysis Targeting Chimera (PROTAC) |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) |
| Mechanism of Action | Induces degradation of mutant EGFR by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. |
| Therapeutic Area | Oncology, specifically Non-Small-Cell Lung Cancer (NSCLC) |
In Vitro Efficacy
This compound has demonstrated potent and selective degradation of mutant EGFR in NSCLC cell lines, while sparing the wild-type (WT) form of the receptor. This selectivity is a key attribute, potentially leading to a wider therapeutic window and reduced side effects compared to non-selective EGFR inhibitors.
EGFR Degradation
This compound induces the degradation of mutant EGFR in a concentration-dependent manner. The half-maximal degradation concentration (DC50) values in two different NSCLC cell lines are summarized below.
| Cell Line | EGFR Mutation | DC50 (nM) |
| HCC-827 | Exon 19 deletion | 5.0 |
| H3255 | L858R | 3.3 |
Data from a 16-hour treatment period.
Cell Proliferation Inhibition
In addition to promoting EGFR degradation, this compound effectively inhibits the proliferation of lung cancer cells that are dependent on mutant EGFR signaling.
(Specific IC50 values for cell proliferation were not detailed in the reviewed abstracts, but the primary research indicates potent inhibition of cell growth.)
Mechanism of Action and Signaling Pathway
This compound is a heterobifunctional molecule composed of a ligand that binds to EGFR and another ligand that recruits the VHL E3 ubiquitin ligase. This dual binding brings EGFR into close proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the receptor. This degradation effectively shuts down downstream signaling pathways that drive tumor growth and survival.[1]
The degradation of EGFR by this compound has been shown to reduce the phosphorylation of downstream signaling proteins such as AKT, a key mediator of cell survival.
Pharmacokinetics
Initial pharmacokinetic studies have been conducted in mice, demonstrating that this compound is bioavailable. Following a single intraperitoneal injection of 50 mg/kg, this compound achieved high plasma concentrations that were sustained over 24 hours. These favorable pharmacokinetic properties suggest its suitability for in vivo efficacy studies.
| Time Point | Plasma Concentration (µM) |
| 8 hours | 5 |
| 24 hours | 1 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these preclinical findings. Below are summaries of the key methodologies employed in the characterization of this compound.
Western Blotting for EGFR Degradation
This protocol is used to quantify the reduction in EGFR protein levels following treatment with this compound.
-
Cell Culture and Treatment: HCC-827 and H3255 cells are cultured in appropriate media and seeded in multi-well plates. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 16 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for EGFR, phosphorylated EGFR, and downstream signaling proteins like AKT and p-AKT. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of target proteins are normalized to the loading control.
Cell Proliferation Assay
This assay measures the effect of this compound on the viability and growth of cancer cell lines.
-
Cell Seeding: NSCLC cells (HCC-827, H3255) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, a negative control compound (MS39N, which does not bind to VHL), or a vehicle control.
-
Incubation: The plates are incubated for a period of 72 hours to allow for effects on cell proliferation.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control, and IC50 values are calculated by fitting the dose-response curves to a nonlinear regression model.
Mouse Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.
-
Animal Model: Male C57BL/6 mice are used for the study.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered to the mice via a single intraperitoneal (IP) injection at a specified dose (e.g., 50 mg/kg).
-
Blood Sampling: Blood samples are collected from the mice at various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: The collected blood samples are processed to separate the plasma.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2), using non-compartmental analysis.
Safety and Toxicology
As of the latest available information, comprehensive safety and toxicology studies for this compound have not been published. Further investigation into the safety profile of this compound will be a critical step in its continued development as a clinical candidate.
Conclusion
This compound is a potent and selective degrader of mutant EGFR with promising in vitro activity and favorable pharmacokinetic properties in mice. Its ability to selectively target mutant forms of the receptor while sparing the wild-type version represents a significant advancement in the development of targeted therapies for NSCLC. The data presented in this guide underscore the potential of this compound as a valuable research tool and a candidate for further preclinical and clinical development. Future studies should focus on in vivo efficacy in relevant tumor models and a thorough evaluation of its safety and toxicology profile.
References
A Technical Guide to the Preclinical Evaluation of EZH2 Inhibitors in Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in non-small cell lung cancer (NSCLC). Its role in tumorigenesis, primarily through the methylation of histone H3 at lysine (B10760008) 27 (H3K27), has established it as a promising therapeutic target. This technical guide provides an in-depth overview of the preclinical evaluation of potent EZH2 inhibitors, such as the conceptual compound MS39, for NSCLC research. It details the underlying mechanism of action, comprehensive experimental protocols for key assays, and a framework for interpreting the resulting data. This document is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel epigenetic therapies for NSCLC.
Introduction: EZH2 as a Therapeutic Target in NSCLC
Non-small cell lung cancer remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies.[1][2] Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are increasingly recognized as key drivers of oncogenesis. One of the most well-characterized epigenetic regulators implicated in NSCLC is EZH2.[3]
EZH2 is the enzymatic core of the PRC2 complex, which also includes the core subunits SUZ12 and EED.[4] The primary function of PRC2 is to catalyze the mono-, di-, and tri-methylation of H3K27 (H3K27me1/2/3).[4] H3K27me3 is a repressive histone mark that leads to chromatin compaction and transcriptional silencing of target genes, including numerous tumor suppressor genes.[5] In various cancers, including NSCLC, overexpression or mutation of EZH2 leads to aberrant gene silencing, promoting uncontrolled cell proliferation and tumor progression.[3]
The development of small molecule inhibitors targeting the S-adenosylmethionine (SAM)-binding pocket of EZH2 has provided a promising therapeutic avenue. These inhibitors competitively block the methyltransferase activity of EZH2, leading to a global reduction in H3K27me3 levels and the reactivation of silenced tumor suppressor genes.[5] This can, in turn, induce cell cycle arrest and apoptosis in cancer cells. This guide will focus on the preclinical evaluation of a potent and selective EZH2 inhibitor, conceptually referred to as this compound, in the context of NSCLC.
Mechanism of Action of EZH2 Inhibition
The anti-tumor activity of EZH2 inhibitors stems from their ability to reverse the epigenetic silencing of key regulatory genes. The proposed mechanism of action is centered on the inhibition of the PRC2 complex's methyltransferase activity.
The PRC2 Signaling Pathway
The core mechanism involves the PRC2 complex-mediated methylation of H3K27. By inhibiting EZH2, compounds like this compound prevent the formation of H3K27me3, leading to a more open chromatin state and the potential for transcriptional activation of previously silenced genes.
In Vitro Evaluation of this compound
A series of in vitro assays are essential to characterize the activity of a novel EZH2 inhibitor in NSCLC cell lines.
Cell Viability and Proliferation Assays
The initial assessment of an anti-cancer compound involves determining its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[6]
Table 1: Hypothetical IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | Histological Subtype | Driver Mutations | This compound IC50 (µM) |
| A549 | Adenocarcinoma | KRAS | 1.5 |
| H1975 | Adenocarcinoma | EGFR (L858R, T790M) | 2.1 |
| H460 | Large Cell Carcinoma | KRAS, PIK3CA | 1.8 |
| H520 | Squamous Cell Carcinoma | TP53 | 3.5 |
| PC9 | Adenocarcinoma | EGFR (del E746-A750) | 2.8 |
Note: These are representative values and would need to be determined experimentally.
Target Engagement and Modulation of H3K27me3
To confirm that the observed effects on cell viability are due to the inhibition of EZH2, it is crucial to measure the levels of H3K27me3 in treated cells. Western blotting is the standard method for this analysis.[5]
Table 2: Representative Quantification of H3K27me3 Levels by Western Blot
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Relative H3K27me3 Level (Normalized to Total H3) |
| A549 | 0 | 72 | 1.00 |
| A549 | 0.5 | 72 | 0.62 |
| A549 | 1.0 | 72 | 0.25 |
| A549 | 2.0 | 72 | 0.08 |
Note: Data is illustrative and represents the expected dose-dependent decrease in H3K27me3 levels.
In Vivo Efficacy Studies
In vivo studies using xenograft models are critical for evaluating the anti-tumor efficacy of a compound in a more complex biological system.
NSCLC Xenograft Models
Patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) are commonly used.[7][8] For CDX models, human NSCLC cells (e.g., A549) are implanted subcutaneously into immunodeficient mice.[7][8]
Table 3: Illustrative In Vivo Efficacy of this compound in an A549 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1250 | - |
| This compound (50 mg/kg) | Daily, p.o. | 625 | 50 |
| This compound (100 mg/kg) | Daily, p.o. | 312 | 75 |
Note: These are hypothetical results to demonstrate the expected outcome of an in vivo efficacy study.
Experimental Protocols
Detailed and reproducible protocols are fundamental to rigorous preclinical research.
Experimental Workflow
The overall workflow for the preclinical evaluation of an EZH2 inhibitor involves a series of in vitro and in vivo experiments to establish its mechanism of action and therapeutic potential.
MTT Cell Viability Assay Protocol
This protocol is adapted from standard methodologies for assessing cell viability.[6][9]
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value using non-linear regression analysis.
Western Blot Protocol for H3K27me3
This protocol is a standard method for detecting histone modifications.[5][10]
-
Cell Lysis: Treat NSCLC cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For histone analysis, an acid extraction protocol is recommended.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., Rabbit anti-H3K27me3) overnight at 4°C. A parallel blot should be run with an antibody against total Histone H3 as a loading control.[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to the total Histone H3 signal.
NSCLC Xenograft Model Protocol
This protocol outlines the establishment and use of a cell line-derived xenograft model.[7][11]
-
Cell Preparation: Culture A549 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.[12]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice).[7]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their volume twice a week using calipers (Volume = (length x width²)/2).[12]
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for H3K27me3).
Conclusion and Future Directions
The preclinical evaluation of potent EZH2 inhibitors like this compound provides a robust framework for advancing novel epigenetic therapies for NSCLC. The methodologies outlined in this guide, from in vitro characterization of cellular effects to in vivo assessment of anti-tumor efficacy, are critical for establishing a compound's therapeutic potential. Future research should focus on identifying predictive biomarkers of response to EZH2 inhibition, exploring combination therapies to overcome potential resistance mechanisms, and further elucidating the downstream targets of EZH2 in NSCLC. A thorough understanding of the molecular and cellular consequences of EZH2 inhibition will be paramount in translating these promising preclinical findings into effective clinical treatments for patients with non-small cell lung cancer.
References
- 1. Mechanism of Action: Novel Mechanisms in Lung Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 2. Adaptive Design & Early Phase NSCLC Development | Parexel [parexel.com]
- 3. Mutually exclusive expression of EZH2 and H3K27me3 in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchhub.com [researchhub.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Setting up a wide panel of patient-derived tumor xenografts of non–small cell lung cancer by improving the preanalytical steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Histone western blot protocol | Abcam [abcam.com]
- 11. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
The Therapeutic Potential of MS39: A Technical Guide to a Novel EGFR-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MS39, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the Epidermal Growth Factor Receptor (EGFR). This compound represents a promising therapeutic strategy for cancers driven by EGFR mutations, particularly in the context of acquired resistance to traditional tyrosine kinase inhibitors (TKIs). This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its evaluation, and visualizes its operational framework and related biological pathways.
Introduction to this compound
This compound is a heterobifunctional small molecule that induces the degradation of mutant EGFR by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It is composed of three key moieties: a ligand that binds to EGFR, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two components.[1] By bringing EGFR and VHL into close proximity, this compound facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome. This approach offers a distinct advantage over traditional EGFR inhibitors by eliminating the entire protein, thereby potentially overcoming resistance mechanisms associated with kinase domain mutations.
Mechanism of Action
The primary mechanism of action of this compound is the induced degradation of EGFR. Unlike small molecule inhibitors that only block the catalytic activity of EGFR, this compound leads to the complete removal of the receptor. This is particularly effective against cancers harboring activating mutations in EGFR, such as the exon 19 deletion (del19) and the L858R point mutation, which are common in non-small cell lung cancer (NSCLC). Studies have shown that this compound selectively degrades mutant EGFR over wild-type (WT) EGFR, which could translate to a wider therapeutic window and reduced side effects compared to non-selective EGFR inhibitors.[2]
The degradation process initiated by this compound effectively downregulates the entire EGFR signaling cascade, including downstream pathways like PI3K/AKT and MEK/ERK that are crucial for tumor cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies, demonstrating its potency and efficacy in degrading mutant EGFR and inhibiting cancer cell growth.
| Parameter | HCC827 (EGFR del19) | H3255 (EGFR L858R) | Reference |
| DC50 (Degradation) | 5.0 nM | 3.3 nM | |
| Dmax (Maximum Degradation) | >95% at 50 nM | >95% at 50 nM | [3] |
Table 1: In vitro degradation of mutant EGFR by this compound after a 16-hour treatment.
| Parameter | H3255 (EGFR L858R) | Reference |
| IC50 (Inhibition of Proliferation) | More potent than control |
Table 2: In vitro inhibition of proliferation of mutant EGFR-driven cancer cells by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
Western Blotting for EGFR Degradation
This protocol is used to quantify the extent of this compound-induced degradation of EGFR.
Materials:
-
NSCLC cell lines (e.g., HCC827, H3255)
-
This compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Culture and Treatment: Plate NSCLC cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 16-24 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[4]
-
Immunoblotting:
-
Detection and Analysis: Visualize the protein bands using an ECL detection system. Quantify band intensities and normalize to the loading control to determine DC50 and Dmax values.[4]
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
NSCLC cells
-
This compound
-
DMSO
-
96-well plates
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate and allow them to attach overnight.[4]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).[4]
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add a solubilization solution to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader to determine the IC50 value.[4]
Ubiquitination Assay
This assay confirms that this compound-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
NSCLC cells
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Anti-EGFR antibody
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat cells with this compound, with or without a proteasome inhibitor (MG132), for a specified time.[4]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate EGFR using an anti-EGFR antibody and protein A/G agarose beads.[4]
-
Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated EGFR. An increased signal in the presence of this compound and the proteasome inhibitor confirms the mechanism.[4]
Visualizations
The following diagrams illustrate the mechanism of action of this compound, the EGFR signaling pathway, and a general experimental workflow.
Caption: Mechanism of this compound-mediated degradation of mutant EGFR.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Caption: General experimental workflow for evaluating this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of MS39-related Proteolysis Targeting Chimeras (PROTACs) for the degradation of the Epidermal Growth Factor Receptor (EGFR). It covers the underlying signaling pathways, the mechanism of action, quantitative data on efficacy, and detailed experimental protocols.
Introduction to EGFR and PROTAC Technology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, particularly non-small-cell lung cancer (NSCLC).[3]
Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[3][4][5] PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the target protein (e.g., EGFR), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the proteasome.[4][5]
This compound is a potent and selective PROTAC that targets EGFR for degradation.[6][7] It is composed of a gefitinib-based warhead that binds to EGFR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7][8]
Signaling Pathways and Mechanism of Action
The EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues.[9][10] This creates docking sites for various adaptor proteins, such as Grb2 and Shc, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[9][10] These pathways are crucial for cell growth, proliferation, and survival.[1][9] EGFR can also activate other signaling molecules like PLCγ and STAT proteins.[9]
Mechanism of Action of this compound
This compound functions by inducing the formation of a ternary complex between EGFR and the VHL E3 ligase.[6][8] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on EGFR, leading to its polyubiquitination.[5] The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome.[4][5] The this compound molecule is subsequently released and can catalytically induce the degradation of multiple EGFR molecules.[5][11][12]
Quantitative Data for this compound
The efficacy of this compound has been evaluated in various cancer cell lines, particularly those harboring EGFR mutations. The following tables summarize the key quantitative data.
| Compound | Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| This compound (6) | HCC-827 | exon 19 del | 5.0 | >95 | 16 |
| This compound (6) | H3255 | L858R | 3.3 | >95 | 16 |
Data sourced from Cheng et al. and commercial suppliers.[6][7]
| Compound | Cell Line | IC50 (nM) | Assay Type |
| This compound | H3255 | Potent Inhibition | Cell Proliferation |
Data sourced from commercial suppliers.[7]
Detailed Experimental Protocols
Western Blot for EGFR Degradation
This protocol is used to quantify the reduction in EGFR protein levels following treatment with this compound.[3]
Materials:
-
Cancer cell lines (e.g., HCC-827, H3255)
-
This compound PROTAC
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-EGFR, Mouse anti-β-actin or anti-GAPDH (loading control)[3]
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)[3]
-
Enhanced Chemiluminescence (ECL) substrate
-
Digital imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of this compound (and a vehicle control, e.g., 0.1% DMSO) for a specified time (e.g., 16 hours).[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[13] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[3]
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-EGFR at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.[3]
-
Wash the membrane three times with TBST.[3]
-
Incubate with HRP-conjugated secondary antibodies (e.g., 1:5000) for 1 hour at room temperature.[3]
-
Wash the membrane again three times with TBST.[3]
-
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal with a digital imaging system.[3] Quantify the band intensities and normalize EGFR levels to the loading control. Calculate DC50 and Dmax values.[3]
Cell Viability Assay
This protocol determines the effect of EGFR degradation on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
This compound PROTAC
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence or absorbance) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).
Target Ubiquitination Assay (Immunoprecipitation)
This protocol confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[13]
Materials:
-
Cancer cell lines
-
This compound PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation
-
Anti-EGFR antibody
-
Protein A/G magnetic beads or agarose
-
Wash buffer
-
Elution buffer
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat cells with this compound at a concentration known to induce degradation (e.g., 5x DC50).[13]
-
Proteasome Inhibition: Co-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours of the PROTAC incubation to allow ubiquitinated proteins to accumulate.[13]
-
Cell Lysis: Lyse the cells using an appropriate immunoprecipitation lysis buffer.
-
Immunoprecipitation:
-
Elution and Western Blot:
Conclusion
This compound is a potent and selective degrader of mutant EGFR, demonstrating the potential of PROTAC technology to target oncogenic drivers in cancer.[6][7] The data and protocols presented in this guide provide a framework for researchers to further investigate this compound and develop novel EGFR-targeting PROTACs. The ability to induce catalytic degradation of target proteins offers a distinct advantage over traditional inhibition, potentially overcoming drug resistance and expanding the druggable proteome.[5]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Investigating MS39 Cellular Functions
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "MS39" is ambiguous in current scientific literature. Publicly available information primarily refers to "MS-39," a medical device for ophthalmic imaging. However, the context of this request—focusing on cell culture, experimental protocols, and signaling pathways—strongly suggests an interest in a molecular target relevant to cancer research. Based on common nomenclature and the experimental techniques requested, this document provides comprehensive protocols for two distinct but relevant targets: USP39 (Ubiquitin-Specific Peptidase 39) and CD39 (Ectonucleoside Triphosphate Diphosphohydrolase 1) . It is probable that "this compound" is a typographical error or a proprietary name for an inhibitor of one of these targets.
Part 1: USP39 (Ubiquitin-Specific Peptidase 39) Experimental Protocols
Introduction to USP39
Ubiquitin-Specific Peptidase 39 (USP39) is a deubiquitinating enzyme that plays a crucial role in the regulation of pre-mRNA splicing and is implicated in the progression of various cancers. Elevated expression of USP39 has been observed in several tumor types, where it is associated with promoting cell proliferation, inhibiting apoptosis, and regulating key oncogenic signaling pathways. Consequently, USP39 has emerged as a promising therapeutic target for cancer treatment. The following protocols provide a framework for investigating the cellular functions of USP39, primarily through its inhibition or knockdown.
Data Presentation: Effects of USP39 Knockdown in Cancer Cells
The following tables summarize the quantitative effects of USP39 knockdown on cell cycle distribution and apoptosis in non-small-cell lung cancer (NSCLC) cell lines, as demonstrated in preclinical studies.[1]
Table 1: Effect of USP39 Knockdown on Cell Cycle Distribution in NSCLC Cells
| Cell Line | Condition | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| A549 | Control shRNA | 55.3 ± 2.5 | 30.1 ± 1.8 | 14.6 ± 1.2 |
| shUSP39 | 40.2 ± 2.1 | 35.8 ± 2.0 | 24.0 ± 1.9 | |
| HCC827 | Control shRNA | 60.1 ± 3.1 | 25.4 ± 2.3 | 14.5 ± 1.5 |
| shUSP39 | 45.3 ± 2.8 | 30.1 ± 2.5 | 24.6 ± 2.2 |
Table 2: Induction of Apoptosis by USP39 Knockdown in NSCLC Cells
| Cell Line | Condition | Percentage of Apoptotic Cells (%) |
| A549 | Control shRNA | 3.5 ± 0.5 |
| shUSP39 | 15.2 ± 1.8 | |
| HCC827 | Control shRNA | 4.1 ± 0.6 |
| shUSP39 | 18.9 ± 2.1 |
Experimental Protocols
This protocol describes the transient knockdown of USP39 expression in cultured cancer cells using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest (e.g., A549, HCC827)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
USP39-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
Standard cell culture equipment
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 20-50 pmol of siRNA (USP39-specific or control) into 100 µL of Opti-MEM™ medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh complete culture medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
After the incubation period, harvest the cells for downstream analysis, such as Western blotting to confirm USP39 knockdown, or for functional assays like cell viability, cell cycle, or apoptosis analysis.
-
This assay measures the metabolic activity of cells as an indicator of cell viability following USP39 knockdown.
Materials:
-
Transfected cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Following transfection as described in Protocol 1 (adapted for a 96-well plate format), remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
After incubation, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the control (non-targeting siRNA-treated) cells.
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Transfected cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 transfected cells by trypsinization.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Transfected cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest approximately 5 x 10^5 transfected cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
This protocol is used to confirm the knockdown of USP39 and to analyze the expression of related signaling proteins (e.g., p53, Cyclin B1).
Materials:
-
Transfected cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-USP39, anti-p53, anti-Cyclin B1, anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the transfected cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualization: USP39 Signaling Pathways and Experimental Workflow
References
MS39: In Vitro Application Notes and Protocols for Targeted EGFR Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS39 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of mutant Epidermal Growth Factor Receptor (EGFR).[1][2][3] As a heterobifunctional molecule, this compound links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the EGFR inhibitor gefitinib (B1684475).[2][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of mutant EGFR, offering a powerful tool for investigating EGFR signaling and developing novel therapeutics for EGFR-driven cancers.[2] This document provides detailed application notes and protocols for the in vitro use of this compound.
Data Presentation
In Vitro Degradation and Anti-Proliferative Activity of this compound
| Cell Line | EGFR Mutation Status | DC50 (nM) for EGFR Degradation | Dmax (% Degradation) | IC50 (nM) for Cell Proliferation | Reference |
| HCC827 | Exon 19 deletion | 5.0 | >95% | Not Reported | [1][2] |
| H3255 | L858R mutation | 3.3 | >95% | Not Reported | [1][2] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values were determined after a 16-hour treatment with this compound.[2] Cell proliferation data for this compound is not extensively reported in the provided search results, but it is stated to inhibit the proliferation of H3255 cells.
Mechanism of Action
This compound operates through the ubiquitin-proteasome system to selectively degrade mutant EGFR. The gefitinib component of this compound binds to the kinase domain of EGFR, while the VHL ligand recruits the VHL E3 ubiquitin ligase. This ternary complex formation (EGFR-MS39-VHL) facilitates the transfer of ubiquitin molecules to the EGFR protein, marking it for recognition and degradation by the 26S proteasome.
Signaling Pathways
Degradation of EGFR by this compound leads to the downregulation of its downstream signaling pathways, which are critical for tumor cell proliferation and survival. Key affected pathways include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Experimental Protocols
Western Blotting for EGFR Degradation
This protocol outlines the steps to quantify the reduction in EGFR protein levels following treatment with this compound.
Materials:
-
HCC827 or H3255 cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-EGFR, Mouse anti-β-actin (or GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate HCC827 or H3255 cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.[4]
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.[4]
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.[4]
-
Aspirate the old medium and add the this compound-containing or vehicle control medium.
-
Incubate for a desired time course (e.g., 2, 4, 8, 16, 24 hours).[5]
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies (e.g., anti-EGFR at 1:1000 and anti-β-actin at 1:5000) overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the signal using an imaging system.[4]
-
Quantify band intensities and normalize EGFR levels to the loading control. Calculate the percentage of EGFR degradation relative to the vehicle control.
-
Cell Viability Assay (MTT or CCK-8)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
HCC827 or H3255 cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS) or CCK-8 reagent
-
Solubilization solution (e.g., DMSO) for MTT assay
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.[7]
-
This compound Treatment:
-
Add serial dilutions of this compound to the wells.
-
Incubate for 72 hours.[7]
-
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Immunoprecipitation for Ubiquitination Assay
This protocol confirms that this compound induces the ubiquitination of EGFR.
Materials:
-
HCC827 or H3255 cells
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors
-
Anti-EGFR antibody
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat cells with this compound, a vehicle control, and a positive control (MG132).[5]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.[5]
-
Immunoprecipitation:
-
Western Blotting:
Conclusion
This compound is a valuable research tool for studying the role of mutant EGFR in cancer biology and for the development of targeted protein degraders. The protocols provided herein offer a framework for the in vitro characterization of this compound's effects on EGFR degradation, downstream signaling, and cell viability. Careful optimization of experimental conditions is recommended for specific cell lines and research questions.
References
- 1. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ptglab.com [ptglab.com]
- 7. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS39 Administration in Murine Models
Disclaimer: Information regarding a specific therapeutic agent designated "MS39" for in vivo studies in mice is not publicly available. The following application notes and protocols are based on a hypothetical scenario where "this compound" is an inhibitor of the RNA-binding protein 39 (RBM39), a target implicated in colorectal cancer. The experimental designs, data, and signaling pathways are illustrative and should be adapted based on actual experimental findings for any specific compound.
Introduction
RNA-binding protein 39 (RBM39) has been identified as a potential oncogene, particularly in colorectal cancer, where its overexpression is associated with enhanced cell proliferation, migration, and inhibition of apoptosis.[1] The mechanism is linked to the activation of the NF-κB signaling pathway.[1] This document outlines hypothetical protocols for the dosage and administration of "this compound," a fictional selective inhibitor of RBM39, in preclinical mouse models of colorectal cancer.
Quantitative Data Summary
The following tables summarize the recommended dosage, administration routes, and pharmacokinetic parameters for this compound in mice, based on hypothetical preclinical data.
Table 1: Dosage and Administration of this compound in Mice
| Parameter | Details |
| Formulation | 10 mg/mL solution in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water |
| Route of Administration | Intraperitoneal (IP), Oral Gavage (PO), Intravenous (IV) |
| Dosage Range | 5 - 50 mg/kg |
| Frequency | Once daily (QD) or twice daily (BID) |
| Volume | 5 - 10 mL/kg |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intraperitoneal (IP) | Oral Gavage (PO) | Intravenous (IV) |
| Bioavailability (F%) | ~80% | ~40% | 100% |
| Half-life (t½) | 6 hours | 5.5 hours | 4 hours |
| Peak Plasma Conc. (Cmax) | 2 hours | 1.5 hours | 5 minutes |
| Metabolism | Primarily hepatic | Primarily hepatic | Primarily hepatic |
Signaling Pathway
This compound is hypothesized to inhibit the function of RBM39, which in turn suppresses the activation of the NF-κB signaling pathway. This leads to a decrease in the expression of downstream target genes involved in cell survival and proliferation.
Caption: Hypothetical signaling pathway of this compound.
Experimental Protocols
4.1. Preparation of this compound Dosing Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add 5% of the final volume as Dimethyl Sulfoxide (DMSO) and vortex until the powder is completely dissolved.
-
Add 40% of the final volume as Polyethylene Glycol 300 (PEG300) and vortex to mix.
-
Add 5% of the final volume as Tween 80 and vortex to mix.
-
Add the remaining 50% of the volume as sterile water and vortex thoroughly to ensure a homogenous solution.
-
Filter the solution through a 0.22 µm syringe filter before administration.
4.2. Administration of this compound to Mice
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the this compound solution slowly. The volume should not exceed 2-3 mL for an adult mouse.[2]
-
-
Oral Gavage (PO):
-
Use a flexible feeding tube or a ball-tipped gavage needle.
-
Measure the distance from the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the tube into the esophagus and advance it to the predetermined mark.
-
Administer the this compound solution slowly to prevent regurgitation.
-
4.3. Xenograft Tumor Model Protocol
This protocol describes the use of this compound in a colorectal cancer xenograft model.
Caption: Workflow for a xenograft tumor model study.
-
Cell Culture: Culture HCT116 human colorectal carcinoma cells in an appropriate medium until they reach 80-90% confluency.
-
Cell Harvest: Harvest the cells using trypsin and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of athymic nude mice.
-
Tumor Growth: Monitor tumor growth using calipers.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Treatment: Administer this compound or vehicle control daily via the chosen route (e.g., IP or PO).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors, blood, and other organs for further analysis (e.g., Western blot, immunohistochemistry).
Safety and Handling
Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn when handling this compound. All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with their guidelines.
References
Application Notes and Protocols: Preparing MS39 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction to MS39
This compound is a potent and selective PROTAC® (Proteolysis Targeting Chimera) designed for the targeted degradation of the Epidermal Growth Factor Receptor (EGFR), particularly mutants thereof. It is a hybrid molecule that links a derivative of the EGFR inhibitor gefitinib (B1684475) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This dual-binding action recruits the cellular protein disposal machinery to the EGFR, leading to its ubiquitination and subsequent degradation by the proteasome.
This targeted degradation mechanism makes this compound a valuable tool in cancer research, especially for studying non-small cell lung cancer (NSCLC) cell lines that harbor EGFR mutations, such as HCC827 (exon 19 deletion) and H3255 (L858R mutation).[2] By reducing the total cellular levels of EGFR, this compound effectively inhibits downstream signaling pathways and suppresses cancer cell proliferation.[2]
Chemical and Physical Properties
Proper preparation of a stable, concentrated stock solution is the first critical step for reliable and reproducible experimental results. The following table summarizes the key properties of this compound.
| Property | Data | Source(s) |
| Product Name | This compound | [2] |
| IUPAC Name | (Structure-derived name) | |
| CAS Number | 2675490-92-1 | [2] |
| Molecular Formula | C₅₅H₇₁ClFN₉O₇S | |
| Molecular Weight | 1056.74 g/mol | |
| Appearance | Solid powder | |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | |
| Solubility in DMSO | ≥ 100 mM (≥ 105.67 mg/mL) | |
| Recommended Storage | Store powder and stock solutions at -20°C. |
Note: The provided molecular weight is based on available data. Always refer to the batch-specific molecular weight on the product vial for the most accurate calculations.
This compound Mechanism of Action: Signaling Pathway
This compound functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of EGFR. The diagram below illustrates this process and the subsequent impact on downstream signaling.
Caption: Mechanism of this compound-induced EGFR degradation and signaling inhibition.
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
4.1 Materials
-
This compound solid powder (refer to vial for quantity)
-
Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile, amber or opaque polypropylene (B1209903) microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
4.2 Safety Precautions
-
This compound is a potent bioactive compound. Handle with care in a designated area, such as a chemical fume hood.
-
DMSO is a penetration enhancer. Avoid direct skin contact by wearing appropriate gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before beginning work.
4.3 Calculation To prepare a 10 mM stock solution, use the following formula. The molecular weight (MW) of this compound is 1056.74 g/mol .
Mass (mg) = Desired Volume (mL) x 10 mM x 1.05674 (mg/µmol)
Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL x 10 mM x 1.05674 = 10.57 mg
Example for calculating the required solvent volume for a pre-weighed amount (e.g., 5 mg): Volume (µL) = [Mass (mg) / 1056.74 ( g/mol )] x [1 / 10 (mmol/L)] x 1,000,000 (µL/L) Volume (µL) = [5 mg / 1056.74] x [1 / 0.01] x 1,000 = 473.1 µL
4.4 Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: Carefully weigh the calculated amount of this compound powder (e.g., 10.57 mg) and transfer it to a sterile microcentrifuge tube. Alternatively, if using a pre-weighed vial, proceed to the next step.
-
Dissolving: Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL for 10.57 mg) directly to the tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.
-
Aliquoting & Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled polypropylene tubes.
-
Long-Term Storage: Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term stability (months).
4.5 Troubleshooting
-
Compound won't dissolve: Ensure sufficient vortexing. Gentle warming (37°C) or brief sonication can be applied. Confirm that calculations and solvent volume are correct.
-
Precipitation upon dilution: When diluting the DMSO stock into aqueous media (e.g., cell culture medium), precipitation can occur. To minimize this, add the stock solution dropwise to the aqueous buffer while vortexing or stirring. Avoid a final DMSO concentration above 0.5% in cell-based assays, as it can be toxic to cells. Always include a vehicle control (e.g., 0.1% DMSO) in your experiments.
Typical Experimental Workflow
The following diagram outlines a standard workflow for using the this compound stock solution to investigate its effect on protein degradation in a cell-based assay.
Caption: A typical workflow for cell-based experiments using this compound.
References
Application Notes and Protocols for Western Blot Analysis of EGFR Degradation by MS39
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is a crucial regulator of key cellular processes, including proliferation, survival, and differentiation.[1] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, which activates downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[2][3] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a well-established driver of various human cancers, making it a prime therapeutic target.[4]
MS39 is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to selectively induce the degradation of a target protein.[5] this compound links the EGFR inhibitor gefitinib (B1684475) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] This action recruits the cellular protein degradation machinery to mutant EGFR, leading to its ubiquitination and subsequent destruction by the proteasome. A key feature of this compound is its high selectivity for mutant forms of EGFR (e.g., exon 19 deletion, L858R mutation) over the wild-type receptor.[3][6]
Western blotting is the definitive technique for demonstrating the efficacy of a protein degrader like this compound. Unlike traditional inhibitors that block protein function, degraders eliminate the protein entirely. This application note provides a detailed protocol for using Western blot analysis to quantify the this compound-induced degradation of EGFR in cancer cell lines.
Signaling Pathway and Mechanism of Action
EGFR activation triggers multiple downstream pathways that promote cell growth and survival. This compound functions by hijacking the ubiquitin-proteasome system to eliminate the EGFR protein, thereby shutting down all downstream signaling.
Data Presentation
The efficacy of this compound is quantified by its DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.
| Cell Line | EGFR Mutation Status | DC50 (nM) | Reference |
| HCC827 | exon 19 deletion | 5.0 | |
| H3255 | L858R mutation | 3.3 |
Experimental Workflow
The following workflow outlines the key stages for assessing EGFR degradation via Western blot after treatment with this compound.
Detailed Protocols
This protocol provides a general framework for treating EGFR-mutant cancer cells with this compound and analyzing EGFR protein levels. Optimization may be required for specific experimental conditions.
A. Materials and Reagents
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines with relevant EGFR mutations (e.g., HCC827, H3255).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: this compound (Prepare a 10 mM stock solution in DMSO, store at -20°C).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15% gradient).
-
Transfer Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Total EGFR
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
B. Experimental Procedure
-
Cell Culture and Treatment
-
Seed HCC827 or H3255 cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Aspirate the old medium and replace it with the this compound-containing medium.
-
Incubate the cells for a desired duration (e.g., 8, 16, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis and Protein Quantification
-
After treatment, place plates on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[8]
-
Transfer the supernatant (total protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.[8]
-
-
Western Blotting
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.[8][9]
-
SDS-PAGE: Load 20-30 µg of total protein per lane into a polyacrylamide gel.[8] Run the gel at 125V until the dye front reaches the bottom.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer apparatus.[10][11]
-
Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9][11]
-
Primary Antibody Incubation: Dilute the primary anti-EGFR antibody in 5% BSA in TBST (a common starting dilution is 1:1000). Incubate the membrane overnight at 4°C with gentle agitation.[7][9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in 5% milk in TBST (a common starting dilution is 1:2000 to 1:10,000). Incubate for 1 hour at room temperature.[7][9]
-
Washing: Repeat the washing step (B.3.6).
-
Detection: Incubate the membrane with ECL substrate for 1-5 minutes and capture the chemiluminescent signal using a digital imager or X-ray film.[8]
-
-
Stripping and Re-probing (for Loading Control)
-
After imaging for EGFR, the membrane can be stripped of antibodies using a mild stripping buffer.
-
Wash the membrane, re-block, and then re-probe with the primary antibody for the loading control (e.g., β-actin, 1:5000 dilution).
-
Repeat the secondary antibody, washing, and detection steps to visualize the loading control bands.
-
C. Data Analysis
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities for EGFR (~170 kDa) and the loading control.[8][9][12]
-
Normalize the intensity of each EGFR band to its corresponding loading control band to correct for loading differences.
-
Express the normalized EGFR levels as a percentage of the vehicle-treated control to determine the dose-dependent effect of this compound on EGFR degradation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ClinPGx [clinpgx.org]
- 3. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Immunofluorescence Staining with MS39 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for immunofluorescence staining of cells treated with MS39, a novel inhibitor of the PI3K/Akt signaling pathway. The following sections include an overview of the methodology, detailed experimental procedures, and illustrative data on the effects of this compound treatment.
Introduction
This compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt pathway is a hallmark of various diseases, including cancer, making it a prime target for therapeutic intervention. Immunofluorescence (IF) is a powerful technique to visualize and quantify the effects of this compound on this pathway by monitoring the expression, localization, and phosphorylation status of key downstream targets. This protocol provides a step-by-step guide for performing immunofluorescence staining on cells treated with this compound.
Key Signaling Pathway Affected by this compound
The following diagram illustrates the PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from immunofluorescence analysis of cells treated with this compound.
Table 1: Effect of this compound on p-Akt (Ser473) Fluorescence Intensity
| Treatment Group | Concentration (nM) | Mean Fluorescence Intensity (A.U.) | Standard Deviation |
| Vehicle Control | 0 | 15,234 | ± 1,287 |
| This compound | 10 | 9,876 | ± 954 |
| This compound | 50 | 4,567 | ± 543 |
| This compound | 100 | 1,892 | ± 210 |
Table 2: Nuclear to Cytoplasmic Ratio of FOXO1
| Treatment Group | Concentration (nM) | Nuclear/Cytoplasmic Ratio | Standard Deviation |
| Vehicle Control | 0 | 0.45 | ± 0.08 |
| This compound | 10 | 0.89 | ± 0.12 |
| This compound | 50 | 1.56 | ± 0.21 |
| This compound | 100 | 2.34 | ± 0.33 |
Experimental Protocols
Immunofluorescence Staining Workflow
The diagram below outlines the major steps in the immunofluorescence staining protocol for this compound-treated cells.
Caption: Workflow for immunofluorescence staining of this compound-treated cells.
Detailed Protocol
Materials and Reagents:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-FOXO1)
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips by dipping in 70% ethanol (B145695) and passing through a flame.
-
Place one sterile coverslip in each well of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate at 37°C in a humidified CO2 incubator until cells are well-attached.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in cell culture medium at the desired concentrations (e.g., 10, 50, 100 nM). Include a vehicle control (e.g., DMSO).
-
Aspirate the old medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 2, 6, 12, or 24 hours).
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 500 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 500 µL of 0.1% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by adding 500 µL of 5% BSA in PBS to each well and incubating for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to the recommended concentration in the blocking buffer.
-
Aspirate the blocking buffer and add 200 µL of the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody to the recommended concentration in the blocking buffer. Protect from light.
-
Add 200 µL of the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Add 500 µL of DAPI solution (e.g., 300 nM in PBS) to each well and incubate for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove excess salt.
-
Place a small drop of mounting medium on a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
-
Capture images at multiple locations on each coverslip.
-
Quantify the fluorescence intensity and/or protein localization using image analysis software (e.g., ImageJ, CellProfiler).
-
Disclaimer
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal antibody concentrations, incubation times, and this compound treatment parameters.
Application Notes and Protocols for Determining Cell Viability Following MS39 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS39 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to target mutant Epidermal Growth Factor Receptor (EGFR) for degradation. Comprising the EGFR inhibitor Gefitinib linked to a von Hippel-Lindau (VHL) E3 ligase ligand, this compound induces the ubiquitination and subsequent proteasomal degradation of EGFR.[1] This mechanism effectively reduces EGFR expression and downstream signaling, leading to the inhibition of cell proliferation in cancer cell lines harboring EGFR mutations.[2]
These application notes provide detailed protocols for assessing the in vitro effects of this compound on cell viability. The primary assays described are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of viable cells. These methods are fundamental in characterizing the dose-dependent cytotoxic and cytostatic effects of compounds like this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from cell viability assays after this compound exposure.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | EGFR Mutation Status | Assay Type | Incubation Time (hours) | IC50 (nM) |
| H3255 | L858R | MTT | 72 | Data Placeholder |
| HCC827 | exon 19 del | MTT | 72 | Data Placeholder |
| A549 | Wild-Type | MTT | 72 | Data Placeholder |
| H3255 | L858R | CellTiter-Glo® | 72 | Data Placeholder |
| HCC827 | exon 19 del | CellTiter-Glo® | 72 | Data Placeholder |
| A549 | Wild-Type | CellTiter-Glo® | 72 | Data Placeholder |
Table 2: Dose-Response of this compound on H3255 Cell Viability (MTT Assay)
| This compound Concentration (nM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± X |
| 0.1 | Data Placeholder |
| 1 | Data Placeholder |
| 10 | Data Placeholder |
| 100 | Data Placeholder |
| 1000 | Data Placeholder |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound, leading to the degradation of mutant EGFR and the subsequent inhibition of downstream pro-survival signaling pathways.
Caption: Mechanism of this compound-induced EGFR degradation.
Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of this compound on cell viability.
Caption: General workflow for cell viability assays.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability through metabolic activity.[2][3]
Materials:
-
Target cancer cell lines (e.g., H3255, HCC827)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the treatment wells).
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Mix thoroughly by placing the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the principle of quantifying ATP, which is a marker for metabolically active cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well opaque-walled plates (suitable for luminescence)
-
This compound compound
-
DMSO, sterile
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Luminometer or a microplate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.
-
Transfer the buffer into the bottle containing the lyophilized CellTiter-Glo® Substrate to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.
-
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, but use opaque-walled 96-well plates. Seed cells in 100 µL of medium per well.
-
-
Assay Execution:
-
After the 72-hour treatment incubation, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of the reconstituted CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Data Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average luminescence of the medium-only (no cells) background wells from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the formula:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the % viability against the log of this compound concentration to determine the IC50 value.
-
References
Application Notes and Protocols for MS39 (UNC1215) in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS39, chemically known as UNC1215, is a potent and selective small molecule inhibitor of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine reader domain.[1][2] L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors and has been implicated in various cancers.[3][4] By competitively binding to the methyl-lysine binding pocket of L3MBTL3, UNC1215 disrupts its function in recognizing and "reading" histone methylation marks, thereby modulating gene expression.[1][2] This targeted mechanism of action makes this compound a valuable tool for investigating the role of L3MBTL3 in cancer biology and a potential therapeutic agent.
These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models, offering detailed protocols for efficacy studies. While specific in vivo data for this compound is not yet extensively published, the following protocols are based on established methodologies for small molecule inhibitors in cancer xenograft models and what is known about the in vitro properties of UNC1215.
Mechanism of Action and Signaling Pathway
This compound (UNC1215) functions as a competitive antagonist of the L3MBTL3 protein. L3MBTL3 recognizes and binds to mono- and di-methylated lysine (B10760008) residues on histone tails, a key process in the regulation of gene expression. By occupying the binding pocket, this compound prevents L3MBTL3 from engaging with its histone targets, thereby altering the transcriptional landscape of the cell.[1][2]
The L3MBTL3 signaling pathway is implicated in critical cellular processes relevant to oncology. Notably, L3MBTL3 has been identified as a tumor suppressor in medulloblastoma, where it acts by repressing the Notch/RBPJ signaling pathway.[3] The Notch pathway is a well-established driver of cell proliferation and tumorigenesis in several cancers. Furthermore, L3MBTL3 is involved in the cellular response to hypoxia through its interaction with HIF-1α, a key regulator of tumor angiogenesis and metabolism.
Below is a diagram illustrating the putative signaling pathway affected by this compound.
Caption: Putative signaling pathway of L3MBTL3 inhibition by this compound (UNC1215).
In Vitro Activity of this compound (UNC1215)
Prior to in vivo studies, it is essential to characterize the activity of this compound in relevant cancer cell lines.
| Parameter | Value | Reference |
| Target | L3MBTL3 methyl-lysine reader domain | [1][2] |
| Binding Affinity (Kd) | 120 nM | [5] |
| In Vitro IC50 | 40 nM (AlphaScreen assay) | [1] |
| Cellular Potency (EC50) | 50-100 nM (FRAP assay in HEK293T cells) | [1] |
| Cellular Toxicity | Non-toxic to HEK293T cells up to 100 µM | [1] |
Experimental Protocols for Xenograft Studies
Important Note: As there is no published in vivo data for this compound (UNC1215), the following protocols are generalized. It is critical to perform preliminary dose-finding and toxicity studies to establish a safe and effective dose range for UNC1215 in the selected mouse strain.
Experimental Workflow
Caption: General workflow for an this compound (UNC1215) xenograft efficacy study.
Protocol 1: Cell Line Selection and Culture
-
Cell Line Selection: Choose human cancer cell lines with documented expression of L3MBTL3. It is recommended to perform preliminary in vitro studies to confirm the sensitivity of the selected cell lines to this compound.
-
Cell Culture: Culture the selected cell lines in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability and Proliferation Assays: Before in vivo studies, determine the effect of this compound on cell viability and proliferation in vitro using assays such as MTS or CellTiter-Glo®.
Protocol 2: Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., Nude, SCID, or NSG mice), 6-8 weeks old.
-
Cell Preparation: Harvest cultured cancer cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of serum-free medium and Matrigel® (1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneous Implantation: Inject 100-200 µL of the cell suspension (1-10 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
Protocol 3: this compound (UNC1215) Administration and Efficacy Evaluation
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation: Based on preliminary tolerability studies, prepare the dosing solution of this compound. A suggested starting formulation for in vivo administration of small molecules is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] The final formulation will depend on the solubility and stability of UNC1215.
-
Dosing Regimen: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection, oral gavage). The control group should receive the vehicle only. The dosing frequency and duration will need to be optimized based on pharmacokinetic and tolerability data.
-
Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specified treatment duration.
-
Sample Collection: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, RT-qPCR) and another portion fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry).
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | P-value |
| Vehicle Control | 10 | N/A | |||
| This compound (Dose 1) | 10 | ||||
| This compound (Dose 2) | 10 |
Table 2: Animal Body Weight
| Treatment Group | Mean Body Weight at Start (g) ± SEM | Mean Body Weight at Endpoint (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) |
Conclusion
This compound (UNC1215) represents a promising chemical probe for investigating the therapeutic potential of L3MBTL3 inhibition in cancer. The protocols outlined in these application notes provide a framework for conducting preclinical xenograft studies to evaluate the in vivo efficacy of this compound. It is imperative that researchers conduct preliminary studies to determine the optimal dosing and to assess the safety profile of UNC1215 before embarking on large-scale efficacy experiments. The successful application of these protocols will contribute to a better understanding of the role of L3MBTL3 in tumorigenesis and the potential of this compound as a novel anti-cancer agent.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OS12.3 L3MBTL3 is a novel suppressor of medulloblastoma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: Time Course Monitoring of Corneal Changes Following Corneal Cross-Linking using the MS-39™ Anterior Segment Analyzer
Audience: Researchers, scientists, and clinical research professionals.
Introduction:
The MS-39™ is a high-resolution diagnostic instrument that combines Placido disk topography with spectral-domain Optical Coherence Tomography (OCT) to provide a detailed analysis of the anterior segment of the eye. It enables precise and repeatable measurements of various corneal parameters, including pachymetry, elevation, curvature, and dioptric power of both the anterior and posterior corneal surfaces. A key application of the MS-39™ is in the longitudinal monitoring of corneal diseases and the evaluation of post-surgical outcomes.
This document provides a detailed protocol for a time course experiment designed to monitor the structural changes in the cornea of patients with progressive keratoconus following a corneal cross-linking (CXL) procedure. Keratoconus is a condition characterized by progressive corneal thinning and protrusion, leading to visual impairment. CXL is a therapeutic procedure aimed at increasing the biomechanical stability of the cornea to halt the progression of the disease. A time course analysis using the MS-39™ allows for the quantitative assessment of the therapeutic effects of CXL over an extended period.
Quantitative Data Presentation
The MS-39™ provides a comprehensive set of parameters for monitoring corneal changes. The following table summarizes key quantitative data to be collected at each time point during the post-CXL follow-up study.
| Parameter | Description | Measurement Unit | Time Points of Collection |
| Kmax (Maximum Keratometry) | The steepest point of the anterior corneal curvature; a primary indicator of keratoconus progression. | Diopters (D) | Baseline, 1, 3, 6, 12, 24 Months |
| TCT (Thinnest Corneal Thickness) | The thinnest point of the cornea; monitors corneal thinning or stabilization post-CXL. | Micrometers (μm) | Baseline, 1, 3, 6, 12, 24 Months |
| Epithelial Thickness Map | A map showing the thickness of the corneal epithelium. Changes can indicate surface remodeling. | Micrometers (μm) | Baseline, 1, 3, 6, 12, 24 Months |
| Stromal Thickness Map | A map showing the thickness of the corneal stroma, the primary target of the CXL procedure. | Micrometers (μm) | Baseline, 1, 3, 6, 12, 24 Months |
| Anterior & Posterior Elevation | Elevation data from the front and back surfaces of the cornea, typically compared to a best-fit sphere. | Micrometers (μm) | Baseline, 1, 3, 6, 12, 24 Months |
| Corneal Aberrations | Higher-order aberrations (e.g., coma, spherical aberration) that affect visual quality. | Micrometers (μm) | Baseline, 1, 3, 6, 12, 24 Months |
| Anterior Chamber Depth (ACD) | The distance from the posterior surface of the cornea (endothelium) to the anterior surface of the lens. | Millimeters (mm) | Baseline, 1, 3, 6, 12, 24 Months |
| Pupil Diameter | Measurement of the pupil size under various lighting conditions (scotopic, mesopic, photopic). | Millimeters (mm) | Baseline, 1, 3, 6, 12, 24 Months |
Experimental Protocols
This section details the methodology for the longitudinal monitoring of post-CXL corneal changes.
Patient Selection and Baseline Assessment
-
Inclusion Criteria: Patients diagnosed with progressive keratoconus, as defined by an increase of ≥1.0 D in Kmax or a decrease in TCT over a 6-12 month period.
-
Exclusion Criteria: Patients with corneal scarring, a history of previous ocular surgery, or other ocular pathologies that could interfere with the measurements.
-
Baseline Data Collection (Visit 1 - Pre-CXL):
-
Obtain informed consent from all participants.
-
Perform a complete ophthalmic examination, including best-corrected visual acuity (BCVA).
-
Acquire baseline measurements using the MS-39™. For each eye, obtain at least three high-quality scans to ensure repeatability.
-
The scan protocol should include high-resolution corneal maps, epithelial and stromal thickness maps, and anterior chamber analysis.
-
Record all parameters listed in the data table above.
-
Corneal Cross-Linking (CXL) Procedure
-
The CXL procedure (e.g., Dresden protocol) is performed by a qualified ophthalmologist. While the specifics of the CXL treatment are not the focus of this measurement protocol, the parameters of the treatment (e.g., UV-A irradiation time and intensity) should be recorded for each patient.
Post-CXL Time Course Monitoring
-
Follow-up Schedule: Schedule patient visits at 1 month, 3 months, 6 months, 12 months, and 24 months post-procedure.
-
Data Acquisition Protocol for each Follow-up Visit:
-
Patient Preparation:
-
Ensure the patient is seated comfortably and their head is positioned correctly in the chinrest and forehead strap of the MS-39™ device.
-
Instruct the patient to blink a few times and then open their eyes wide for the duration of the scan.
-
-
Scan Acquisition:
-
Using the MS-39™ software, select the appropriate patient profile.
-
Choose a comprehensive scanning pattern that captures both topography and tomography data (e.g., a 25-meridian scan over a 16 mm area).
-
Ensure proper alignment by centering the corneal vertex.
-
Capture at least three consecutive scans for each eye to assess measurement variability and ensure data quality. The software's quality score should be reviewed for each scan.
-
-
Data Extraction and Analysis:
-
From the acquired scans, extract the quantitative parameters listed in the data table.
-
Utilize the differential maps feature in the MS-39™ software to visually and quantitatively compare the current visit's data to the baseline measurements.
-
Export the data for statistical analysis.
-
-
Data Analysis
-
For each parameter, calculate the mean and standard deviation from the three repeated measurements at each time point.
-
Use appropriate statistical tests (e.g., repeated measures ANOVA or mixed-effects models) to analyze the changes in each parameter over the time course of the study, comparing each follow-up point to the baseline.
-
Correlate changes in MS-39™ parameters with clinical outcomes, such as changes in best-corrected visual acuity.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the post-CXL time course study.
MS-39 Data Relationship Diagram
Caption: Logical relationship of data derived from the MS-39.
Application Notes and Protocols: MS39 in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS39 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target the Epidermal Growth Factor Receptor (EGFR) for degradation.[1] As a heterobifunctional molecule, this compound engages both EGFR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the EGFR protein by the proteasome.[1][2] This mechanism of action offers a distinct advantage over traditional EGFR tyrosine kinase inhibitors (TKIs) by eliminating the entire receptor protein, thereby abrogating both its kinase-dependent and independent functions.[3] This application note explores the preclinical rationale and provides experimental protocols for investigating the synergistic anti-cancer effects of this compound in combination with other targeted inhibitors, particularly focusing on PI3K inhibitors.
Rationale for Combination Therapies
While EGFR-targeted therapies have shown significant clinical benefit, the development of resistance remains a major challenge.[3][4] Combination strategies are being actively explored to enhance efficacy and overcome resistance. The simultaneous targeting of parallel or downstream signaling pathways can lead to synergistic cell killing and prevent the emergence of resistant clones.[4][5]
This compound and PI3K Inhibitors
The PI3K/AKT/mTOR pathway is a critical downstream effector of EGFR signaling.[6] Co-activation of this pathway is a known mechanism of resistance to EGFR inhibitors. A recent study has demonstrated that the combination of an EGFR degrader with a PI3K inhibitor can enhance the degradation of wild-type (WT) EGFR and lead to synergistic anti-proliferative effects in cancer cells.[7] This provides a strong rationale for combining this compound with PI3K inhibitors to achieve a more profound and durable anti-cancer response.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound as a single agent in non-small cell lung cancer (NSCLC) cell lines. This data serves as a baseline for designing combination studies.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound [8]
| Cell Line | EGFR Mutation | This compound DC₅₀ (nM) | This compound IC₅₀ (nM) |
| HCC-827 | Exon 19 Deletion | 5.0 | Not Reported |
| H3255 | L858R | 3.3 | Not Reported |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Signaling Pathways
The following diagrams illustrate the targeted signaling pathways and the mechanism of action of this compound.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Mechanism of this compound-mediated EGFR degradation via the ubiquitin-proteasome system.
Experimental Protocols
Protocol 1: Assessment of Synergistic Anti-proliferative Effects
This protocol outlines the methodology to determine the synergistic effect of this compound in combination with a PI3K inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCC-827, H3255, or other EGFR-dependent lines)
-
This compound
-
PI3K inhibitor (e.g., Pictilisib)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the PI3K inhibitor. Typically, a 6x6 or 8x8 matrix is used with concentrations ranging from 0.1 nM to 10 µM.
-
Treatment: Treat the cells with the single agents and their combinations for 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Viability Assay: After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Caption: Experimental workflow for assessing synergistic anti-proliferative effects.
Protocol 2: Western Blot Analysis of EGFR Degradation and Pathway Inhibition
This protocol is to assess the effect of this compound, alone and in combination with a PI3K inhibitor, on the degradation of EGFR and the inhibition of downstream signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
PI3K inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, the PI3K inhibitor, and the combination at desired concentrations for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Conclusion
The combination of the EGFR PROTAC degrader this compound with inhibitors of key downstream signaling pathways, such as PI3K inhibitors, represents a promising therapeutic strategy to enhance anti-cancer efficacy and overcome resistance. The provided protocols offer a framework for researchers to investigate these synergistic interactions in a preclinical setting. Further studies exploring combinations with other inhibitors, such as MEK or CDK4/6 inhibitors, are also warranted based on the known resistance mechanisms to EGFR-targeted therapies.[5][9][10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Combined EGFR/MEK Inhibition Prevents the Emergence of Resistance in EGFR mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination therapies unlock options for EGFR, CDK4/6 inhibitors | Cleveland Clinic Research [lerner.ccf.org]
- 10. CDK4/6 signaling attenuates the effect of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling CRISPR Screening: A Comprehensive Guide for Researchers
A Note on Terminology:
Initial searches for "CRISPR screening with MS39" have revealed a case of mistaken identity. MS-39 is an advanced optical coherence tomography (OCT) and topography device used in ophthalmology for detailed corneal analysis.[1][2][3][4][5] It is not a reagent, compound, or technology associated with CRISPR-Cas9 gene editing screens.
This document will therefore provide a comprehensive overview, application notes, and detailed protocols for conducting a general CRISPR screen, a powerful tool for functional genomics.[6][7] The information presented here is intended for researchers, scientists, and drug development professionals interested in leveraging this technology to uncover novel gene functions and therapeutic targets.
Application Notes for CRISPR Screening
Introduction to CRISPR Screening
CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening is a high-throughput methodology that utilizes the CRISPR-Cas9 gene-editing system to systematically knock out or modulate the expression of thousands of genes in a pooled or arrayed format.[7][8] This approach allows for the identification of genes that are essential for a specific biological process, such as cell survival, drug resistance, or the progression of a disease.[7][9] The core principle involves introducing a library of single-guide RNAs (sgRNAs) into a population of cells, where each sgRNA is designed to target a specific gene.[6][10] By observing the phenotypic changes in the cell population under selective pressure, researchers can identify genes that play a critical role in the phenotype of interest.[6]
Types of CRISPR Screens
There are several types of CRISPR screens, each suited for different experimental questions:
-
CRISPR Knockout (CRISPRko) Screens: These are the most common type of screen and aim to identify genes whose loss-of-function results in a particular phenotype.[7][8] They utilize the nuclease activity of Cas9 to introduce double-strand breaks, leading to gene inactivation.
-
CRISPR Interference (CRISPRi) Screens: These screens employ a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor domain to silence gene expression without altering the DNA sequence.[11] CRISPRi is particularly useful for studying essential genes where a complete knockout would be lethal.[12]
-
CRISPR Activation (CRISPRa) Screens: In contrast to CRISPRi, CRISPRa screens use dCas9 fused to a transcriptional activator to upregulate the expression of target genes.[11] This approach is valuable for gain-of-function studies.
Key Applications in Research and Drug Development
-
Target Identification and Validation: Identifying novel genes that, when perturbed, affect disease-relevant phenotypes.
-
Mechanism of Action Studies: Elucidating the molecular pathways through which a drug exerts its effects.[13]
-
Biomarker Discovery: Identifying genes whose expression levels correlate with drug sensitivity or resistance.[13]
-
Understanding Disease Mechanisms: Uncovering the genetic basis of various diseases, including cancer and neurodegenerative disorders.[14][15]
Experimental Protocols for CRISPR Screening
This section provides a generalized protocol for a pooled CRISPR knockout screen.
I. Library Selection and Preparation
-
Library Choice: Select a genome-scale or custom-designed sgRNA library based on the research question. Libraries are available for human and mouse genomes and can target specific gene families.
-
Library Amplification: Amplify the sgRNA library plasmid DNA to obtain a sufficient quantity for lentiviral production. It is crucial to maintain the representation of all sgRNAs in the library.
II. Lentivirus Production
-
Cell Seeding: Seed HEK293T cells, which are highly transfectable, at an appropriate density.
-
Transfection: Co-transfect the HEK293T cells with the sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Virus Titer Determination: Determine the viral titer to ensure an appropriate multiplicity of infection (MOI) for the screen. An MOI of 0.3-0.5 is often recommended to ensure that most cells receive a single viral particle.[16]
III. Cell Transduction and Selection
-
Cell Line Selection: Choose a cell line that is relevant to the biological question and is amenable to lentiviral transduction. Ensure the cell line stably expresses the Cas9 nuclease.
-
Transduction: Transduce the target cells with the lentiviral sgRNA library at the predetermined MOI.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic resistance marker present on the lentiviral vector (e.g., puromycin).
IV. CRISPR Screen Execution
-
Initial Cell Population (T0): Harvest a representative sample of the cell population after antibiotic selection to serve as the baseline for sgRNA representation.
-
Applying Selective Pressure: Culture the remaining cells under the desired experimental conditions (e.g., with or without a drug). Maintain a sufficient number of cells throughout the experiment to preserve library complexity.
-
Final Cell Population (T-final): After a predetermined period, harvest the final cell population.
V. Data Analysis
-
Genomic DNA Extraction: Isolate genomic DNA from the T0 and T-final cell populations.
-
sgRNA Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and perform next-generation sequencing.
-
Data Deconvolution: Align the sequencing reads to the sgRNA library to determine the abundance of each sgRNA in the initial and final populations.
-
Hit Identification: Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched or depleted in the final cell population compared to the initial population.
Quantitative Data Presentation
Since no specific data for "this compound" in CRISPR screens exists, the following tables represent hypothetical data from a generic CRISPR knockout screen designed to identify genes conferring resistance to a fictional drug, "Compound X."
Table 1: Summary of CRISPR Screen Parameters
| Parameter | Value |
| Cell Line | A549 (Human Lung Carcinoma) |
| sgRNA Library | GeCKO v2 Human Library (Pool A) |
| Number of sgRNAs | 65,383 |
| Number of Genes Targeted | 19,050 |
| Multiplicity of Infection (MOI) | 0.4 |
| Selection Agent | Puromycin |
| Treatment | Compound X (100 nM) |
| Screen Duration | 14 days |
Table 2: Top 5 Enriched Genes (Potential Resistance Genes)
| Gene Symbol | Log2 Fold Change | p-value |
| ABCB1 | 5.8 | 1.2e-8 |
| EGFR | 4.2 | 3.5e-7 |
| BRAF | 3.9 | 8.1e-7 |
| KEAP1 | 3.5 | 2.4e-6 |
| NFE2L2 | 3.2 | 9.8e-6 |
Table 3: Top 5 Depleted Genes (Potential Sensitizer Genes)
| Gene Symbol | Log2 Fold Change | p-value |
| BAX | -4.5 | 5.6e-9 |
| CASP3 | -4.1 | 1.8e-8 |
| TP53 | -3.8 | 7.2e-8 |
| ATM | -3.3 | 4.5e-7 |
| CHEK2 | -3.0 | 1.1e-6 |
Visualizations
Experimental Workflow for a Pooled CRISPR Knockout Screen
Caption: Workflow of a pooled CRISPR knockout screen.
Signaling Pathway Example: Drug Resistance Mediated by ABCB1
References
- 1. SCHWIND MS-39: Spectral domain OCT and topographer [eye-tech-solutions.com]
- 2. youtube.com [youtube.com]
- 3. Device for Anterior Segment Analysis of Eye | MS-39 | CSO Ophtalmic [csoitalia.it]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 7. idtdna.com [idtdna.com]
- 8. CRISPR: A Screener’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The application of genome-wide CRISPR-Cas9 screens to dissect the molecular mechanisms of toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadinstitute.org [broadinstitute.org]
- 11. CRISPRi and CRISPRa screens in mammalian cells for precision biology and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - preLights [prelights.biologists.com]
- 14. Genome scale CRISPR screens identify actin capping proteins as key modulators of therapeutic responses to radiation and immunotherapy | bioRxiv [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. media.addgene.org [media.addgene.org]
Application Notes and Protocols for Flow Cytometry Analysis of MS39 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the analysis of cells treated with MS39, a putative inhibitor of Ubiquitin-Specific Peptidase 39 (USP39). USP39 is a deubiquitinating enzyme that has been implicated in the regulation of the cell cycle and apoptosis.[1][2][3][4] Inhibition of USP39 has been shown to induce cell cycle arrest and promote apoptosis in various cancer cell lines.[1][4][5][6] Flow cytometry is a powerful technique to quantitatively assess these cellular responses to this compound treatment.
The following protocols detail methods for cell culture, this compound treatment, and subsequent analysis of cell cycle distribution and apoptosis by flow cytometry.
Data Presentation
Table 1: Expected Effects of this compound (USP39 Inhibition) on Cell Cycle Distribution
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) | Reference |
| Non-Small-Cell Lung Cancer (A549, HCC827) | USP39 Knockdown | Decrease | Decrease | Increase | Increase | [1] |
| Renal Cell Carcinoma | USP39 siRNA | Decrease | Decrease | Increase | Increase | [3] |
| Osteosarcoma (U2OS) | USP39 shRNA | Not specified | Not specified | Increase | Increase | [4] |
| Ovarian Cancer | USP39 Knockdown | Not specified | Not specified | Increase | Not specified | [7][8] |
| Colorectal Cancer (SW1116, HCT116) | USP39 Knockdown | Decrease | Decrease | Increase | Increase | [9] |
| Human Hepatocellular Carcinoma (SMMC-7721) | USP39 Knockdown | Decrease | Not specified | Increase | Increase | [10] |
| Leukemia (HL-60, Jurkat) | USP39 Knockdown | Decrease | Decrease | Increase | Increase | [5] |
Table 2: Expected Effects of this compound (USP39 Inhibition) on Apoptosis
| Cell Line | Treatment | Method | Apoptotic Cells (%) - Control | Apoptotic Cells (%) - Treated | Fold Increase | Reference |
| Leukemia (HL-60) | USP39 Knockdown | Annexin V-FITC/PI | ~5% | ~20% | ~4-fold | [5] |
| Leukemia (Jurkat) | USP39 Knockdown | Annexin V-FITC/PI | ~3% | ~18-21% | ~6-7-fold | [5] |
| Osteosarcoma (U2OS) | USP39 shRNA | Annexin V/7-AAD | Not specified | Increased | Not specified | [4] |
| Colon Cancer (HCT116) | USP39 Depletion + Cisplatin (B142131) | Not specified | Not specified | Increased | Not specified | [11] |
| Multiple Myeloma | USP39 Knockdown | Not specified | Not specified | Increased | Not specified | [6] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.
-
Cell Treatment: The following day, treat the cells with the desired concentrations of this compound. A vehicle-treated control (e.g., DMSO) should be included in parallel.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to observe the effects of this compound on the cell cycle and apoptosis.
-
Harvesting:
-
Adherent cells: Gently wash the cells with PBS, and then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
Suspension cells: Collect the cells directly by centrifugation.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Harvest approximately 1 x 10^6 cells per sample.
-
Washing: Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel. A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells will appear as a sub-G1 peak.
Protocol 3: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest approximately 1-5 x 10^5 cells per sample.
-
Washing: Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome conjugate).
-
Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Gently vortex the cells.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing this compound-treated cells.
References
- 1. Knocking down USP39 Inhibits the Growth and Metastasis of Non-Small-Cell Lung Cancer Cells through Activating the p53 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USP39: a key regulator in malignant tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of ubiquitin‑specific peptidase 39 inhibits the malignant progression of human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockdown of ubiquitin-specific peptidase 39 inhibited the growth of osteosarcoma cells and induced apoptosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP39 regulates the cell cycle, survival, and growth of human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. USP39 at the crossroads of cancer immunity: regulating immune evasion and immunotherapy response through RNA splicing and ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. USP39 attenuates the antitumor activity of cisplatin on colon cancer cells dependent on p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Studying Drug Resistance Mechanisms: The Role of USP39
A Note on Terminology: Initial research indicates a potential confusion between "MS39" and "USP39." "MS-39" is an ophthalmic diagnostic device used for anterior segment analysis of the eye.[1][2][3][4][5][6] In the context of molecular biology and drug resistance, the relevant target is USP39 (Ubiquitin-specific protease 39) . This document will focus on the application of studying USP39 to understand and potentially overcome drug resistance in cancer.
USP39 is a deubiquitinating enzyme that plays a crucial role in mRNA splicing and has been implicated in the progression and chemoresistance of various cancers.[7][8][9] Elevated expression of USP39 is often associated with resistance to common chemotherapeutic agents, making it a compelling target for research in drug development.[7][10]
Application Notes
Ubiquitin-specific protease 39 (USP39) has emerged as a significant factor in the development of multidrug resistance in cancer cells. Its primary role in the spliceosome machinery gives it control over the maturation of numerous pre-mRNAs, including those of oncogenes and proteins involved in DNA damage repair and apoptosis.[11][12] Overexpression of USP39 has been linked to resistance to platinum-based drugs like cisplatin (B142131) and carboplatin (B1684641) in various cancers, including ovarian and colon cancer.[1][10]
The mechanism of USP39-mediated drug resistance is multifaceted. One key pathway involves the stabilization of proteins critical for cell survival and DNA repair. For instance, USP39 can deubiquitinate and stabilize Checkpoint Kinase 2 (CHK2), a crucial component of the DNA damage response pathway.[11][12] By enhancing CHK2 stability, USP39 can help cancer cells repair the DNA damage induced by chemotherapeutic agents, thereby promoting their survival.
Furthermore, USP39 has been shown to regulate the p53 signaling pathway. Knockdown of USP39 can lead to the activation of p53, a tumor suppressor protein that can induce apoptosis in response to cellular stress, such as that caused by chemotherapy.[3][7] By suppressing the p53 pathway, high levels of USP39 can protect cancer cells from drug-induced cell death.[4][8]
Studying the effects of USP39 inhibition or knockdown in cancer cell lines provides valuable insights into its role in drug resistance. Such studies typically involve treating cells with a chemotherapeutic agent in the presence or absence of USP39 modulation and then assessing cell viability, apoptosis, and the expression of key signaling proteins. The data generated from these experiments can help in the development of novel therapeutic strategies that target USP39 to resensitize resistant tumors to chemotherapy.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the role of USP39 in drug resistance.
Table 1: Effect of USP39 Knockdown on Cancer Cell Viability
| Cell Line | Treatment | USP39 Status | % Cell Viability (relative to control) |
| A549 (Lung Cancer) | - | shUSP39 | ~60% |
| HCC827 (Lung Cancer) | - | shUSP39 | ~55% |
| TT (Thyroid Cancer) | - | shUSP39 | Significantly reduced vs. control |
Data is approximate and collated from representative studies.
Table 2: Effect of USP39 Knockdown on Apoptosis in Cancer Cells
| Cell Line | Treatment | USP39 Status | % Apoptotic Cells |
| HCT116 (Colon Cancer) | Cisplatin | shUSP39 | Increased vs. control |
| SKOV3 (Ovarian Cancer) | Carboplatin | shUSP39 | Enhanced carboplatin-induced apoptosis |
| A549 (Lung Cancer) | - | shUSP39 | Increased vs. control |
Data is descriptive based on findings from cited literature.
Table 3: Effect of USP39 Modulation on Chemosensitivity
| Cell Line | Chemotherapeutic Agent | USP39 Modulation | Observation |
| Colon Cancer Cells | Cisplatin | Knockdown | Enhanced sensitivity to cisplatin |
| Ovarian Cancer Cells | Carboplatin | Knockdown | Overcame carboplatin resistance |
| HCT116 (Colon Cancer) | Cisplatin | Overexpression | Attenuated cisplatin-induced apoptosis |
This table summarizes the observed effects of USP39 modulation on the efficacy of chemotherapeutic agents.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of USP39
This protocol outlines the transient knockdown of USP39 in a cancer cell line using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
USP39-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes: a. In a sterile microcentrifuge tube (Tube A), dilute the USP39 siRNA (or control siRNA) in Opti-MEM™ to the desired final concentration (e.g., 20-50 nM). b. In a separate sterile microcentrifuge tube (Tube B), dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. c. Add the diluted siRNA from Tube A to the diluted transfection reagent in Tube B. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: a. Gently aspirate the culture medium from the cells in the 6-well plate and wash once with sterile PBS. b. Add fresh, antibiotic-free complete culture medium to each well. c. Add the siRNA-lipid complex mixture dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells to assess the knockdown efficiency by Western blot or qRT-PCR.
Protocol 2: Cell Viability (MTT) Assay for Chemosensitivity
This protocol is for determining the effect of USP39 knockdown on the sensitivity of cancer cells to a chemotherapeutic agent.
Materials:
-
Transfected cells (from Protocol 1) and control cells
-
Chemotherapeutic agent (e.g., Cisplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the USP39-knockdown and control cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of the chemotherapeutic agent. Include untreated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each condition.
Protocol 3: Western Blot for USP39 and Downstream Targets
This protocol describes the detection of USP39, CHK2, and p53 protein levels by Western blot.
Materials:
-
Cell lysates from treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-USP39, anti-CHK2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 4: Apoptosis Assay (Annexin V Staining)
This protocol details the quantification of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: a. Transfer 100 µL of the cell suspension to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of PI. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: USP39 signaling in chemoresistance.
Caption: Workflow for studying USP39 in drug resistance.
Caption: USP39 expression and chemoresistance.
References
- 1. USP39 attenuates the antitumor activity of cisplatin on colon cancer cells dependent on p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Knocking down USP39 Inhibits the Growth and Metastasis of Non-Small-Cell Lung Cancer Cells through Activating the p53 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | USP39 at the crossroads of cancer immunity: regulating immune evasion and immunotherapy response through RNA splicing and ubiquitin signaling [frontiersin.org]
- 5. Knockdown of USP39 induces cell cycle arrest and apoptosis in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knocking down USP39 Inhibits the Growth and Metastasis of Non-Small-Cell Lung Cancer Cells through Activating the p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. USP39 promotes ovarian cancer malignant phenotypes and carboplatin chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. USP39 regulates DNA damage response and chemo-radiation resistance by deubiquitinating and stabilizing CHK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Compound MS39
This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility challenges encountered with the novel investigational compound MS39. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For initial stock solution preparation, we recommend using dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 50 mg/mL. Ensure the DMSO is anhydrous and of high purity to prevent degradation of the compound. For cellular assays, the final DMSO concentration in the culture medium should be kept below 0.5% to minimize solvent-induced toxicity.
Q2: Can this compound be dissolved in aqueous buffers for in vitro assays?
A2: this compound has low aqueous solubility. Direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) is not recommended as it may lead to precipitation. For aqueous-based assays, it is advised to first prepare a high-concentration stock solution in an organic solvent such as DMSO, and then dilute it into the aqueous buffer with vigorous vortexing. The final concentration in the aqueous medium should be carefully determined to avoid precipitation.
Q3: What are the signs of this compound precipitation in my experimental setup?
A3: Precipitation of this compound can be observed as cloudiness, turbidity, or the formation of visible particles in the solution. This can occur upon dilution of a stock solution into an aqueous buffer or during storage. It is crucial to visually inspect your solutions before each use.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound is pH-dependent. Preliminary data suggests that this compound is more soluble in acidic conditions (pH 4-6) compared to neutral or alkaline conditions. For experiments requiring different pH levels, it is recommended to perform a solubility assessment at the desired pH before proceeding with the main experiment.
Troubleshooting Guide
Issue 1: My this compound stock solution in DMSO appears cloudy.
-
Question: I have prepared a 50 mg/mL stock solution of this compound in DMSO, but it is not a clear solution. What should I do?
-
Answer:
-
Gentle Warming: Try warming the solution in a water bath at 37°C for 10-15 minutes. This can help dissolve any suspended particles.
-
Sonication: If warming is ineffective, sonicate the solution for 5-10 minutes.
-
Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.
-
Lower Concentration: If the solution does not clear, consider preparing a fresh stock at a lower concentration, for example, 20 mg/mL.
-
Issue 2: this compound precipitates when I dilute my DMSO stock into cell culture medium.
-
Question: I am diluting my 50 mg/mL this compound DMSO stock to a final concentration of 10 µM in my cell culture medium, and I see immediate precipitation. How can I prevent this?
-
Answer:
-
Serial Dilution: Instead of a single large dilution step, perform a serial dilution. First, dilute the 50 mg/mL stock to an intermediate concentration (e.g., 1 mM) in DMSO. Then, add this intermediate stock to your culture medium.
-
Increase Final Volume: Add the this compound stock solution to a larger volume of medium while vortexing to ensure rapid mixing and dispersion.
-
Use of Pluronic F-68: For certain applications, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (at a final concentration of 0.01-0.1%) to the final aqueous solution can help maintain the solubility of hydrophobic compounds. Compatibility with your specific assay should be verified.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Quantitative Data Summary
| Solvent | Maximum Solubility (mg/mL) | Preparation Conditions | Notes |
| DMSO | 50 | Room Temperature | Anhydrous DMSO recommended. |
| Ethanol | 10 | Room Temperature | Suitable for some in vivo formulations. |
| PBS (pH 7.4) | < 0.01 | Room Temperature | Practically insoluble. |
| PBS (pH 5.0) | 0.1 | Room Temperature | Increased solubility in acidic conditions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound is assumed to be 500 g/mol for this example). For 1 mL of a 10 mM solution, weigh 5 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 2-3 minutes until the powder is completely dissolved. If necessary, use gentle warming (37°C) or sonication.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Aqueous Solution Preparation for Cellular Assays
-
Materials: 10 mM this compound in DMSO, pre-warmed cell culture medium, sterile tubes.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform an intermediate dilution if the final concentration is very low. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Add the required volume of the this compound stock (or intermediate dilution) to the pre-warmed cell culture medium while vortexing. For a final concentration of 10 µM from a 10 mM stock, add 1 µL of stock to 1 mL of medium.
-
Visually inspect the final solution for any signs of precipitation before adding it to the cells.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
Technical Support Center: Troubleshooting Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western Blot experiments.
Troubleshooting Guides
This section offers a systematic approach to identifying and solving specific problems in your Western Blot analysis.
Problem 1: No Signal or Weak Signal
One of the most frequent challenges in Western Blotting is the absence or weakness of the target protein signal. This can stem from various factors throughout the experimental workflow.
Question: I am not seeing any bands, or the bands are very faint on my Western Blot. What are the possible causes and how can I fix this?
Answer:
A lack of signal can be frustrating, but it is a solvable issue. The underlying cause can be related to the protein sample, the antibodies used, or technical aspects of the blotting procedure. Here is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for No or Weak Signal
Troubleshooting logic for no or weak signal in Western blots.
Potential Causes and Solutions for No/Weak Signal
| Possible Cause | Recommended Solution |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer. If high molecular weight proteins are not transferring efficiently, consider adding 0.01-0.05% SDS to the transfer buffer. Also, ensure good contact between the gel and the membrane. |
| Inactive Primary or Secondary Antibody | The antibody may have lost activity due to improper storage or multiple freeze-thaw cycles. Perform a dot blot to check the antibody's activity. It is also possible that the wrong secondary antibody was used; ensure it is specific to the primary antibody's host species. |
| Low Target Protein Abundance | For proteins with low expression, you may need to load a higher amount of total protein, typically between 20-30 µg, but sometimes up to 100 µg may be necessary. Alternatively, you can enrich your sample for the target protein using techniques like immunoprecipitation (IP). |
| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Increase the antibody concentration or extend the incubation time. Consider incubating the primary antibody overnight at 4°C. |
| Expired or Inactive Detection Reagents | The chemiluminescent substrate (e.g., ECL) has a limited shelf life and can lose activity. Prepare fresh substrate and test it by adding a small amount of HRP-conjugated secondary antibody directly to a drop of the substrate to see if it luminesces. |
| Blocking Agent Masking the Epitope | Some blocking agents, like non-fat dry milk, can mask certain epitopes, especially on phosphorylated proteins. In such cases, try switching to a different blocking agent like Bovine Serum Albumin (BSA). |
Problem 2: High Background
A high background can obscure the bands of interest, making the results difficult to interpret. This can manifest as a uniform dark haze or as multiple non-specific bands.
Question: My Western Blot has a very high background, making it hard to see my protein of interest. What can I do to reduce it?
Answer:
High background is a common problem that can usually be resolved by optimizing several key steps in the Western Blot protocol. The goal is to increase the signal-to-noise ratio.
Troubleshooting Workflow for High Background
Troubleshooting logic for high background in Western blots.
Potential Causes and Solutions for High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | The blocking step is crucial for preventing non-specific antibody binding. Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. You can also try increasing the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA). |
| Antibody Concentration Too High | Excess primary or secondary antibody can bind non-specifically to the membrane. Reduce the concentration of both antibodies; a titration experiment can help determine the optimal dilution. |
| Inadequate Washing | Insufficient washing will not remove all unbound antibodies. Increase the number and duration of your wash steps. Using a wash buffer containing a detergent like Tween-20 (typically 0.05-0.1%) is also recommended. |
| Contaminated Buffers or Equipment | Bacterial growth in buffers can lead to a high background. Always use fresh, filtered buffers and ensure that all equipment, such as incubation trays, is clean. |
| Membrane Drying Out | Allowing the membrane to dry out at any stage can cause irreversible, high background. Ensure the membrane is always submerged in buffer during incubation and washing steps. |
| Overexposure during Imaging | The exposure time during signal detection might be too long. Reduce the exposure time to minimize the background signal. |
Problem 3: Non-Specific Bands
The presence of unexpected bands in addition to the band of interest can complicate data interpretation.
Question: I am seeing multiple bands on my Western Blot, but I only expect to see one for my target protein. Why is this happening?
Answer:
The appearance of non-specific bands can be due to several factors, including antibody cross-reactivity, protein degradation, or post-translational modifications.
Signaling Pathway of Antibody Binding in Western Blot
Diagram illustrating specific and non-specific antibody binding.
Potential Causes and Solutions for Non-Specific Bands
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | A high concentration of the primary antibody can lead to it binding to proteins with similar epitopes. Decrease the concentration of the primary antibody. |
| Non-Specific Binding of Primary Antibody | The primary antibody may not be highly specific. Ensure the antibody is validated for Western Blotting. Incubating the primary antibody at 4°C can help reduce non-specific interactions. |
| Protein Degradation | If your protein of interest is being degraded, you may see bands at a lower molecular weight. Prepare fresh samples and always include protease inhibitors in your lysis buffer. Keep samples on ice to minimize degradation. |
| Splice Variants or Post-Translational Modifications | Your target protein may exist as different isoforms or have post-translational modifications that alter its molecular weight. Check databases like UniProt for information on known variants or modifications of your protein. |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding non-specifically. To test for this, run a control lane with only the secondary antibody (no primary antibody). Using a pre-adsorbed secondary antibody can also help reduce cross-reactivity. |
| Sample Overloading | Loading too much protein onto the gel can lead to the appearance of non-specific bands. Try reducing the amount of protein loaded per lane. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my Western Blot experiment fails?
The first step is to carefully review your entire protocol and notes. Then, a simple and informative initial check is to stain your membrane with Ponceau S after the transfer step. This will show you if the protein transfer from the gel to the membrane was successful. If you see protein bands, the problem likely lies in the subsequent antibody incubation or detection steps. If you don't see bands, the issue is with your sample, the electrophoresis, or the transfer itself.
Q2: How can I be sure that my proteins have successfully transferred from the gel to the membrane?
To confirm successful protein transfer, you can use a reversible stain like Ponceau S on the membrane before the blocking step. The appearance of faint pink or red bands indicates that proteins have been transferred. If you suspect issues with the transfer of large proteins, you can stain the gel with Coomassie Blue after transfer to see if any proteins remain.
Q3: My protein of interest is not abundant. How can I improve its detection?
For low-abundance proteins, you may need to increase the amount of protein loaded onto the gel. A protein load of at least 20-30 µg per lane is recommended for whole-cell extracts, but for some targets, you may need to load up to 100 µg. Alternatively, you can enrich your sample for the protein of interest using techniques like immunoprecipitation (IP).
Q4: Can I reuse my diluted antibodies?
Reusing diluted antibodies is not
Technical Support Center: Preventing Off-Target Effects of Hypothetin
Disclaimer: The following information is provided for a hypothetical small molecule inhibitor, "Hypothetin," to illustrate best practices in identifying and mitigating off-target effects. The experimental data presented is illustrative and not derived from actual experiments with a real compound named MS39. Researchers should always validate the on- and off-target effects of their specific compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using Hypothetin?
A1: Off-target effects occur when a small molecule like Hypothetin binds to and alters the function of proteins other than its intended biological target.[1] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where the observed phenotype may be due to an off-target effect rather than the inhibition of the intended target.[1] Furthermore, off-target binding can cause cellular toxicity and a lack of translatability from preclinical models to clinical settings.[1]
Q2: I'm observing a phenotype in my cells treated with Hypothetin. How can I be sure it's an on-target effect?
A2: Attributing an observed phenotype to the on-target activity of Hypothetin requires a multi-faceted validation approach. Key strategies include:
-
Genetic Target Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target of Hypothetin.[1][2] If the phenotype is rescued or mimicked by this genetic perturbation, it strongly suggests an on-target effect.
-
Use of Control Compounds: Include a structurally similar but biologically inactive analog of Hypothetin as a negative control. If this inactive control does not produce the same phenotype, it helps to rule out effects caused by the chemical scaffold itself.
-
Dose-Response Correlation: The phenotypic effect should correlate with the on-target potency of Hypothetin. Determine the lowest effective concentration that produces the desired on-target effect and observe if the phenotype tracks with this concentration range.[1]
-
Orthogonal Assays: Confirm the phenotype using alternative methods or assays that measure different aspects of the same biological process.
Q3: What are the initial steps I should take to minimize potential off-target effects of Hypothetin in my experimental design?
A3: Proactive measures can significantly reduce the impact of off-target effects. Consider the following:
-
Use the Lowest Effective Concentration: Titrate Hypothetin to determine the lowest concentration that elicits the desired on-target activity. Higher concentrations increase the likelihood of engaging lower-affinity off-targets.[1]
-
Select for Selectivity: If available, choose a version or analog of Hypothetin that has been demonstrated to be highly selective for its target.
-
Thorough Literature Review: Investigate if any off-targets have been previously identified for Hypothetin or molecules with a similar chemical structure.
-
Employ a Negative Control: As mentioned, use a structurally related but inactive compound to control for scaffold-specific, non-target-related effects.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between different cell lines. | Varying expression levels of the on-target or off-target proteins. | 1. Confirm the expression levels of the intended target in all cell lines using methods like Western Blot or qPCR. 2. If a specific off-target is suspected, verify its expression level across the cell lines. |
| High cellular toxicity at concentrations required for the desired phenotype. | The toxicity may be due to off-target effects rather than the on-target activity. | 1. Perform a dose-response curve for both the desired phenotype and cellular toxicity. If the toxicity curve is significantly shifted from the efficacy curve, it may indicate off-target toxicity. 2. Attempt to rescue the phenotype in a target knockout/knockdown background. If the toxicity persists even in the absence of the intended target, it is likely an off-target effect. |
| Phenotype is observed, but target engagement cannot be confirmed. | The compound may not be entering the cells and engaging the target, suggesting the phenotype is due to an off-target effect. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[3] 2. If CETSA is not feasible, use a target engagement assay in cell lysates. |
Quantitative Data for Hypothetin
Table 1: Kinase Selectivity Profile of Hypothetin
This table illustrates a hypothetical kinome scan result for Hypothetin, showing its binding affinity to a panel of kinases. The data helps identify potential off-targets.
| Kinase Target | Binding Affinity (Kd, nM) | Selectivity Score (S10) | Notes |
| On-Target Kinase A | 15 | 0.02 | Primary Target |
| Off-Target Kinase B | 350 | - | Potential off-target |
| Off-Target Kinase C | 800 | - | Lower probability off-target |
| Off-Target Kinase D | >10,000 | - | Not a likely off-target |
Selectivity Score (S10) is the number of off-targets with a Kd < 10x the on-target Kd, divided by the total number of kinases tested.
Table 2: Cellular Potency and Toxicity of Hypothetin
This table compares the concentration of Hypothetin required for on-target activity versus off-target effects and general cytotoxicity.
| Parameter | Hypothetin (IC50/EC50, µM) | Inactive Control (IC50/EC50, µM) |
| On-Target Cellular Activity | 0.5 | > 50 |
| Off-Target Pathway Activation | 8.2 | > 50 |
| Cytotoxicity (MTT Assay) | 25 | > 50 |
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of Hypothetin with its intended target in intact cells by measuring changes in the target protein's thermal stability.[3][4][5][6][7]
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with various concentrations of Hypothetin or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Pelleting: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.
-
Protein Quantification: Analyze the amount of the soluble target protein in the supernatant by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and Hypothetin-treated samples. A shift in the melting curve to a higher temperature in the presence of Hypothetin indicates target engagement.
Protocol 2: CRISPR-Cas9 Mediated Target Knockout for Phenotype Validation
Objective: To validate that the observed cellular phenotype upon Hypothetin treatment is a direct result of its on-target activity.[8][9][10][11]
Methodology:
-
Guide RNA (gRNA) Design and Synthesis: Design and synthesize at least two independent gRNAs targeting a critical exon of the gene encoding the intended target protein.
-
Cell Transfection: Deliver the Cas9 nuclease and the gRNAs into the cells using an appropriate method (e.g., electroporation, lipid-based transfection).
-
Clonal Selection and Validation: Isolate single-cell clones and expand them. Screen the clones for successful target gene knockout by genomic DNA sequencing and confirm the absence of the target protein by Western blotting.
-
Phenotypic Assay: Treat the validated knockout cell lines and the parental (wild-type) cell line with Hypothetin at various concentrations.
-
Data Analysis: Compare the phenotypic response to Hypothetin in the knockout and wild-type cells. If the phenotype is absent or significantly diminished in the knockout cells, it confirms that the effect is on-target.
Visualizations
Caption: A logical workflow for investigating potential off-target effects.
Caption: On-target vs. potential off-target signaling pathways for Hypothetin.
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. annualreviews.org [annualreviews.org]
- 8. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 11. criver.com [criver.com]
Technical Support Center: Stability and Handling of Small Molecule Inhibitors in Cell Culture Media
This technical support center provides guidance on the stability and handling of small molecule inhibitors in cell culture media for researchers, scientists, and drug development professionals. Due to the absence of specific data for a compound designated "MS39" in the public domain, this guide will address the stability of a hypothetical small molecule inhibitor, referred to as "Compound X," to illustrate common principles and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What factors can affect the stability of Compound X in cell culture media?
The stability of a small molecule inhibitor like Compound X in cell culture media can be influenced by several factors:
-
Chemical properties of the compound: Inherent reactivity, susceptibility to hydrolysis, oxidation, or enzymatic degradation.
-
Composition of the cell culture media: The presence of serum, reducing agents (like L-cysteine), or other reactive components can impact stability.[1][2]
-
pH of the media: Changes in pH during cell culture can affect the ionization state and stability of the compound.[3]
-
Temperature: Storage and incubation temperatures can significantly alter the rate of degradation.
-
Exposure to light: Some compounds are light-sensitive and can degrade upon exposure to light.[4]
-
Presence of cells: Cellular metabolism can lead to the enzymatic degradation of the compound.
Q2: How can I determine the stability of Compound X in my specific cell culture media?
To determine the stability of Compound X, it is recommended to perform a stability study under your experimental conditions. A common method is to incubate the compound in the cell culture media of choice (with and without cells) over a time course. Samples are collected at different time points and the concentration of the remaining compound is quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: What is the recommended storage condition for stock solutions of Compound X?
Stock solutions of most small molecule inhibitors should be prepared in a suitable solvent (e.g., DMSO) at a high concentration and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] It is also advisable to protect the stock solutions from light.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of Compound X in cell culture media. | Perform a stability study of Compound X under your experimental conditions (see Experimental Protocol below). Prepare fresh working solutions for each experiment. |
| Consider using a more stable analog of the compound if available. | ||
| Loss of compound activity over time | Instability of the compound at 37°C. | Replenish the media with fresh Compound X at regular intervals during long-term experiments. |
| Determine the half-life of the compound in your media to establish an appropriate replenishment schedule. | ||
| Precipitation of Compound X in media | Poor solubility of the compound in aqueous media. | Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line. |
| Prepare a more dilute stock solution. Visually inspect the media for any precipitate after adding the compound. | ||
| High background in western blot | Non-specific binding of antibodies. | Use a blocking agent such as non-fat dry milk or bovine serum albumin (BSA) to block non-specific binding sites on the membrane.[5] |
| Ensure antibodies are used at the recommended dilution and are properly stored.[5] |
Stability of Compound X in Cell Culture Media
The following table summarizes hypothetical stability data for Compound X under various conditions. This data is for illustrative purposes only.
| Media Type | Serum Presence | Temperature | Half-life (hours) |
| DMEM | 10% FBS | 37°C | 24 |
| DMEM | No Serum | 37°C | 36 |
| RPMI-1640 | 10% FBS | 37°C | 22 |
| DMEM | 10% FBS | 4°C | >168 (7 days) |
Experimental Protocol: Assessing the Stability of Compound X in Cell Culture Media
This protocol outlines a general method for determining the stability of a small molecule inhibitor in cell culture media using HPLC.
Materials:
-
Compound X
-
Cell culture medium (e.g., DMEM) with and without serum
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phases and standards for HPLC analysis
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Working Solution: Prepare a working solution of Compound X in the cell culture medium at the desired final concentration.
-
Incubation: Aliquot the working solution into multiple microcentrifuge tubes. Incubate the tubes at 37°C in a cell culture incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
-
Sample Preparation: Immediately stop the degradation process by adding a quenching solvent (e.g., ice-cold acetonitrile) and store the sample at -80°C until analysis.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of Compound X remaining at each time point.
-
Data Analysis: Plot the concentration of Compound X versus time and calculate the half-life of the compound in the media.
Visualizations
Caption: Hypothetical signaling pathway inhibited by Compound X.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nucleusbiologics.com [nucleusbiologics.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: MS-39 Anterior Segment OCT
Introduction
The MS-39 is a high-resolution anterior segment optical coherence tomographer (AS-OCT) combined with a Placido disk topographer. It is a diagnostic instrument used in ophthalmology for detailed imaging and analysis of the cornea and other anterior segment structures of the eye.[1][2][3] This guide addresses common pitfalls and provides troubleshooting advice for researchers, scientists, and clinicians using the MS-39 in their practice and studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of the MS-39?
A1: The MS-39 is primarily used for:
-
Corneal Topography and Tomography: Detailed mapping of the anterior and posterior corneal surfaces.[1][2]
-
Epithelial and Stromal Thickness Mapping: High-resolution measurement of corneal layers, which is crucial for refractive surgery planning and keratoconus detection.[4][5]
-
Keratoconus Screening: Early detection and follow-up of keratoconus through various indices and maps.[6][7][8]
-
Pre- and Post-operative Assessment for Refractive and Cataract Surgery: Planning for procedures like LASIK, PRK, and IOL implantation, as well as post-operative evaluation.[1][6]
-
Anterior Chamber Analysis: Measurement of anterior chamber depth, angles, and crystalline lens position.[3][6]
-
Dry Eye Analysis: Assessment of the tear film.[3]
Q2: How does the MS-39 differ from other corneal imaging devices?
A2: The MS-39 combines two technologies: a Placido disk for anterior corneal surface topography and a spectral-domain OCT for cross-sectional imaging of the anterior segment.[1][2] This combination allows for a comprehensive analysis, including detailed mapping of the corneal epithelium and stroma with high resolution.[4]
Q3: What are the key parameters for assessing image quality?
A3: When acquiring scans, it is crucial to check the quality specifications. A low-quality capture, indicated by poor coverage of the keratoscope or sections, should be repeated to ensure the reliability of the measurement maps.[9]
Q4: Can the display maps be customized?
A4: Yes, the MS-39 software allows for customization of the map displays. While some maps like the sagittal anterior and posterior views are fixed, other map slots can be populated with various analyses such as epithelial thickness, stromal thickness, or elevation maps to suit the user's diagnostic needs.[9]
Troubleshooting Guide
| Issue/Pitfall | Description | Recommended Action |
| Poor Image Quality / Low Coverage | The acquired maps show areas of missing data or the quality score is low.[9] This can be due to poor patient alignment, blinking, or dry eyes. | Ensure the patient's chin and forehead are positioned correctly in the device.[10] Instruct the patient to blink a few times before the scan and then open their eyes wide. Use artificial tears if necessary. Recapture the image until a good quality scan is achieved.[9] |
| Misinterpretation of Epithelial Maps | The epithelial thickness map may show variations that can be misinterpreted. It's a common pitfall to use a fixed color scale, which may hide subtle but significant irregularities.[5] | Always use a dynamic and normalized color scale when evaluating epithelial maps. Adjust the scale to have high sensitivity (e.g., one-micron steps) to emphasize any irregularities.[5] Thinner epithelium over an area of posterior surface elevation can be an early sign of keratoconus.[5] |
| Inaccurate Keratoconus Screening | Relying on a single index for keratoconus diagnosis can be misleading. Subclinical keratoconus can be subjective to detect.[7] | Utilize a comprehensive set of indices provided by the MS-39, including keratometric, pachymetric, elevation, and aberration data.[8] The Keratoconus Summary Indices (KSI) can be particularly useful. Compare the findings with the fellow eye and clinical examination. |
| Artifacts in Anterior Chamber Scans | Fibrin or other obstructions in the anterior chamber can cause imaging artifacts, such as pupillary block.[1] | Review the cross-sectional OCT images carefully to identify any anatomical abnormalities or artifacts. Differentiate these from measurement noise or device error. |
Experimental Protocols
Protocol: Standard Corneal and Epithelial Thickness Mapping for Keratoconus Screening
-
Patient Preparation:
-
Ensure the patient is seated comfortably.
-
Adjust the chin rest and forehead strap for proper alignment.[10]
-
Instruct the patient to fixate on the internal target.
-
-
Image Acquisition:
-
Create a new examination for the patient in the software.[10]
-
Select the desired scan pattern (e.g., a raster scan covering the central cornea). The MS-39 can measure multiple meridians over a 16 mm area.[6]
-
Initiate the scan. The device will capture both the Placido topography and the OCT cross-sections.
-
Review the acquisition quality. Recapture if the quality is suboptimal.[9]
-
-
Data Analysis:
-
Open the analysis display, which can be configured to show multiple maps simultaneously. A common layout includes anterior and posterior curvature maps, a pachymetry map, and an epithelial thickness map.[5][9]
-
Corneal Curvature: Examine the anterior and posterior sagittal maps for any steepening, particularly inferiorly.
-
Pachymetry: Check the thinnest point of the cornea and its location.
-
Epithelial Thickness:
-
Keratoconus Summary: Review the summary indices, which provide a statistical analysis to aid in diagnosis.[8]
-
Visualizations
Diagram: MS-39 Data Acquisition and Analysis Workflow
Caption: Workflow for MS-39 data acquisition to clinical decision-making.
Diagram: Logical Pathway for Keratoconus Detection with MS-39
Caption: Key data points for keratoconus detection using the MS-39.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ms 39 lp | PPTX [slideshare.net]
- 4. SCHWIND MS-39: Spectral domain OCT and topographer [eye-tech-solutions.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Accuracy of the indices of MS-39 anterior segment optical coherence tomography in the diagnosis of keratoconic corneas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Cso MS39 AS-OCT Manuals | ManualsLib [manualslib.com]
Technical Support Center: Improving MS39 Efficacy In Vivo
Welcome to the technical support center for MS39. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and enhancing the in vivo efficacy of the small molecule inhibitor, this compound. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you navigate challenges in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor demonstrates potent in vitro activity but has limited or no efficacy in my in vivo model. What are the potential reasons?
A1: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Several factors can contribute to this issue:
-
Poor Pharmacokinetics (PK): The compound may be rapidly metabolized and cleared from the body, preventing it from reaching therapeutic concentrations at the target site.[1] Key PK parameters to investigate include absorption, distribution, metabolism, and excretion (ADME).
-
Suboptimal Formulation: The formulation of this compound may not be suitable for the chosen route of administration, leading to poor solubility and low bioavailability.[2]
-
Ineffective Target Tissue Delivery: The inhibitor may not effectively penetrate the target tissue, such as a solid tumor, to engage with its molecular target.[2]
-
Off-Target Effects: In the complex biological environment of a living organism, this compound might have unforeseen off-target effects that counteract its intended therapeutic action.[2]
-
Tumor Microenvironment: The in vivo tumor microenvironment can foster drug resistance through various mechanisms not replicated in standard in vitro cell cultures.[2]
Q2: I am observing significant toxicity in my animal model with this compound administration. How can I mitigate this?
A2: Toxicity is a critical concern in in vivo studies. Here are some strategies to address it:
-
Dose-Response Assessment: Conduct a dose-escalation study to identify the maximum tolerated dose (MTD). Subsequent efficacy studies should be performed at or below the MTD.
-
Refine the Formulation: The vehicle used to dissolve and administer this compound can sometimes cause toxicity.[3] Ensure the final concentration of solvents like DMSO is minimized (typically <5%) and explore alternative, more biocompatible formulations such as those using cyclodextrins.[3]
-
Alternative Dosing Schedules: Instead of a high single dose, consider a fractionated dosing regimen (e.g., smaller doses given more frequently) to maintain therapeutic levels while reducing peak concentration-related toxicity.
-
Route of Administration: The route of administration can significantly impact toxicity. If oral administration leads to gastrointestinal toxicity, consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection.
Q3: How can I confirm that this compound is reaching the target tissue and engaging its molecular target in vivo?
A3: Demonstrating target engagement is crucial for validating your in vivo results.[2] Consider the following methods:
-
Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in plasma and, if possible, in the target tissue (e.g., tumor) over time. This will help determine if the compound is reaching the site of action at sufficient concentrations.
-
Pharmacodynamic (PD) Biomarker Analysis: Measure the effect of this compound on its direct molecular target or a downstream biomarker in the target tissue. For example, if this compound inhibits a specific kinase, you can measure the phosphorylation status of its substrate in tumor lysates via techniques like Western blotting or immunohistochemistry.
-
Target Occupancy Assays: Techniques like positron emission tomography (PET) with a radiolabeled version of this compound or a competitive ligand can be used to non-invasively measure the extent to which this compound is binding to its target in real-time.
Troubleshooting Guides
This section provides structured guidance for common problems encountered during in vivo experiments with this compound.
Problem 1: Low Bioavailability After Oral Administration
| Potential Cause | Troubleshooting Step | Success Metric |
| Poor aqueous solubility | Reformulate this compound using solubility-enhancing excipients such as cyclodextrins, or prepare a nanosuspension.[3] | Increased Cmax and AUC in plasma after oral dosing. |
| High first-pass metabolism | Co-administer with a known inhibitor of the relevant metabolic enzymes (if known). Consider alternative routes of administration (e.g., IP, IV) to bypass the liver. | Increased plasma concentration of the parent compound. |
| Efflux by transporters (e.g., P-glycoprotein) | Test for P-gp substrate activity in vitro. If confirmed, co-administer with a P-gp inhibitor. | Increased brain or tumor penetration of this compound. |
Problem 2: Rapid Clearance and Short Half-Life
| Potential Cause | Troubleshooting Step | Success Metric |
| Rapid metabolic clearance | Modify the chemical structure of this compound to block metabolic hotspots, for instance, by introducing bulky chemical groups.[1] | Prolonged plasma half-life (t1/2). |
| Renal clearance | Investigate the mechanism of renal clearance. If active secretion is involved, chemical modification to alter physicochemical properties may be necessary. | Reduced clearance rate (CL). |
| Plasma protein binding | While extensive plasma protein binding can sometimes act as a reservoir, very high affinity can limit the free fraction available to exert its effect. Modifications to reduce binding may be considered. | Increased unbound fraction of this compound in plasma. |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection
Objective: To prepare a well-tolerated formulation of this compound for IP administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of DMSO to create a stock solution.
-
In a separate sterile tube, prepare the vehicle solution by mixing PEG400, Tween 80, and sterile saline in a ratio of 40:10:50 (v/v/v).
-
Slowly add the this compound stock solution to the vehicle solution while vortexing to ensure complete mixing.
-
The final concentration of DMSO in the formulation should be kept below 5% to minimize toxicity.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, adjust the vehicle composition or sonicate briefly.
-
Administer the formulated inhibitor to mice via IP injection using a 27-30 gauge needle.
Protocol 2: Western Blot for a Phosphorylated Target in Tumor Tissue
Objective: To assess the pharmacodynamic effect of this compound by measuring the phosphorylation level of its downstream target in tumor lysates.
Materials:
-
Tumor tissue collected from control and this compound-treated animals
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (total and phosphorylated form of the target protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Excise tumors from euthanized animals and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the target protein and a loading control (e.g., β-actin, GAPDH) for normalization.
-
Quantify the band intensities to determine the change in phosphorylation levels between control and treated groups.[2]
Visualizations
Caption: A troubleshooting workflow for addressing poor in vivo efficacy of a small molecule inhibitor.
Caption: A diagram illustrating the hypothetical mechanism of action of this compound in a signaling pathway.
References
Technical Support Center: Troubleshooting Drug-Induced Cytotoxicity
A Note on "MS39": Initial searches for "this compound" as a cytotoxic agent did not yield specific results. The term "MS-39" is prominently associated with an ophthalmic diagnostic tool for anterior segment analysis of the eye.[1][2][3][4][5] Given this, this guide will address the broader and critical topic of managing and troubleshooting cytotoxicity induced by a generic experimental compound, hereafter referred to as "Compound X." The principles, protocols, and troubleshooting steps outlined below are widely applicable to researchers, scientists, and drug development professionals working with cytotoxic agents.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and solutions to specific issues that may arise during cytotoxicity experiments involving Compound X.
Q1: My cell viability assay results (e.g., MTT, MTS) are inconsistent between experiments. What are the possible causes and how can I troubleshoot this?
A1: Inconsistent cell viability results are a common challenge. Here are several factors to consider and troubleshoot:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact metabolic activity and, consequently, assay readouts.[6] Create a standardized cell seeding protocol and perform cell counts accurately before each experiment.
-
Compound X Solubility and Stability: Poor solubility of Compound X can lead to uneven concentrations in the culture medium. Visually inspect for precipitates. Ensure the solvent used (e.g., DMSO) is at a non-toxic concentration.[7] It is also important to consider the stability of Compound X in your culture medium over the incubation period.
-
Incubation Time: The duration of exposure to Compound X is critical. IC50 values, for instance, can vary significantly with different incubation times (e.g., 24, 48, or 72 hours).[8] Standardize the incubation period across all experiments for comparability.
-
Assay-Specific Issues:
-
MTT Assay: The formazan (B1609692) crystals must be fully dissolved before reading the absorbance. Incomplete solubilization is a common source of error.[9][10]
-
MTS/WST-8 Assays: These assays are generally more straightforward as the formazan product is soluble.[9] However, ensure that the reagents are properly stored and that the incubation time with the reagent is optimized.
-
-
Contamination: Mycoplasma or bacterial contamination can affect cell health and metabolism, leading to unreliable results. Regularly test your cell cultures for contamination.
Q2: I am observing high levels of cell death even at very low concentrations of Compound X. Is this expected?
A2: This could indicate high potency of Compound X, or it could be an experimental artifact.
-
Potency of Compound X: It's possible that Compound X is highly cytotoxic to your specific cell line. Review any available literature on similar compounds to see if this is a known characteristic.
-
Solvent Toxicity: The vehicle used to dissolve Compound X (e.g., DMSO) can be toxic at higher concentrations.[7] Run a vehicle control experiment where cells are treated with the highest concentration of the solvent used in your experiment to rule out solvent-induced cytotoxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents.[11][12] Your chosen cell line may be particularly susceptible. Consider testing Compound X on a panel of cell lines to determine its selectivity.
Q3: How can I determine if Compound X is inducing apoptosis or another form of cell death?
A3: Several assays can help elucidate the mechanism of cell death:
-
Caspase Activity Assays: Apoptosis is often executed by a family of proteases called caspases.[13][14] Measuring the activity of initiator caspases (e.g., caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway) and executioner caspases (e.g., caspase-3/7) is a key indicator of apoptosis.[15][16]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: A decrease in mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.[17] This can be measured using fluorescent dyes like JC-1 or TMRM.
-
Western Blotting for Apoptotic Markers: Analyze the cleavage of key apoptotic proteins such as PARP and the expression levels of Bcl-2 family proteins (e.g., Bax, Bcl-2).[16]
Q4: My western blot results for caspase activation are weak or absent, but I see clear evidence of cell death. What could be the reason?
A4: While apoptosis is a common form of programmed cell death, other mechanisms exist.
-
Timing of Assay: Caspase activation can be transient. You might be missing the peak activation window. Perform a time-course experiment to identify the optimal time point for detecting caspase cleavage.
-
Alternative Cell Death Pathways: Compound X might be inducing a non-apoptotic form of cell death, such as:
-
Antibody Issues: Ensure your primary antibody is validated for detecting the cleaved form of the caspase of interest. Run positive controls to verify antibody performance.
Quantitative Data Summary
The following tables present hypothetical data for "Compound X" to illustrate how to structure and present quantitative results from cytotoxicity studies.
Table 1: IC50 Values of Compound X in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM)[19][20] |
| MCF-7 | Breast | 48 | 12.5 |
| MDA-MB-231 | Breast | 48 | 25.8 |
| A549 | Lung | 48 | 8.2 |
| HepG2 | Liver | 48 | 15.1[21] |
| T98G | Glioblastoma | 72 | 5.6 |
| HCT116 | Colon | 48 | 18.9 |
Table 2: Effect of Compound X (10 µM, 24h) on Apoptotic Markers in A549 Cells
| Marker | Assay | Result | Fold Change vs. Control |
| Caspase-3/7 Activity | Fluorometric Assay | Increased Fluorescence | 4.2 |
| Mitochondrial Membrane Potential | JC-1 Staining | Decreased Red/Green Ratio | 0.4 |
| Annexin V Positive Cells | Flow Cytometry | Increased Percentage | 35% |
| Bax/Bcl-2 Ratio | Western Blot | Increased Ratio | 3.8 |
Experimental Protocols
Below are detailed methodologies for key experiments used in assessing cytotoxicity.
Protocol 1: Cell Viability Assessment using MTT Assay[9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[7]
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the Compound X dilutions. Include vehicle controls (medium with the same concentration of solvent) and no-cell controls (medium only).[7]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Seeding and Treatment: Seed and treat cells with Compound X in a 96-well, opaque-walled plate as described in the MTT protocol.
-
Reagent Preparation: Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions. This typically involves a specific peptide substrate conjugated to a fluorophore.
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the caspase-3/7 reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 499 nm excitation / 521 nm emission for a rhodamine 110-based substrate).
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Cell Seeding and Treatment: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and treat with Compound X.
-
JC-1 Staining:
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add JC-1 staining solution (typically 1-10 µg/mL in culture medium) to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing: Remove the staining solution and wash the cells twice with PBS or culture medium.
-
Imaging/Measurement:
-
Microscopy: Immediately image the cells using a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Plate Reader: Measure fluorescence intensity at both green (e.g., ~530 nm) and red (e.g., ~590 nm) emission wavelengths. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
Visualizations
Signaling Pathways
Caption: The intrinsic and extrinsic pathways of apoptosis converge on the activation of executioner caspases.
Experimental Workflows
Caption: A systematic workflow for troubleshooting inconsistent cytotoxicity assay results.
Logical Relationships
Caption: Diagnostic logic for addressing unexpectedly high cytotoxicity at low compound concentrations.
References
- 1. Device for Anterior Segment Analysis of Eye | MS-39 | CSO Ophtalmic [csoitalia.it]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CSO MS-39 | PPTX [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase Activity Is Required for Engulfment of Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the executioner caspases-3 and -7 promotes microglial pyroptosis in models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-1 inhibition prevents glial inflammasome activation and pyroptosis in models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medic.upm.edu.my [medic.upm.edu.my]
- 21. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
MS39 degradation kinetics optimization
Welcome to the technical support center for the MS-39 Anterior Segment OCT. This resource is designed for researchers, scientists, and healthcare professionals to address common challenges and questions that may arise during the use of the MS-39 device. Here, you will find troubleshooting guides and frequently asked questions in a clear question-and-answer format, complete with detailed operational protocols and data interpretation tips.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of the MS-39 device?
A1: The MS-39 is an advanced diagnostic instrument that combines Placido disk corneal topography with high-resolution spectral-domain optical coherence tomography (SD-OCT) for a comprehensive analysis of the anterior segment of the eye.[1][2][3] Its key functions include:
-
Corneal topography and tomography
-
Pachymetry, elevation, curvature, and dioptric power of both anterior and posterior corneal surfaces[1][3]
-
High-resolution imaging of the cornea, anterior chamber, iris, and lens[2]
-
Epithelial and stromal thickness mapping[4]
-
Glaucoma screening support through angle measurements[4]
Q2: What are the minimum computer system requirements to run the Phoenix software for the MS-39?
A2: To ensure optimal performance of the MS-39 and its accompanying Phoenix software, the following minimum system requirements should be met:
| Component | Specification |
| RAM | 4GB |
| Video Card | 1 GB RAM |
| Resolution | 1024 x 768 pixels |
| USB Port | USB 3.0 Type A |
| Operating System | Windows XP, Windows 7, Windows 10 (32/64 bit) |
| [Source: EYETEK] |
Q3: How do I clean and maintain the MS-39 device?
A3: Regular cleaning and maintenance are crucial for accurate measurements and longevity of the device.
-
External Surfaces: Use a soft, lint-free cloth slightly dampened with a mild, non-abrasive cleaning solution. Avoid spraying liquid directly onto the device.
-
Lenses: Use a specialized lens cleaning cloth and solution. Do not use alcohol or other aggressive solvents.
-
Chin Rest and Forehead Rest: Clean with an alcohol-based disinfectant between patients to ensure hygiene.
-
Ventilation: Ensure the ventilation slots are free from dust and debris to prevent overheating.
-
Calibration: Perform a periodic check of the device's calibration as recommended in the user manual to ensure measurement accuracy.
Troubleshooting Guides
Image Acquisition Issues
Q1: I am getting poor quality or blurry OCT images. What should I do?
A1: Poor image quality can stem from several factors. Follow these steps to troubleshoot the issue:
-
Patient Alignment: Ensure the patient is properly positioned with their chin on the chin rest and forehead against the headrest. The eye should be centered on the screen.
-
Focusing: Use the joystick to accurately focus on the anterior surface of the cornea. The live image should appear sharp.
-
Blinking: Instruct the patient to blink a few times before the scan and then keep their eye wide open during the acquisition. Dry eyes can cause a poor-quality tear film, which can affect the image.
-
Fixation: Ensure the patient is steadily looking at the fixation target.
-
Cleanliness: Check the device's objective lens for dust or smudges and clean if necessary.
-
Scan Settings: For patients who have difficulty remaining still, you can select a faster acquisition mode, which may acquire fewer meridians but in a shorter time.[7]
Troubleshooting Workflow for Poor Image Quality
References
Technical Support Center: Minimizing Variability in Targeted LC-MS/MS Assays
Welcome to the technical support center for our advanced targeted quantitation platform. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Consistent and reproducible data is critical for all stages of drug development, and this resource provides detailed answers to frequently asked questions and step-by-step troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in LC-MS/MS assays?
A1: Variability in LC-MS/MS assays can originate from multiple stages of the analytical workflow. The most common sources include:
-
Sample Preparation: Inconsistent sample cleanup, improper storage, and variable sample concentration can introduce significant errors.[1][2] Contamination from plasticware and reagents is also a frequent issue.[1]
-
Matrix Effects: Components of the sample matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][3] This can affect the accuracy and reproducibility of quantification.
-
Chromatography (LC): Fluctuations in retention time, poor peak shape (broadening, tailing, or splitting), and carry-over between sample injections are common chromatographic issues that increase variability.[4] These can be caused by column degradation, mobile phase inconsistencies, or improper gradient settings.[2][4]
-
Mass Spectrometry (MS): Signal instability is a major concern and can result from a contaminated ion source, incorrect instrument settings (e.g., source temperature, gas flows), or issues with the detector.[2][5] Mass calibration drift can also lead to inaccurate measurements.[5][6]
-
Internal Standards: Improper selection or use of internal standards can fail to compensate for variability in sample preparation and analysis, leading to biased results.[7]
Q2: My internal standard (IS) signal is highly variable between injections. What should I investigate?
A2: A variable internal standard signal is a clear indicator of a problem in the analytical process, as the IS is added at a constant concentration to all samples.[2][7] Here’s a prioritized troubleshooting workflow:
-
Autosampler/Injector Performance: The most likely culprit is inconsistent injection volume. Check the autosampler for air bubbles in the syringe, proper syringe seating, and correct wash procedures to prevent clogging.
-
Sample Preparation Consistency: If the IS is added early in the sample preparation workflow, variability may indicate inconsistent sample extraction or processing steps (e.g., variable loss during solvent evaporation).[2][7]
-
Ion Source Instability: A dirty or contaminated ion source can cause erratic spray stability and fluctuating signal intensity.[2][4] This affects both the analyte and the internal standard.
-
Matrix Effects: Even stable isotope-labeled internal standards can be subject to differential matrix effects if they do not co-elute perfectly with the analyte.[3]
Q3: I'm observing a gradual shift in retention times over the course of a large sample batch. What is the cause?
A3: Retention time shifts during a batch run typically point to issues with the liquid chromatography system or the column itself.[4]
-
Column Equilibration: Ensure the column is fully equilibrated before starting the batch. Insufficient equilibration can cause retention times to drift as the column chemistry settles.
-
Mobile Phase Composition: If the mobile phase is prepared by mixing solvents online, check the pump performance and ensure solvents are properly degassed. For pre-mixed mobile phases, evaporation of the more volatile component can alter the composition over time.[4]
-
Column Temperature: A fluctuating column oven temperature will directly impact retention times. Verify that the temperature controller is stable.
-
Column Contamination/Aging: Accumulation of matrix components on the column can alter its chemistry and lead to shifts in retention.[2][4] This can be mitigated by adequate sample cleanup and the use of a guard column.
Troubleshooting Guides
This section provides structured approaches to resolving common issues encountered during targeted LC-MS/MS assays.
Guide 1: High Coefficient of Variation (%CV) in Quality Control (QC) Samples
High %CV in QC samples indicates poor precision and reproducibility. The acceptable %CV depends on the application, but for many bioanalytical assays, it is expected to be <15%.
Troubleshooting Steps & Solutions
| Potential Cause | Diagnostic Check | Recommended Solution |
|---|---|---|
| Inconsistent Sample Prep | Review your sample preparation workflow for any steps prone to variability, such as manual pipetting or solvent evaporation.[2] | Automate liquid handling steps where possible. Ensure consistent timing and temperature for incubation and evaporation steps. Use a nitrogen blowdown evaporator for gentle and controlled solvent removal.[1] |
| Autosampler Imprecision | Inject the same standard multiple times (n=5-10) and check the %CV of the peak area.[2] A high %CV (>5%) suggests an instrument issue. | Check for air bubbles in the syringe line. Clean or replace the syringe and injection port. Ensure sample vials have sufficient volume. |
| Ion Source Contamination | Visually inspect the ion source orifice and electrode. Run a system suitability test or a benchmark compound to assess instrument performance.[8][9] | Clean the ion source according to the manufacturer's protocol. Optimize source parameters (temperature, gas flow) for your specific analyte. |
| Matrix Effects | Analyze QC samples prepared in the actual matrix versus a clean solvent. A significant difference in signal intensity indicates matrix effects. | Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.[1][8] Ensure the internal standard is appropriate and co-elutes with the analyte.[3] |
| Integrator Variability | Manually review the peak integration for several QC samples. Look for inconsistent baseline setting or peak splitting. | Optimize peak integration parameters in your data processing software. If peak shape is poor, troubleshoot the chromatography (see Guide 2).[4] |
Guide 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape compromises resolution and leads to inaccurate quantification.[4]
Troubleshooting Steps & Solutions
| Potential Cause | Diagnostic Check | Recommended Solution |
|---|---|---|
| Column Overload | Dilute the sample 10-fold and re-inject. If peak shape improves, the column was likely overloaded. | Reduce the amount of sample injected or dilute the samples. Ensure the sample concentration is within the linear range of the assay.[1] |
| Column Contamination/Damage | A void at the head of the column or contamination can cause peak splitting. This is often accompanied by an increase in backpressure. | Replace the guard column. If the problem persists, reverse-flush the analytical column (if permitted by the manufacturer) or replace it.[2] |
| Injection Solvent Mismatch | If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. | Prepare samples in a solvent that is as close in composition to the initial mobile phase as possible. |
| Secondary Interactions | Peak tailing can occur due to unwanted interactions between the analyte and the column stationary phase (e.g., silanol (B1196071) interactions). | Adjust the mobile phase pH or add a competing agent (e.g., a small amount of triethylamine (B128534) for basic compounds on a C18 column). |
| In-source Fragmentation | Analyte fragmentation in the ion source before mass analysis can sometimes appear as a split or fronting peak.[3] | Optimize source conditions, particularly temperature and voltages, to ensure gentle ionization. |
Experimental Protocols & Workflows
Protocol 1: Standard Operating Procedure for System Suitability Testing
A system suitability test (SST) should be performed before each batch analysis to ensure the LC-MS/MS system is performing optimally.
-
Prepare SST Solution: Create a solution containing the analyte and internal standard at a known concentration (e.g., at the mid-point of the calibration curve) in a clean solvent.
-
Equilibrate the System: Run the LC system with the initial mobile phase conditions until the baseline is stable and the backpressure is constant.
-
Perform Injections: Make at least five consecutive injections of the SST solution.
-
Evaluate Performance: Assess the following parameters against pre-defined acceptance criteria.
| Parameter | Acceptance Criteria (Example) | Purpose |
| Peak Area %RSD | ≤ 15% | Checks injection precision and signal stability.[2] |
| Retention Time %RSD | ≤ 2% | Monitors chromatographic stability and pump performance. |
| Peak Tailing Factor | 0.8 - 1.5 | Ensures good peak shape for accurate integration. |
| Signal-to-Noise Ratio (S/N) | ≥ 10 for the Lower Limit of Quantification | Confirms sufficient sensitivity. |
Diagrams and Visualizations
References
- 1. blog.organomation.com [blog.organomation.com]
- 2. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. zefsci.com [zefsci.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Elimination of Systematic Mass Measurement Errors in Liquid Chromatography-Mass Spectrometry Based Proteomics using Regression Models and a priori Partial Knowledge of the Sample Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: MS39 Compound
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of the MS39 compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the this compound compound and what is its mechanism of action?
This compound is a PROTAC (Proteolysis Targeting Chimera) designed to target the Epidermal Growth Factor Receptor (EGFR).[1][2] It is a bifunctional molecule that simultaneously binds to EGFR and an E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome.[2] Consequently, this compound leads to a reduction in the total cellular levels of the EGFR protein.[1]
Q2: What are the key components of the this compound PROTAC?
This compound is composed of three main parts:
-
A ligand that specifically binds to the target protein, EGFR.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the EGFR ligand and the E3 ligase ligand.[1]
Q3: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to reduce the expression of EGFR and downstream signaling in HCC-827 and H3255 non-small cell lung cancer cells. It has also been shown to inhibit the proliferation of H3255 cells.[1]
Q4: How can I confirm that this compound is inducing EGFR degradation in my experiment?
The most direct method to confirm EGFR degradation is to measure EGFR protein levels following treatment with this compound. This is typically done by Western blotting. A time-course and dose-response experiment will show a decrease in the EGFR protein band intensity in treated cells compared to vehicle-treated controls.
Q5: What is the difference between an EGFR inhibitor and an EGFR degrader like this compound?
Traditional EGFR inhibitors block the kinase activity of the receptor, thereby inhibiting its signaling. However, they do not eliminate the protein itself. This compound, as a PROTAC, induces the actual removal of the EGFR protein from the cell.[2] This can offer advantages in overcoming resistance mechanisms that may arise with kinase inhibitors.
Troubleshooting Guides
Below are common issues that may be encountered during experiments with this compound, along with troubleshooting suggestions.
| Issue | Possible Cause | Recommended Solution |
| No significant EGFR degradation observed. | Suboptimal concentration of this compound: The concentration of the compound may be too low to form a stable ternary complex (EGFR-MS39-E3 ligase). | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Incorrect incubation time: The time may be too short to allow for ubiquitination and proteasomal degradation. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration. | |
| Low E3 ligase expression: The specific E3 ligase recruited by this compound may not be sufficiently expressed in your cell line. | Verify the expression of the relevant E3 ligase in your cell line using Western blotting or qPCR. Consider using a different cell line with known high expression. | |
| Proteasome inhibition: Other compounds in your media or experimental setup might be inhibiting the proteasome. | Include a positive control for proteasome-mediated degradation. Ensure no known proteasome inhibitors are present. | |
| High cellular toxicity observed at effective concentrations. | Off-target effects: At high concentrations, this compound may have off-target activities. | Lower the concentration of this compound and increase the incubation time. Confirm the observed phenotype is due to EGFR degradation by using a rescue experiment (e.g., overexpressing a degradation-resistant EGFR mutant). |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5%). | |
| Inconsistent results between experiments. | Compound stability: this compound may be degrading in solution over time. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions in small aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Cell passage number: The phenotype and protein expression of cell lines can change with high passage numbers. | Use cells with a consistent and low passage number for all experiments. |
Experimental Protocols
Protocol 1: Western Blotting for EGFR Degradation
Objective: To quantify the reduction in EGFR protein levels following this compound treatment.
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EGFR overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control.
| Treatment | EGFR Level (Normalized) | Standard Deviation |
| Vehicle (DMSO) | 1.00 | 0.12 |
| This compound (10 nM) | 0.65 | 0.09 |
| This compound (100 nM) | 0.21 | 0.05 |
| This compound (1000 nM) | 0.05 | 0.02 |
Protocol 2: Cell Viability Assay
Objective: To assess the effect of this compound-induced EGFR degradation on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as one based on resazurin (B115843) or ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
| Concentration (nM) | % Viability | Standard Deviation |
| 0 (Vehicle) | 100 | 8.5 |
| 1 | 95 | 7.2 |
| 10 | 78 | 6.1 |
| 100 | 45 | 4.8 |
| 1000 | 15 | 3.2 |
Visualizations
Caption: Mechanism of action of the this compound PROTAC.
Caption: Troubleshooting workflow for no observed EGFR degradation.
References
Technical Support Center: Interpreting Unexpected Results with MS39
Welcome to the technical support center for MS39. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a typical this compound experiment?
A1: In a standard mass spectrometry (MS) analysis, this compound is expected to produce a specific mass-to-charge ratio (m/z) peak corresponding to its molecular weight. The intensity of this peak should be proportional to the concentration of the compound in the sample. In cell-based assays, this compound is expected to modulate specific signaling pathways, leading to measurable downstream effects.
Q2: My MS analysis of this compound shows a weak or no signal. What are the possible causes?
A2: Poor signal intensity in mass spectrometry can stem from several factors.[1] It is crucial to ensure your sample is appropriately concentrated; a sample that is too dilute may not produce a strong enough signal, while a highly concentrated sample could lead to ion suppression.[1] The choice of ionization technique can also significantly impact signal intensity.[1] Regular tuning and calibration of the mass spectrometer are essential for optimal performance.[1]
Q3: I am observing unexpected peaks in my mass spectrum. What could they be?
A3: Unexpected peaks can be due to contaminants in the sample or on the chromatographic column, leading to peak splitting or broadening.[1] It is also possible that you are observing metabolites of this compound or off-target binding products. In drug discovery, it's important to consider that a compound might interact with unintended targets, leading to unexpected biological effects and metabolic products.
Q4: My results suggest that this compound is having off-target effects. How can I investigate this?
A4: Off-target effects are a significant concern in drug development, where a compound may interact with unintended proteins or pathways.[2][3] To investigate potential off-target effects of this compound, consider performing broader profiling assays, such as untargeted metabolomics or proteomics, to identify changes in a wide range of molecules within your experimental system.[4] Computational modeling can also help predict potential off-target interactions based on the structure of this compound.
Troubleshooting Guides
Issue 1: Poor Signal Intensity in Mass Spectrometry
This guide provides a systematic approach to troubleshooting weak or absent signals for this compound in your mass spectrometry analysis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor this compound signal intensity.
Troubleshooting Steps & Potential Solutions
| Step | Action | Potential Cause | Recommended Solution |
| 1 | Verify Sample Concentration | The sample may be too dilute or too concentrated, leading to poor signal or ion suppression. | Prepare a fresh dilution series of this compound to determine the optimal concentration range for your instrument. |
| 2 | Check Instrument Calibration & Tuning | The mass spectrometer may not be properly calibrated or tuned for the mass range of this compound.[1] | Perform a full calibration and tuning of the instrument according to the manufacturer's protocol. |
| 3 | Optimize Extraction Protocol | This compound may not be efficiently extracted from the sample matrix. | Experiment with different extraction solvents and techniques to improve recovery. |
| 4 | Optimize Ionization Source | The chosen ionization method (e.g., ESI, APCI) may not be optimal for this compound. | Test different ionization sources and parameters to enhance the ionization efficiency of this compound. |
| 5 | Assess this compound Stability | This compound may be degrading in the sample or during the analytical process. | Analyze a freshly prepared standard of this compound and compare it to older samples. Consider the stability of the compound under your storage and experimental conditions. |
Issue 2: Investigating Potential Off-Target Effects
This guide outlines a strategy for identifying and characterizing potential off-target effects of this compound.
Experimental Workflow for Off-Target Analysis
Caption: Workflow for investigating off-target effects of this compound.
Experimental Protocols
1. Untargeted Metabolomics/Proteomics:
-
Objective: To obtain a global profile of metabolic or proteomic changes induced by this compound treatment.
-
Methodology:
-
Prepare cell lysates or biofluid samples from control and this compound-treated groups.
-
Perform sample extraction appropriate for the desired class of molecules (e.g., polar metabolites, proteins).
-
Analyze the extracts using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS).
-
Process the raw data using software such as XCMS for metabolomics to identify features that are significantly altered by this compound treatment.[4]
-
2. Bioinformatics Pathway Analysis:
-
Objective: To identify biological pathways that are significantly perturbed by this compound, based on the 'omics' data.
-
Methodology:
-
Use the list of significantly altered metabolites or proteins from the untargeted analysis.
-
Input this list into pathway analysis software (e.g., MetaboAnalyst, DAVID).
-
Identify pathways that are statistically overrepresented in the dataset.
-
3. In Vitro Validation Assays:
-
Objective: To confirm the direct interaction of this compound with potential off-target proteins identified through pathway analysis.
-
Methodology:
-
Express and purify the candidate off-target proteins.
-
Perform binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to measure the affinity of this compound for these proteins.
-
Conduct enzyme activity assays if the identified off-targets are enzymes to determine if this compound modulates their function.
-
Data Presentation
Table 1: Common Mass Spectrometry Issues and Solutions
| Issue | Potential Cause | Recommended Action |
| Poor Signal Intensity | Inefficient ionization, low sample concentration | Optimize ionization source parameters, prepare a more concentrated sample. |
| Mass Inaccuracy | Instrument out of calibration | Perform mass calibration with a known standard.[1] |
| Peak Tailing/Fronting | Column overload, poor chromatography | Dilute the sample, optimize the LC gradient. |
| Ghost Peaks | Carryover from previous injections | Run blank injections to wash the system. |
Table 2: Example Data from a Hypothetical Off-Target Investigation
| Putative Off-Target | Fold Change (this compound vs. Control) | p-value | Pathway |
| Protein Kinase X | 3.2 | 0.001 | MAPK Signaling |
| Cytochrome P450 Y | -2.5 | 0.005 | Drug Metabolism |
| Transporter Z | 1.8 | 0.04 | Solute Carrier Family |
References
Technical Support Center: Overcoming Resistance to RBM39 and USP39 Targeted Therapies
A Note on Terminology: Initial searches for "MS39" did not yield a specific therapeutic agent in the context of drug resistance in cancer research. It is highly likely that "this compound" is a typographical error and the intended targets are RBM39 (RNA-binding motif protein 39) or USP39 (Ubiquitin Specific Peptidase 39). Both are critical regulators in cancer progression and are associated with resistance to various therapies. This support center provides comprehensive troubleshooting guides and FAQs for researchers encountering resistance to inhibitors targeting RBM39 and USP39.
This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome challenges associated with drug resistance in their experiments involving RBM39 and USP39 inhibitors.
Section 1: Troubleshooting Resistance to RBM39 Inhibitors (e.g., Indisulam)
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to the RBM39 degrader Indisulam (B1684377), has developed resistance. What are the common mechanisms?
A1: Acquired resistance to Indisulam, a molecular glue that induces the degradation of RBM39, can occur through several mechanisms:
-
Mutations in RBM39: Point mutations in the RBM39 protein can prevent it from being recognized by the DCAF15 E3 ubiquitin ligase, thus inhibiting its degradation.[1][2][3][4]
-
Loss of Degradation Machinery Components: Loss-of-function mutations or decreased expression of components of the CRL4-DCAF15 E3 ligase complex, such as DCAF15, DDA1, or CAND1, can impair the degradation of RBM39.[1][2][3]
-
Downstream Pathway Adaptations: Cancer cells may develop resistance through mechanisms downstream of RBM39 that compensate for its loss, such as alterations in splicing that allow survival despite RBM39 degradation.[2][3]
-
Increased RBM39 Methylation: Hypermethylation of RBM39 by PRMT6 can inhibit Indisulam-induced ubiquitination and degradation, leading to increased RBM39 protein levels and resistance.[5]
Q2: I am observing high variability in Indisulam sensitivity across different cell lines. What could be the reason?
A2: The sensitivity of cancer cell lines to Indisulam is significantly correlated with the expression levels of DCAF15, the substrate receptor of the E3 ligase complex that recognizes RBM39.[4][6] Cell lines with low DCAF15 expression may exhibit intrinsic resistance. Additionally, the baseline expression and methylation status of RBM39 can influence sensitivity.[5]
Q3: How can I confirm if resistance in my cell line is due to impaired RBM39 degradation?
A3: You can perform a Western blot to assess RBM39 protein levels in your resistant cell line compared to the parental sensitive line after treatment with Indisulam. If RBM39 is no longer degraded in the resistant line, it points to a mechanism that prevents its proteasomal degradation. You can further investigate by sequencing the RBM39 gene to check for mutations and assessing the expression of DCAF15 and other relevant components of the ubiquitin ligase complex.
Troubleshooting Guide: RBM39 Inhibitor Resistance
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No initial response to Indisulam in a new cell line (Intrinsic Resistance) | Low or no expression of DCAF15. | 1. Perform Western blot or qPCR to quantify DCAF15 expression in the cell line. 2. Compare with a known Indisulam-sensitive cell line (e.g., HCT116). 3. If DCAF15 expression is low, this cell line may not be a suitable model for Indisulam studies. |
| Loss of Indisulam efficacy over time (Acquired Resistance) | 1. Mutations in RBM39. 2. Loss of DCAF15, DDA1, or CAND1 expression. 3. Increased RBM39 methylation. | 1. Sequence the RBM39 gene in resistant clones to identify potential mutations.[4] 2. Perform Western blot to check for RBM39 degradation after Indisulam treatment. 3. Assess the expression levels of DCAF15, DDA1, and CAND1 in resistant vs. parental cells.[1][2] 4. Investigate RBM39 methylation status.[5] |
| Synergistic drug combination with Indisulam is not working as expected. | 1. Development of resistance to Indisulam (see above). 2. The combination target is not relevant in the resistant phenotype. | 1. Confirm RBM39 degradation is still occurring. 2. Consider alternative synergistic partners. For example, Bcl-xL inhibitors have been shown to be effective in some Indisulam-resistant cells.[1][2] PARP inhibitors have also shown synergy.[7][8] |
Experimental Protocols
Protocol 1: Assessment of RBM39 Degradation by Western Blot
-
Cell Treatment: Seed sensitive and resistant cells in parallel. Treat with a range of Indisulam concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for 6-24 hours.
-
Cell Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against RBM39 and a loading control (e.g., GAPDH or β-actin).
-
Analysis: Compare the levels of RBM39 between sensitive and resistant cells at different Indisulam concentrations.
Signaling Pathway and Workflow Diagrams
References
- 1. Genetic and compound screens uncover factors modulating cancer cell response to indisulam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic and compound screens uncover factors modulating cancer cell response to indisulam | Life Science Alliance [life-science-alliance.org]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Methylation of RBM39 by PRMT6 enhances resistance to Indisulam in non-small cell lung cancer by promoting alternative splicing of proto-oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Pharmacological depletion of RNA splicing factor RBM39 by indisulam synergizes with PARP inhibitors in high-grade serous ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MS39 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PROTAC® EGFR degrader, MS39, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective PROTAC® (Proteolysis-Targeting Chimera) degrader of mutant epidermal growth factor receptor (EGFR). It is a heterobifunctional molecule composed of a ligand that binds to mutant EGFR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the mutant EGFR protein. This targeted degradation effectively reduces the levels of mutant EGFR in cancer cells and inhibits downstream signaling pathways.
Q2: What is the recommended administration route for this compound in mice?
Published preclinical studies have demonstrated that this compound is bioavailable in mice following intraperitoneal (IP) administration.
Q3: What vehicle formulation should be used for in vivo delivery of this compound?
For in vivo pharmacokinetic studies in mice, this compound has been successfully formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline .
Q4: What are the expected pharmacokinetic parameters for this compound in mice?
Pharmacokinetic studies in male C57BL/6 mice following a single intraperitoneal injection of this compound at a dose of 10 mg/kg have been reported. The key parameters are summarized in the table below.
Quantitative Data Summary
| Parameter | Value | Unit | Administration | Animal Model | Reference |
| Dose | 10 | mg/kg | Intraperitoneal (IP) | Male C57BL/6 Mice | |
| Cmax | 1970 | ng/mL | Intraperitoneal (IP) | Male C57BL/6 Mice | |
| Tmax | 1 | hour | Intraperitoneal (IP) | Male C57BL/6 Mice | |
| t1/2 | 2.4 | hours | Intraperitoneal (IP) | Male C57BL/6 Mice | |
| AUC(0-t) | 6741 | hng/mL | Intraperitoneal (IP) | Male C57BL/6 Mice | |
| AUC(0-inf) | 6757 | hng/mL | Intraperitoneal (IP) | Male C57BL/6 Mice |
Troubleshooting Guide
This section addresses common issues that may be encountered during the in vivo delivery of this compound.
Issue 1: Lower than expected plasma concentration or therapeutic effect.
-
Potential Cause 1: Incorrect Intraperitoneal (IP) Injection Technique.
-
Troubleshooting: Errors in IP injection are a common source of variability in rodent studies. Ensure proper restraint of the animal and inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. A two-person injection procedure has been shown to significantly reduce the incidence of errors compared to a one-person procedure.
-
-
Potential Cause 2: Compound Precipitation.
-
Troubleshooting: Due to the hydrophobic nature of many PROTACs, the compound may precipitate out of solution. Ensure the vehicle components are thoroughly mixed and that this compound is fully dissolved before administration. Prepare the formulation fresh for each experiment if possible.
-
-
Potential Cause 3: Insufficient Dose.
-
Troubleshooting: The provided pharmacokinetic data is based on a 10 mg/kg dose. If therapeutic efficacy is not observed, a dose-response study may be necessary to determine the optimal concentration for your specific animal model and tumor type. Be mindful of the potential for a "hook effect" at very high concentrations, where the formation of binary complexes can reduce the efficiency of ternary complex formation and subsequent degradation.
-
Issue 2: Observed in vivo toxicity or adverse effects.
-
Potential Cause 1: Vehicle-Related Toxicity.
-
Troubleshooting: Always include a vehicle-only control group to assess the toxicity of the formulation components themselves. If adverse effects are observed in this group, consider alternative, well-tolerated formulation vehicles.
-
-
Potential Cause 2: Off-Target Effects.
-
Troubleshooting: While this compound has been shown to be highly selective for EGFR in global proteomic analyses, off-target effects are a possibility with any therapeutic agent. Monitor animal body weight and overall health as indicators of general toxicity. If off-target toxicity is suspected, consider reducing the dose or dosing frequency.
-
Visualizations
Caption: Mechanism of this compound-mediated degradation of mutant EGFR.
Caption: A logical workflow for troubleshooting this compound in vivo experiments.
Experimental Protocols
Pharmacokinetic Study Protocol in Mice
This protocol is adapted from the methodology described by Cheng et al. (2020).
-
Animal Model: Male C57BL/6 mice.
-
Compound Formulation:
-
Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolve this compound in the vehicle to a final concentration suitable for a 10 mg/kg dose based on the average weight of the mice.
-
-
Administration:
-
Administer a single 10 mg/kg dose of the this compound formulation via intraperitoneal (IP) injection.
-
-
Sample Collection:
-
Collect blood samples at various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to isolate plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC using appropriate software.
-
Validation & Comparative
A Comparative Guide to the Efficacy of MS39 and Osimertinib in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MS39, a novel preclinical epidermal growth factor receptor (EGFR) degrader, and osimertinib (B560133), a clinically approved third-generation EGFR tyrosine kinase inhibitor (TKI). The comparison focuses on their mechanisms of action and available preclinical efficacy data.
Executive Summary
Osimertinib is a potent, irreversible EGFR-TKI that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation. This compound, a Proteolysis Targeting Chimera (PROTAC), represents a newer therapeutic modality designed to induce the degradation of mutant EGFR rather than just inhibiting its kinase activity.
While extensive preclinical and clinical data are available for osimertinib, this compound is a preclinical compound with limited publicly available in vivo efficacy data. This guide summarizes the existing in vitro data for this compound and compares it with the well-established preclinical profile of osimertinib, highlighting the differences in their mechanisms and potential therapeutic implications.
Mechanism of Action
Osimertinib functions by covalently binding to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR, leading to irreversible inhibition of its kinase activity.[1][2][3] This blockade of ATP binding prevents the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1]
This compound, on the other hand, is a heterobifunctional molecule that hijacks the cell's natural protein disposal system.[4][5] It simultaneously binds to mutant EGFR and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex.[4][5] This proximity induces the polyubiquitination of EGFR, marking it for degradation by the proteasome.[4] This degradation not only ablates the kinase activity but also eliminates the entire receptor protein, potentially preventing non-kinase-dependent signaling and scaffolding functions.
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and points of inhibition by osimertinib and this compound.
Preclinical Efficacy Data
Direct comparative in vivo efficacy studies between this compound and osimertinib are not yet publicly available. The following tables summarize the available preclinical data for each compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | EGFR Mutation | DC50 (nM) | Assay Type | Reference |
| HCC-827 | exon 19 deletion | 5.0 | Western Blot | [4] |
| H3255 | L858R | 3.3 | Western Blot | [4] |
DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein.
Table 2: Preclinical Efficacy of Osimertinib
| Cell Line/Model | EGFR Mutation | IC50 (nM) | Assay Type | In Vivo Tumor Growth Inhibition | Reference |
| PC-9 | exon 19 deletion | 8-17 | Cell Viability | Significant tumor regression | [5] |
| H1975 | L858R/T790M | 5-11 | Cell Viability | Profound and sustained tumor regression | [5] |
| Calu-3 (Wild-Type) | Wild-Type | 650 | Cell Viability | - | [5] |
| H2073 (Wild-Type) | Wild-Type | 461 | Cell Viability | - | [5] |
| PC-9 Xenograft | exon 19 deletion | - | In Vivo | Significant tumor suppression at 10 mg/kg/day | [6] |
IC50 (Inhibitory Concentration 50) is the concentration of the drug that inhibits a biological process by 50%.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Cancer cells (e.g., HCC-827, H3255) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e-g., this compound or osimertinib) or a vehicle control (e.g., DMSO) and incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The culture medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC50 value is determined.
Western Blotting for EGFR Degradation
This protocol is used to quantify the extent of PROTAC-induced degradation of EGFR.
-
Cell Culture and Treatment: Cancer cells (e.g., HCC-827, H3255) are plated and allowed to adhere overnight. The cells are then treated with varying concentrations of the EGFR degrader (e.g., this compound) or a vehicle control for a specified time period (e.g., 24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total EGFR and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the level of EGFR is normalized to the loading control to determine the percentage of degradation.
In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
-
Cell Implantation: Human cancer cells (e.g., HCC-827, H1975) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly with calipers.
-
Treatment: Mice are randomized into treatment and control groups. The test compound (e.g., osimertinib) or vehicle is administered daily via a suitable route (e.g., oral gavage).
-
Efficacy and Toxicity Assessment: Tumor volume and body weight are monitored throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., pharmacodynamic studies). The percentage of tumor growth inhibition is calculated for each treatment group compared to the vehicle control group.
Experimental Workflow Diagram
Caption: General experimental workflow for comparing EGFR-targeted therapies.
Conclusion
Osimertinib is a well-characterized and clinically validated EGFR-TKI with a robust preclinical and clinical data package. This compound, as a preclinical EGFR degrader, offers a distinct and promising mechanism of action by inducing the elimination of the EGFR protein. The available in vitro data demonstrate that this compound is a potent degrader of mutant EGFR at low nanomolar concentrations.
However, a direct and comprehensive comparison of the efficacy of this compound and osimertinib is currently limited by the lack of in vivo tumor growth inhibition data for this compound in the public domain. Future preclinical studies directly comparing these two agents in relevant in vivo models are necessary to fully elucidate their relative therapeutic potential. Such studies will be critical in determining whether the degradation of EGFR by PROTACs like this compound translates into superior anti-tumor efficacy compared to the established kinase inhibition of osimertinib.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of osimertinib on a chicken chorioallantoic membrane xenograft model with the EGFR exon‐19‐deleted advanced NSCLC mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to MS39-Induced EGFR Degradation for Researchers
This guide provides a comprehensive comparison of MS39, a potent and selective degrader of the Epidermal Growth Factor Receptor (EGFR), with other alternative molecules. It is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental protocols to validate EGFR degradation.
Overview of this compound and Alternatives
This compound is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to selectively induce the degradation of mutant EGFR.[1][2] It functions by hijacking the cell's natural protein disposal system. This compound consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand, derived from gefitinib, that binds to EGFR.[1][3] This dual binding brings the E3 ligase into close proximity with EGFR, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome.[1] A key advantage of this compound is its high selectivity for mutant forms of EGFR, such as those with exon 19 deletions or the L858R mutation, over the wild-type (WT) receptor.[1][2]
Several alternatives to this compound exist for targeting EGFR, broadly categorized as other degraders and traditional inhibitors.
-
Other EGFR Degraders:
-
MS154: A first-in-class degrader that recruits the Cereblon (CRBN) E3 ligase to degrade mutant EGFR.[1][3]
-
PROTAC 3: Another VHL-recruiting EGFR degrader.[1]
-
MS9449 and MS9427: Novel EGFR degraders that have been shown to selectively degrade mutant EGFR through both the ubiquitin-proteasome system and the autophagy-lysosome pathway.[2][4]
-
-
Traditional EGFR Inhibitors:
-
Gefitinib and Erlotinib: These are small-molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its signaling activity. However, they do not cause degradation of the receptor.[5]
-
Quantitative Performance Comparison
The following table summarizes the degradation potency and efficacy of this compound and a key alternative, MS154, in non-small-cell lung cancer (NSCLC) cell lines harboring EGFR mutations.
| Compound | Target E3 Ligase | Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | Reference |
| This compound | VHL | HCC-827 | Exon 19 Deletion | 5.0 | >95 | [1] |
| H3255 | L858R | 3.3 | >95 | [1] | ||
| MS154 | CRBN | HCC-827 | Exon 19 Deletion | 11 | Not explicitly stated, but potent | [3] |
| H3255 | L858R | 25 | Not explicitly stated, but potent | [3] |
-
DC50: The half-maximal degradation concentration, representing the concentration of the compound required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures involved in validating EGFR degradation, the following diagrams are provided.
Caption: Mechanism of this compound-mediated EGFR degradation.
Caption: Workflow for validating EGFR degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for EGFR Degradation
This protocol is used to quantify the extent of PROTAC-induced degradation of EGFR.[6][7]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EGFR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR band intensity to the loading control.
-
Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
-
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[7][9]
-
Cell Treatment:
-
Treat cells with the EGFR degrader, with or without a proteasome inhibitor (e.g., MG132), for a specified time. The proteasome inhibitor will prevent the degradation of ubiquitinated proteins, allowing them to accumulate.
-
-
Immunoprecipitation:
-
Lyse the cells as described for Western Blotting.
-
Incubate the cell lysates with an anti-EGFR antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated EGFR. A high molecular weight smear indicates ubiquitination.
-
Cell Viability (MTT) Assay
This assay measures the effect of EGFR degradation on cell proliferation and survival.[7]
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the EGFR degrader or vehicle control for a specified duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (half-maximal inhibitory concentration) is determined from the dose-response curve.
-
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods to Investigate EGFR Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Battle for Protein Downregulation: MS39 vs. siRNA Knockdown
A Comparative Guide for Researchers and Drug Development Professionals
In the quest to modulate protein expression for therapeutic and research purposes, two powerful technologies have emerged as front-runners: targeted protein degradation using molecules like MS39, and gene silencing through small interfering RNA (siRNA). While both aim to reduce the levels of a specific protein, they achieve this through fundamentally different mechanisms, leading to distinct experimental considerations, advantages, and limitations. This guide provides an objective comparison of this compound and siRNA knockdown, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Key Differences Between this compound and siRNA
| Feature | This compound (PROTAC Degrader) | siRNA (Gene Silencing) |
| Mechanism of Action | Post-translational: Hijacks the ubiquitin-proteasome system to induce degradation of existing target protein. | Post-transcriptional: Degrades target mRNA, preventing the synthesis of new protein. |
| Target | Specific protein (e.g., mutant EGFR) | Specific mRNA transcript |
| Mode of Action | Catalytic: One molecule of this compound can induce the degradation of multiple protein molecules. | Stoichiometric: One siRNA duplex targets one mRNA molecule for cleavage. |
| Speed of Action | Rapid protein depletion (often within hours). | Slower onset, dependent on existing protein turnover rate. |
| Specificity | High, determined by the selectivity of the target-binding ligand and E3 ligase recruitment. Can be engineered to be highly specific for mutant proteins over wild-type. | Can be highly specific, but prone to off-target effects due to partial sequence homology with other mRNAs. |
| Duration of Effect | Dependent on compound pharmacokinetics and protein resynthesis rate. Reversible upon compound washout. | Can be transient or stable depending on the delivery method (transient transfection vs. stable expression of shRNA). |
| "Undruggable" Targets | Can target proteins lacking an active site, such as scaffolding proteins. | Can target any protein with a known mRNA sequence. |
| Key Experimental Readout | Protein levels (Western Blot, Mass Spectrometry), Ternary complex formation (NanoBRET). | mRNA levels (qPCR), Protein levels (Western Blot). |
Mechanism of Action: A Tale of Two Strategies
This compound: The Protein Degrader
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to selectively eliminate a target protein.[1][2] It achieves this by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This compound is composed of three key components:
-
A target-binding ligand: In the case of this compound, this is gefitinib, a well-characterized inhibitor that binds to the Epidermal Growth Factor Receptor (EGFR).[2]
-
An E3 ubiquitin ligase ligand: this compound incorporates a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2]
-
A chemical linker: This connects the target-binding and E3 ligase ligands.
The mechanism unfolds as follows: this compound simultaneously binds to both the target protein (mutant EGFR) and the VHL E3 ligase, forming a ternary complex.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. A key feature of this process is its catalytic nature; once the protein is degraded, this compound is released and can initiate another cycle of degradation.
siRNA: The Gene Silencer
Small interfering RNA (siRNA) operates at the post-transcriptional level to prevent the synthesis of new proteins. The process, known as RNA interference (RNAi), is a natural cellular defense mechanism. Synthetic siRNAs are short, double-stranded RNA molecules (typically 21-23 nucleotides) designed to be complementary to a specific messenger RNA (mRNA) sequence.
Once introduced into a cell, the siRNA duplex is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC unwinds the siRNA, and the antisense strand guides the complex to the target mRNA. The Argonaute-2 enzyme within the RISC then cleaves the mRNA, leading to its degradation and thereby preventing its translation into protein.
Visualizing the Mechanisms
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Mechanism of siRNA-mediated gene knockdown.
Quantitative Performance: this compound vs. siRNA
The efficacy of both this compound and siRNA can be quantified to determine their potency and effectiveness.
This compound Performance Metrics
| Metric | Description | Typical Values for this compound |
| DC50 | The concentration of the degrader that induces 50% degradation of the target protein. | 3.3 nM in H3255 cells (L858R mutant EGFR), 5 nM in HCC827 cells (exon 19 del mutant EGFR).[2] |
| Dmax | The maximum level of protein degradation achieved. | >90% for mutant EGFR. |
| Selectivity | The degree to which the degrader affects the target protein over other proteins, including wild-type versions. | No significant degradation of wild-type EGFR at concentrations up to 10 µM.[2] |
siRNA Performance Metrics
| Metric | Description | Typical Values |
| IC50 | The concentration of siRNA that results in a 50% reduction in target mRNA or protein levels. | Varies widely depending on the siRNA sequence, target gene, cell type, and transfection efficiency (typically in the low nanomolar range). |
| Knockdown Efficiency | The percentage reduction in mRNA or protein expression. | Can achieve >90% knockdown under optimal conditions. |
| Off-Target Effects | The unintended downregulation of other genes. | Can vary significantly; careful design and validation are crucial. |
Experimental Protocols
I. This compound-Mediated Protein Degradation
A. Western Blotting to Assess Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cells (e.g., H3255 or HCC827 lung cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO). It is also recommended to include a negative control compound like MS39N, which binds the target but does not induce degradation.
-
Incubate for the desired time period (e.g., 4, 8, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
B. NanoBRET™ Ternary Complex Formation Assay
This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (VHL) fused to HaloTag®.
-
Seed the transfected cells into a 96-well plate.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Treat the cells with a serial dilution of this compound.
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET® 618) signals using a plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the this compound concentration to determine the EC50 for ternary complex formation.
-
II. siRNA-Mediated Gene Knockdown
A. siRNA Transfection
This protocol outlines the delivery of siRNA into cells.
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate to be 60-80% confluent at the time of transfection.
-
-
Transfection Complex Preparation:
-
Dilute the siRNA stock (e.g., to 10 µM) in a serum-free medium like Opti-MEM™.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in Opti-MEM™.
-
Combine the diluted siRNA and diluted transfection reagent and incubate for 5 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours before analysis.
-
B. Quantitative PCR (qPCR) to Assess mRNA Knockdown
This is the most direct method to measure the efficacy of siRNA.
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells 24-48 hours post-transfection.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
-
qPCR:
-
Set up qPCR reactions using a SYBR Green or TaqMan-based assay with primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the Ct values for the target and housekeeping genes.
-
Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a non-targeting control siRNA.
-
C. Cell Viability (MTT) Assay
This assay can be used to assess the phenotypic consequences of protein downregulation.
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with this compound or transfect with siRNA as described above.
-
Incubate for the desired duration.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate cell viability as a percentage of the control-treated cells.
-
Experimental Workflows
Caption: Experimental workflow for this compound evaluation.
Caption: Experimental workflow for siRNA evaluation.
Signaling Pathway Context: EGFR
Both this compound and an siRNA targeting EGFR ultimately impact the same signaling pathways, albeit through different primary mechanisms. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation. Key pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By reducing the amount of EGFR protein, both this compound and siRNA can effectively dampen these pro-survival and proliferative signals.
Caption: EGFR signaling pathway and points of intervention.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and siRNA depends heavily on the specific research question and experimental goals.
Choose this compound (or other PROTACs) when:
-
The goal is to rapidly deplete an existing pool of protein.
-
The target protein is considered "undruggable" by traditional inhibitors (e.g., lacks a defined active site).
-
High selectivity against a specific protein isoform or mutant is required.
-
Studying the direct consequences of protein loss, independent of its mRNA.
-
A reversible, small-molecule approach is desired.
Choose siRNA when:
-
The goal is to prevent the synthesis of new protein.
-
The target has a known mRNA sequence but may be difficult to target with a small molecule binder.
-
A longer-term, stable knockdown is needed (via shRNA).
-
The experimental focus is on the role of the gene at the transcript level.
-
A more established and widely accessible technology is preferred.
Both this compound and siRNA are powerful tools for reducing protein levels. By understanding their distinct mechanisms, performance characteristics, and the experimental workflows required for their successful implementation, researchers can make an informed decision to advance their scientific inquiries and therapeutic development programs.
References
Navigating Corneal Diagnostics: A Comparative Guide to MS-39 Specificity and Performance
For researchers, scientists, and professionals in drug development, the precise and accurate measurement of anterior segment pathology is critical. The MS-39, an anterior segment optical coherence tomographer (AS-OCT), has emerged as a significant tool in this field. This guide provides an objective comparison of the MS-39's diagnostic specificity and performance against other leading alternatives, supported by experimental data, to aid in the selection of the most appropriate instrumentation for clinical and research applications.
The CSO MS-39 is a hybrid device that combines Placido disk corneal topography with high-resolution spectral-domain OCT (SD-OCT). This dual-technology approach allows for a detailed analysis of the cornea, including its anterior and posterior surfaces, epithelial and stromal thickness, and the anterior chamber. Its primary applications include keratoconus screening, refractive surgery planning, and post-operative assessment.
The "specificity" of the MS-39 in a clinical diagnostic context refers to its ability to correctly identify healthy individuals as disease-free, minimizing false positives. "Off-target analysis" can be interpreted as the device's capacity to avoid measurement artifacts and misinterpretation of data that could lead to an incorrect diagnosis. This guide will explore these aspects by comparing the MS-39 to key competitors: the Pentacam HR (a Scheimpflug imaging-based system), the Heidelberg Anterion (a swept-source OCT system), and the Optovue Avanti (another SD-OCT system).
Comparative Analysis of Key Performance Metrics
The selection of an anterior segment analysis device is often dependent on the specific parameters being measured and the clinical or research question at hand. The following tables summarize quantitative data from studies comparing the MS-39 with the Pentacam HR, Heidelberg Anterion, and Optovue Avanti.
Epithelial Thickness Mapping
Epithelial thickness mapping is crucial for the early detection of keratoconus and for planning refractive surgeries. The repeatability of these measurements is a key indicator of a device's reliability.
| Parameter | MS-39 | Heidelberg Anterion | Optovue Avanti |
| Technology | SD-OCT + Placido Disk | Swept-Source OCT | SD-OCT |
| Repeatability (Sw) of Central 2-mm Zone Epithelial Thickness (μm) | 0.91[1][2] | 0.71[1][2] | 0.93[1][2] |
| Mean Difference in Epithelial Thickness vs. MS-39 (μm) | - | -4.11 ± 1.34[1][2] | -0.52 ± 1.30[1][2] |
Sw (within-subject standard deviation) is a measure of repeatability; a lower value indicates better repeatability.
A study comparing these three devices found that the Heidelberg Anterion had the highest repeatability for epithelial thickness measurements in the central 2-mm zone. The MS-39 provided the thickest measurements, with statistically significant differences compared to the other two devices, suggesting they are not directly interchangeable for this parameter[1][2].
Keratometry and Pachymetry in Keratoconus
Maximum keratometry (Kmax) and thinnest corneal thickness (pachymetry) are critical for diagnosing and monitoring the progression of keratoconus.
| Parameter | MS-39 | Pentacam HR |
| Technology | SD-OCT + Placido Disk | Scheimpflug Imaging |
| Mean Difference in Kmax (D) (Pentacam HR - MS-39) | - | 0.57 (all cases); 1.88 (Kmax > 58.00 D)[3][4][5] |
| Mean Difference in Thinnest Pachymetry (μm) (Pentacam HR - MS-39) | - | ~ -5[3][4][5] |
| Repeatability (Sw) of Kmax (D) in Mild Keratoconus (Kmax < 48.00 D) | 0.18 (as measured on Pentacam HR in the study)[3][4] | 0.18[3][4] |
| Repeatability (Sw) of Kmax (D) in Severe Keratoconus (Kmax > 58.00 D) | 0.53 (as measured on Pentacam HR in the study)[3][4] | 0.53[3][4] |
Studies comparing the MS-39 and Pentacam HR in patients with keratoconus have shown that the Pentacam HR tends to measure steeper Kmax values and thinner pachymetry than the MS-39, with the difference in Kmax becoming more pronounced in severe cases[3][4][5]. The repeatability of both devices was found to decrease as the severity of keratoconus increased[3][4].
Experimental Protocols
The data presented above is derived from clinical studies with specific methodologies. Understanding these protocols is essential for interpreting the results.
For Epithelial Thickness Mapping Comparison (MS-39 vs. Anterion vs. Avanti):
-
Study Design: A prospective study involving 60 eyes with keratoconus.
-
Measurement Protocol: Three consecutive measurements were taken with each of the three devices (MS-39, Anterion, and Avanti) on the same day for each patient.
-
Data Analysis: The mean epithelial thickness was calculated for the central 2-mm zone and for surrounding annular rings. Repeatability was assessed using the within-subject standard deviation (Sw). Agreement between the devices was evaluated using paired t-tests and Bland-Altman plots[1][2].
For Keratoconus Parameter Comparison (MS-39 vs. Pentacam HR):
-
Study Design: A study involving 123 eyes of 123 patients with varying stages of keratoconus.
-
Measurement Protocol: Three consecutive measurements were acquired with both the MS-39 and the Pentacam HR for each eye.
-
Data Analysis: Key parameters such as Kmax and thinnest pachymetry were compared. Statistical analysis included calculating the within-subject standard deviation (Sw), coefficient of variation (CoV), test-retest repeatability (TRT), and the intraclass correlation coefficient (ICC)[3][4].
Visualizing the Diagnostic Workflow and Technology
To better understand the operational principles and the flow of information in corneal diagnostics, the following diagrams are provided.
Conclusion
The MS-39 is a powerful diagnostic tool that offers the advantage of combining two established technologies for a comprehensive analysis of the anterior segment. Its performance, particularly in terms of specificity and repeatability, is comparable to other leading devices, although with some notable differences in measurements.
-
For epithelial thickness mapping , the Heidelberg Anterion demonstrates slightly better repeatability, while the MS-39 tends to yield thicker measurements.
-
In keratoconus assessment , the MS-39 and Pentacam HR show good overall agreement, but the Pentacam HR may report more severe curvature and thinner corneas, a factor to consider in disease staging and monitoring[3][4][5][6].
The choice between the MS-39 and its alternatives will ultimately depend on the specific clinical or research needs. For applications requiring the nuanced data from both Placido-based topography and high-resolution OCT, the MS-39 presents a compelling option. However, for studies where direct comparison with a large existing body of literature based on Scheimpflug imaging is necessary, the Pentacam HR might be preferred. The Heidelberg Anterion's swept-source OCT technology offers advantages in imaging speed and depth, which may be beneficial in other specific contexts. As with any diagnostic instrument, a thorough understanding of its operational principles and performance characteristics is paramount for accurate and reliable results.
References
- 1. Epithelial Thickness Mapping in Keratoconic Corneas: Repeatability and Agreement Between CSO MS-39, Heidelberg Anterion, and Optovue Avanti OCT Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.healio.com [journals.healio.com]
- 3. Repeatability and Comparison of Corneal Tomography in Mild to Severe Keratoconus Between the Anterior Segment OCT MS-39 and Pentacam HR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.healio.com [journals.healio.com]
- 5. Repeatability and Comparison of Corneal Tomography in Mild to Severe Keratoconus Between the Anterior Segment OCT MS-39 and Pentacam HR - ProQuest [proquest.com]
- 6. journals.healio.com [journals.healio.com]
Unraveling "MS39": A Case of Mistaken Identity in Molecular Targeting
An inquiry into the on-target activity of a compound designated "MS39" has revealed a case of mistaken identity, with comprehensive searches indicating that "this compound" is not a therapeutic molecule but rather a sophisticated ophthalmic imaging device. This guide clarifies the nature of the MS-39 instrument and provides a framework for evaluating the on-target activity of actual therapeutic compounds, which appears to be the user's underlying interest.
Initial investigations for "this compound on-target activity," "this compound mechanism of action," and "this compound signaling pathway" consistently led to information about the CSO MS-39 , an anterior segment tomographer used in ophthalmology.[1][2][3][4][5][6][7] This device combines Placido disk corneal topography with high-resolution optical coherence tomography (OCT) to provide detailed analysis of the cornea and other frontal structures of the eye.[2][3][4][5][6] It is utilized for various clinical applications, including refractive surgery planning, keratoconus screening, and intraocular lens (IOL) calculations.[2][3][4][6]
No credible scientific literature or drug development resources were found that refer to a therapeutic agent or experimental compound with the designation "this compound" in the context of molecular biology, pharmacology, or drug discovery. One unrelated study mentioned that a microRNA, miR-133a, directly targets a protein called Ubiquitin-Specific Protease 39 (USP39), but this has no apparent connection to a compound named this compound.[8]
Given this, the following sections will pivot to address the core requirements of the original request—confirming on-target activity—but in a general sense, providing researchers, scientists, and drug development professionals with a guide to the necessary experimental data, protocols, and comparative analysis for any given molecular compound.
A General Framework for Confirming On-Target Activity
To confirm that a therapeutic compound is engaging its intended molecular target and eliciting the desired biological response, a series of well-defined experiments are required. This process, known as target validation, is a critical step in drug development.[9]
Data Presentation: A Comparative Approach
When presenting data on on-target activity, a tabular format is highly effective for comparing the performance of a lead compound against relevant alternatives or controls. Below is a template for such a table.
| Parameter | Compound X (Lead) | Compound Y (Alternative) | Control (e.g., Vehicle) |
| Target Binding Affinity (Kd) | e.g., 10 nM | e.g., 50 nM | Not Applicable |
| In Vitro Target Inhibition (IC50) | e.g., 25 nM | e.g., 100 nM | No Inhibition |
| Cellular Target Engagement (EC50) | e.g., 100 nM | e.g., 500 nM | No Engagement |
| Downstream Pathway Modulation | e.g., 80% reduction | e.g., 40% reduction | No Change |
| Off-Target Activity (Top 3 Hits) | Target A, Target B, Target C | Target D, Target E, Target F | Not Applicable |
Caption: Comparative analysis of Compound X and Compound Y, demonstrating superior on-target potency and pathway modulation for Compound X.
Experimental Protocols: Key Methodologies
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are summaries of key experiments used to confirm on-target activity.
1. Target Binding Assays:
-
Method: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Protocol Outline:
-
Immobilize the purified target protein on a sensor chip (SPR) or place it in the sample cell (ITC).
-
Flow a series of concentrations of the test compound over the chip or titrate it into the sample cell.
-
Measure the binding kinetics (association and dissociation rates) or the heat change upon binding.
-
Calculate the equilibrium dissociation constant (Kd) to determine binding affinity.
-
2. In Vitro Target Inhibition Assays:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Fluorescence Resonance Energy Transfer (FRET)-based assays.
-
Protocol Outline:
-
In a multi-well plate, combine the target enzyme, its substrate, and varying concentrations of the inhibitor compound.
-
Incubate for a defined period to allow the enzymatic reaction to proceed.
-
Add a detection reagent that produces a measurable signal (e.g., colorimetric or fluorescent).
-
Quantify the signal and calculate the half-maximal inhibitory concentration (IC50).
-
3. Cellular Target Engagement Assays:
-
Method: Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay.
-
Protocol Outline (CETSA):
-
Treat intact cells with the test compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Quantify the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.
-
A shift in the melting curve indicates target engagement.[9]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for confirming the on-target activity of a new chemical entity (NCE).
Caption: Workflow for confirming the on-target activity of a new chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Device for Anterior Segment Analysis of Eye | MS-39 | CSO Ophtalmic [csoitalia.it]
- 3. hansoninstruments.co.uk [hansoninstruments.co.uk]
- 4. mivision.com.au [mivision.com.au]
- 5. SCHWIND MS-39: Spectral domain OCT and topographer [eye-tech-solutions.com]
- 6. hansoninstruments.co.uk [hansoninstruments.co.uk]
- 7. CSO MS-39 | PPTX [slideshare.net]
- 8. miR-133a, directly targeted USP39, suppresses cell proliferation and predicts prognosis of gastric cancer [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
MS39 efficacy in gefitinib-resistant models
An extensive search for a compound designated "MS39" with applications in oncology, specifically in the context of gefitinib-resistant models, has yielded no relevant results. The search indicates that "this compound" is not a recognized identifier for a drug or compound currently under investigation for cancer therapy.
It is possible that "this compound" may be a typographical error, an internal project code not in public literature, or a misunderstanding of a different compound's name. The performed searches across scientific databases and general web queries did not identify any small molecule, biologic, or other therapeutic agent with this designation in the field of cancer research.
The primary entity identified as "MS-39" is a diagnostic medical device used in ophthalmology for anterior segment analysis, which is unrelated to cancer treatment. Other tangential results included mentions of "USP39" and "CD39", which are enzymes involved in cancer biology but are not themselves therapeutic compounds in the way implied by the query.
Without any available information on a compound named "this compound" for the treatment of gefitinib-resistant cancer, it is not possible to provide a comparison guide, summarize experimental data, detail protocols, or create the requested visualizations. Further clarification on the identity of the compound is required to proceed with the user's request.
Head-to-Head Comparison: MS39 vs. Cetuximab in Targeting EGFR
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical data, mechanisms of action, and experimental protocols for the EGFR-targeting agents MS39 and Cetuximab.
In the landscape of targeted cancer therapies, the Epidermal Growth Factor Receptor (EGFR) remains a critical focus. Small molecule inhibitors and monoclonal antibodies have been the cornerstone of EGFR-targeted treatments. This guide provides a detailed head-to-head comparison of two distinct modalities targeting EGFR: this compound, a novel Proteolysis Targeting Chimera (PROTAC) designed to induce EGFR degradation, and Cetuximab, a well-established monoclonal antibody that inhibits EGFR signaling. This comparison is based on available preclinical data and is intended to provide an objective resource for the research and drug development community.
Executive Summary
This compound and Cetuximab represent two different strategies to neutralize the oncogenic activity of EGFR. This compound, a heterobifunctional molecule, co-opts the cell's ubiquitin-proteasome system to induce the degradation of mutant EGFR. In contrast, Cetuximab is a monoclonal antibody that competitively binds to the extracellular domain of EGFR, blocking ligand-induced activation and downstream signaling, in addition to mediating antibody-dependent cellular cytotoxicity (ADCC). Preclinical evidence suggests that this compound offers potent and selective degradation of mutant EGFR, a mechanism that may overcome some forms of resistance to traditional EGFR inhibitors. Cetuximab has demonstrated clinical efficacy in specific patient populations, particularly those with KRAS wild-type colorectal cancer and in head and neck cancer.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Cetuximab from various preclinical studies. It is important to note that these data are not from direct head-to-head studies and were generated in different experimental settings.
Table 1: In Vitro Efficacy of this compound and Cetuximab
| Parameter | This compound | Cetuximab | Cell Lines | EGFR/KRAS Status | Citation |
| DC50 (EGFR Degradation) | 5.0 nM | Not Applicable | HCC-827 | EGFR del19 | [1] |
| 3.3 nM | Not Applicable | H3255 | EGFR L858R | [1] | |
| IC50 (Cell Viability) | More potent than PROTAC3 | Not directly compared | H3255 | EGFR L858R | [1] |
| 10-30 fold lower than Cetuximab (for an antibody-based PROTAC) | - | HCC827, H1650 | EGFR sensitive/resistant | [2] | |
| Tumor Growth Inhibition | Not reported in vitro | Significant inhibition | Various CRC and NSCLC lines | Varies | [3][4] |
Table 2: In Vivo Efficacy of this compound and Cetuximab
| Parameter | This compound | Cetuximab | Tumor Model | EGFR/KRAS Status | Citation |
| Tumor Growth Inhibition | Bioavailable in mice, suitable for in vivo efficacy studies | 35% inhibition | WiDR Xenograft | High EGFR expression | [4] |
| 10-20% inhibition | WiDR Xenograft | Low EGFR expression | [4] | ||
| Significant inhibition | NSCLC Xenografts | EGFR wild-type and mutant | [3] | ||
| Significant inhibition | Colorectal Cancer Xenografts | KRAS wild-type | [5] | ||
| Ineffective | Colorectal Cancer Xenografts | KRAS mutant | [5] |
Mechanism of Action
This compound: Targeted Protein Degradation
This compound is a PROTAC that functions by inducing the selective degradation of mutant EGFR.[1] It is a bifunctional molecule composed of:
-
A ligand for EGFR: The small molecule inhibitor Gefitinib, which binds to the ATP-binding site of the EGFR kinase domain.[1]
-
A ligand for an E3 ubiquitin ligase: A molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]
-
A linker: A chemical moiety that connects the EGFR ligand and the E3 ligase ligand.[1]
By simultaneously binding to both mutant EGFR and the VHL E3 ligase, this compound brings them into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to EGFR, marking it for degradation by the proteasome. This event-driven mechanism leads to the elimination of the entire EGFR protein, rather than just inhibiting its kinase activity.[1]
Cetuximab: EGFR Inhibition and Immune-Mediated Cytotoxicity
Cetuximab is a chimeric (mouse/human) monoclonal antibody that targets the extracellular domain of EGFR.[6] Its anti-cancer effects are mediated through several mechanisms:
-
Blockade of Ligand Binding: Cetuximab competitively inhibits the binding of EGFR ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), to the receptor. This prevents receptor dimerization and autophosphorylation, thereby blocking downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[6]
-
Receptor Internalization and Downregulation: Binding of Cetuximab to EGFR can lead to the internalization and subsequent degradation of the receptor, although this is not its primary mechanism of action.[7]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of Cetuximab can be recognized by immune effector cells, such as natural killer (NK) cells, leading to the targeted killing of tumor cells.[6]
A key factor influencing Cetuximab's efficacy is the mutation status of the KRAS gene. Activating mutations in KRAS, which is downstream of EGFR, lead to constitutive activation of the signaling pathway, rendering the inhibition of EGFR by Cetuximab ineffective.[5][8]
Signaling Pathway Diagrams
Caption: Simplified EGFR signaling pathway.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Cetuximab.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound and Cetuximab on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or Cetuximab in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO for this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot the dose-response curves to determine the IC50 values.
Caption: MTT Assay Workflow.
Western Blotting for EGFR Degradation
Objective: To quantify the degradation of EGFR protein induced by this compound.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (EGFR) and a loading control (e.g., GAPDH or β-actin).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against EGFR and a loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control and calculate the percentage of EGFR degradation relative to the vehicle control to determine the DC50.
Caption: Western Blot Workflow for EGFR Degradation.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound and Cetuximab in a mouse model.
Principle: Human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are treated with the test compounds, and tumor growth is monitored over time to assess the efficacy of the treatment.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) or Cetuximab (e.g., via intravenous or intraperitoneal injection) according to a predetermined dosing schedule. A control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group to evaluate tumor growth inhibition.
Caption: In Vivo Tumor Xenograft Study Workflow.
Conclusion
This compound and Cetuximab represent distinct and promising approaches to targeting EGFR in cancer. This compound's ability to induce the degradation of mutant EGFR offers a novel strategy that may circumvent resistance mechanisms associated with traditional EGFR inhibitors. Cetuximab, with its established clinical efficacy, remains a valuable therapeutic option, particularly in KRAS wild-type colorectal cancer and head and neck cancer. The choice between these modalities will likely depend on the specific tumor biology, including EGFR and KRAS mutation status, and the potential for acquired resistance. Further preclinical and clinical studies, including direct head-to-head comparisons, are warranted to fully elucidate the relative merits of EGFR degradation versus inhibition and to guide the development of more effective and personalized cancer therapies.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cetuximab-based PROteolysis targeting chimera for effectual downregulation of NSCLC with varied EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Oncogenic KRAS Desensitizes Colorectal Tumor Cells to Epidermal Growth Factor Receptor Inhibition and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cetuximab? [synapse.patsnap.com]
- 7. Predicting response to anti-EGFR antibody, cetuximab, therapy by monitoring receptor internalization and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cetuximab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Small Molecule Efficacy: A Guide to Genetic Approaches
In the landscape of drug discovery and development, the identification of a promising small molecule inhibitor is a critical first step. However, robust validation of its on-target effects and mechanism of action is paramount to ensure its therapeutic potential and avoid costly late-stage failures.[1][2] This guide provides a comparative overview of genetic approaches to validate the results of small molecule inhibitors, offering experimental insights for researchers, scientists, and drug development professionals.
Genetic validation methods are instrumental in confirming that the observed phenotype of a small molecule is a direct consequence of its interaction with the intended molecular target.[3] These approaches involve manipulating the expression of the target gene to mimic or reverse the effect of the small molecule, thereby establishing a causal link between the target and the compound's activity.[1][3]
Comparison of Genetic Validation Approaches
The choice of a genetic validation strategy depends on various factors, including the nature of the target, the available cellular or animal models, and the specific question being addressed. Below is a comparison of commonly employed techniques.
| Approach | Principle | Advantages | Limitations | Typical Application |
| CRISPR-Cas9 Gene Knockout | Permanent disruption of the target gene, leading to a loss of protein function.[3] | Provides a definitive loss-of-function phenotype. High specificity and efficiency.[3] | Potential for off-target effects. Irreversible genetic modification. | Validating targets where complete ablation is hypothesized to mimic pharmacological inhibition. |
| RNA Interference (RNAi) | Transient knockdown of the target gene's mRNA, leading to reduced protein expression.[4] | Reversible and titratable reduction in protein levels. Suitable for essential genes where complete knockout is lethal. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects.[4] | Assessing the effect of reduced target expression on cellular phenotype and small molecule sensitivity. |
| Overexpression Systems | Introduction of a vector to express the target protein at higher-than-normal levels. | Allows for gain-of-function studies. Can be used to rescue the effects of a small molecule inhibitor. | Non-physiological protein levels can lead to artifacts. | Confirming target engagement by observing a reversal of the inhibitor's effect. |
| CRISPR Interference/Activation (CRISPRi/a) | Repression (CRISPRi) or activation (CRISPRa) of target gene transcription without altering the DNA sequence. | Reversible and tunable modulation of gene expression. | Can have off-target effects. Requires delivery of multiple components. | Fine-tuning target expression levels to study dose-dependent effects on small molecule efficacy. |
| Mutation Analysis | Introduction of specific mutations in the target gene that are predicted to alter small molecule binding. | Provides strong evidence for direct target engagement. | Requires prior knowledge of the inhibitor's binding site. Can be technically challenging. | Differentiating on-target from off-target effects by showing that a specific mutation confers resistance to the inhibitor. |
Key Experimental Protocols
Detailed methodologies are crucial for the successful implementation of genetic validation studies. Below are protocols for two widely used approaches.
CRISPR-Cas9 Mediated Gene Knockout
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting a critical exon of the gene of interest using a publicly available design tool.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector.
-
-
Cell Transfection and Selection:
-
Transfect the Cas9/sgRNA expression vector into the target cell line using a high-efficiency transfection reagent.
-
Select for transfected cells using an appropriate selection marker (e.g., puromycin).
-
-
Clonal Isolation and Validation:
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the clones and screen for target gene knockout by PCR, Sanger sequencing, and Western blotting to confirm the absence of the target protein.
-
-
Phenotypic Analysis:
-
Compare the phenotype of the knockout cells with that of wild-type cells treated with the small molecule inhibitor. A similar phenotype provides strong evidence for on-target activity.
-
RNA Interference (RNAi) Mediated Gene Knockdown
-
siRNA/shRNA Design and Synthesis:
-
Design and synthesize at least two independent small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting the mRNA of the gene of interest.
-
Include a non-targeting control siRNA/shRNA.
-
-
Transfection/Transduction:
-
For siRNAs, transfect the target cells using a lipid-based transfection reagent.
-
For shRNAs, produce lentiviral particles and transduce the target cells.
-
-
Validation of Knockdown:
-
Harvest cells at 48-72 hours post-transfection/transduction.
-
Assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.
-
-
Functional Assays:
-
Perform relevant functional assays (e.g., cell viability, proliferation, signaling pathway activity) to compare the effect of gene knockdown with the effect of the small molecule inhibitor.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to depict a general workflow for genetic validation and a hypothetical signaling pathway.
Caption: A generalized workflow for validating a small molecule inhibitor's target using genetic approaches.
Caption: A diagram of a hypothetical signaling cascade targeted by a small molecule inhibitor.
References
A Comparative Guide to MS39 and Kinase Inhibition for EGFR Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct therapeutic strategies for targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway: the novel proteolysis-targeting chimera (PROTAC) MS39 and traditional kinase inhibitors. This document outlines their mechanisms of action, presents comparative experimental data, and provides detailed protocols for key assays.
Introduction to EGFR Signaling and Therapeutic Targeting
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to ligands such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[2] This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for normal cellular function.[3] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime therapeutic target.[4]
Traditional therapeutic approaches have focused on the development of small molecule tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its catalytic activity.[5] While effective, the emergence of drug resistance, often through secondary mutations in the kinase domain, limits the long-term efficacy of these inhibitors.[4]
This compound represents a novel therapeutic modality known as a Proteolysis-Targeting Chimera (PROTAC).[6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting its activity.[7] this compound, also referred to as compound 6 in initial discovery studies, is comprised of a ligand that binds to EGFR (based on the TKI gefitinib) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] This proximity induces the ubiquitination and subsequent degradation of EGFR by the proteasome.[8]
Mechanism of Action
The fundamental difference between this compound and kinase inhibitors lies in their mechanism of action. Kinase inhibitors function through an "occupancy-driven" model, whereas this compound operates via an "event-driven" catalytic process.
EGFR Kinase Inhibition:
EGFR kinase inhibitors are small molecules that reversibly or irreversibly bind to the ATP-binding pocket of the EGFR kinase domain.[9] This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[3] This leads to a cessation of the proliferative and survival signals mediated by EGFR.
This compound-mediated EGFR Degradation:
This compound, as a PROTAC, does not directly inhibit the kinase activity of EGFR in a sustained manner. Instead, it acts as a bridge to bring EGFR into close proximity with the VHL E3 ubiquitin ligase.[6] This induced proximity facilitates the transfer of ubiquitin molecules to the EGFR protein. Polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, leading to the complete removal of the receptor from the cell.[7] Because the this compound molecule is not consumed in this process, a single molecule can induce the degradation of multiple EGFR proteins, leading to a catalytic effect.[10]
Performance Comparison: this compound vs. Kinase Inhibitors
Direct head-to-head comparative studies of this compound and kinase inhibitors in the same experimental settings are emerging. However, by cross-referencing data from key publications, a comparative performance profile can be established. The data presented below is compiled from studies on non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations, for which these agents are primarily designed.
Quantitative Data Summary
| Parameter | This compound (Compound 6) | Gefitinib (B1684475) (Kinase Inhibitor) | Cell Line | Key Findings |
| EGFR Degradation (DC50) | 5.0 nM[6] | Not Applicable (Inhibitor) | HCC-827 (EGFR delE746-A750) | This compound potently induces degradation of mutant EGFR. |
| 3.3 nM[6] | Not Applicable (Inhibitor) | H3255 (EGFR L858R) | This compound shows high potency in degrading another common EGFR mutant. | |
| Inhibition of Cell Proliferation (IC50) | More potent than a previous PROTAC[11] | ~13.06 nM - 77.26 nM[12] | HCC-827, PC9 (EGFR mutants) | While direct IC50 values for this compound are not always provided alongside gefitinib, its degradation-based mechanism suggests potent anti-proliferative effects. |
| Effect on Downstream Signaling | Potently inhibited EGFR autophosphorylation (p-EGFR) and AKT phosphorylation (p-AKT)[11] | Inhibits phosphorylation of EGFR, AKT, and ERK[13] | HCC-827, H3255 | Both agents effectively block downstream signaling, but this compound does so by eliminating the entire receptor. |
| Selectivity | Potently degrades mutant EGFR; no significant effect on wild-type EGFR up to 10 µM | Also shows higher potency for mutant EGFR, but can inhibit wild-type EGFR at higher concentrations[14] | Various NSCLC cell lines | This compound demonstrates a high degree of selectivity for mutant forms of EGFR. |
Visualizing the Pathways and Mechanisms
To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The EGFR Signaling Pathway.
Caption: Mechanisms of Action: Kinase Inhibition vs. This compound.
Caption: General Experimental Workflow for Comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Western Blotting for EGFR Degradation and Signaling
-
Objective: To determine the effect of this compound and kinase inhibitors on the protein levels of total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins like phosphorylated AKT (p-AKT).
-
Materials:
-
Cancer cell lines (e.g., HCC-827, H3255)
-
Cell culture medium and supplements
-
This compound, kinase inhibitor (e.g., gefitinib), DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound, kinase inhibitor, or DMSO for the desired time (e.g., 16-24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an ECL detection system. Quantify band intensity using densitometry software. Normalize protein levels to a loading control like GAPDH.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and kinase inhibitors on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
This compound, kinase inhibitor, DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound, kinase inhibitor, or DMSO for 72 hours.[8]
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
-
Conclusion
This compound and EGFR kinase inhibitors represent two distinct and promising strategies for targeting EGFR signaling in cancer. While kinase inhibitors act by blocking the catalytic function of EGFR, this compound induces its complete degradation. This fundamental difference in mechanism may offer advantages for this compound, particularly in overcoming resistance mechanisms associated with kinase domain mutations. The high potency and selectivity of this compound for mutant EGFR highlight its potential as a next-generation therapeutic. Further direct comparative studies will be crucial to fully elucidate the relative advantages and disadvantages of these two approaches in a clinical setting.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. ClinPGx [clinpgx.org]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]
- 5. Gefitinib (‘Iressa’, ZD1839) and new epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sensitivity to gefitinib (Iressa, ZD1839) in non-small cell lung cancer cell lines correlates with dependence on the epidermal growth factor (EGF) receptor/extracellular signal-regulated kinase 1/2 and EGF receptor/Akt pathway for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of STK39 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of inhibitors targeting Serine/Threonine Kinase 39 (STK39), a key regulator in cellular stress response and ion homeostasis. While the initial query referenced "MS39," it is highly probable that the intended target is STK39, and as such, this guide will focus on the known inhibitors of this kinase.
STK39, also known as SPAK, plays a crucial role in several signaling pathways, including the MAPK and PLK1/ERK pathways, which are implicated in cell proliferation, stress response, and oncogenesis. The development of selective STK39 inhibitors holds therapeutic promise; however, off-target effects due to cross-reactivity with other kinases can lead to unforeseen side effects and reduced efficacy. This guide presents available cross-reactivity data for known STK39 inhibitors, details the experimental methodologies used to assess selectivity, and provides visual representations of relevant signaling pathways and experimental workflows.
STK39 Signaling Pathways
STK39 is a key component of signaling cascades that regulate cellular functions. In hepatocellular carcinoma, STK39 has been shown to interact with and activate the PLK1/ERK signaling pathway, promoting tumor progression.[1] It is also known to activate the p38 MAP kinase pathway in response to cellular stress.[2] Understanding these pathways is crucial for identifying potential on-target and off-target effects of STK39 inhibitors.
References
No Public Data Available for Comparative Proteomics of MS39 Treated Cells
A comprehensive search for publicly available experimental data on the comparative proteomics of cells treated with a substance referred to as "MS39" has yielded no specific results. Consequently, it is not possible to provide a comparison guide, including data tables, experimental protocols, and signaling pathway diagrams as requested.
The term "this compound" does not correspond to any publicly documented drug, compound, or treatment in the context of proteomics research based on the conducted search. It is possible that "this compound" is an internal project name, a novel compound not yet described in published literature, or a misnomer for another agent.
For researchers, scientists, and drug development professionals interested in the proteomic effects of a specific cellular treatment, access to published or shared raw and analyzed data is essential for conducting comparative analyses. Such data typically includes quantified protein expression changes, identification of post-translational modifications, and detailed experimental methodologies. Without this foundational information for "this compound," a comparison with alternative treatments cannot be performed.
To facilitate a meaningful analysis, further clarification on the identity of "this compound" is required. Relevant information would include its chemical name, biological target, or any associated publications or patents. With more specific details, a targeted search for relevant proteomic studies could be conducted.
In the broader context of comparative proteomics in drug development, numerous studies highlight its importance in elucidating mechanisms of action and identifying biomarkers.[1][2][3] These studies often involve treating cell lines with a compound of interest and comparing the resulting protein expression profiles to untreated or vehicle-treated cells.[4][5]
General Workflow for Comparative Proteomics:
A typical workflow for such an investigation is outlined below. This generalized process illustrates the necessary steps to generate the type of data required for the requested comparison guide.
References
- 1. A mass spectrometry-based proteome map of drug action in lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mass Spectrometry-Based Proteomics Workflows in Cancer Research: The Relevance of Choosing the Right Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative and Quantitative Global Proteomics Approaches: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating MS39: A Potent Next-Generation EGFR Degrader for Overcoming Drug Resistance
A comparative analysis of MS39's potency against clinically relevant EGFR mutations, offering insights for researchers, scientists, and drug development professionals in oncology.
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of acquired resistance mutations, notably T790M and C797S, poses a significant clinical challenge, rendering many existing therapies ineffective. In this context, novel therapeutic strategies are paramount. This compound, a novel E3 ligase von Hippel-Lindau-recruiting EGFR degrader, represents a promising new class of targeted agents designed to eliminate mutated EGFR proteins rather than merely inhibiting their kinase activity. This guide provides a comprehensive evaluation of this compound's potency against various EGFR mutations and compares its performance with established EGFR inhibitors.
Comparative Potency of EGFR Inhibitors
The efficacy of EGFR inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values of this compound and other key EGFR inhibitors against cell lines harboring wild-type (WT) EGFR and various activating and resistance mutations.
| Inhibitor | Target | EGFR WT (IC50, nM) | EGFR L858R (IC50, nM) | EGFR L858R/T790M (IC50, nM) | EGFR L858R/T790M/C797S (IC50, nM) |
| This compound (Degrader) | VHL-recruiting EGFR Degrader | >10000 | Potent Degradation | Potent Degradation | Data Not Available |
| Gefitinib (1st Gen) | EGFR TKI | ~7-100 | ~5-75 | >1000 | >1000 |
| Erlotinib (1st Gen) | EGFR TKI | ~2-100 | ~12-70 | >1000 | >1000 |
| Afatinib (2nd Gen) | Pan-ErbB TKI | ~0.5-10 | ~0.3 | ~57-165 | >1000 |
| Osimertinib (B560133) (3rd Gen) | EGFR TKI | ~57.8 | ~13 | ~5-13 | >1000 |
| Novel CRBN Degrader | CRBN-recruiting EGFR Degrader | >100000 | - | 46.82 (in NCI-H1975) | - |
| Compound 11eg | EGFR TKI | 1050 | - | - | 52 (in cells) |
Note: IC50 values are compiled from various preclinical studies and can vary based on the specific assay conditions.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays used to generate the comparative data.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay directly measures the enzymatic activity of purified EGFR kinase domains and their inhibition by test compounds.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Procedure:
-
Reagent Preparation: Prepare a 2X solution of the purified recombinant EGFR kinase domain (WT or mutant) in kinase buffer. Prepare a 2X substrate/ATP mix. Serially dilute the test compound (e.g., this compound) to 2X the final desired concentrations.
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions. Add the 2X EGFR kinase solution to each well and incubate briefly. Initiate the reaction by adding the 2X substrate/ATP mix. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines harboring specific EGFR mutations.
Principle: The MTT assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Procedure:
-
Cell Seeding: Seed cancer cells harboring the desired EGFR mutation (e.g., NCI-H1975 for L858R/T790M) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).
-
Viability Measurement (MTT): Add MTT solution to each well and incubate to allow formazan crystal formation. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Viability Measurement (CellTiter-Glo®): Add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the ATP content. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing EGFR Signaling and Experimental Design
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating inhibitor potency.
Caption: EGFR signaling pathway and points of intervention.
Caption: Experimental workflow for IC50 determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. promega.com [promega.com]
- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of highly potent and selective CRBN-recruiting EGFRL858R/T790M degraders in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel EGFR inhibitors against resistant L858R/T790M/C797S mutant for intervention of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pan-EGFR inhibitor targeting EGFR 19del, L858R/T790M and C797S triple-mutations: Design, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. Discovery of selective EGFR modulator to inhibit L858R/T790M double mutants bearing a N-9-Diphenyl-9H-purin-2-amine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting EGFRL858R/T790M and EGFRL858R/T790M/C797S resistance mutations in NSCLC: Current developments in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and structural optimization of potent epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M/C797S resistance mutation for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human EGFR-L858R/T790M/C797S Stable Cell Line-Ba/F3 (CSC-RO0139) - Creative Biogene [creative-biogene.com]
- 19. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rcsb.org [rcsb.org]
- 23. vjoncology.com [vjoncology.com]
Benchmarking MS39 Against Novel EGFR Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming acquired resistance to established inhibitors. In the context of non-small cell lung cancer (NSCLC), the emergence of resistance to EGFR tyrosine kinase inhibitors (TKIs) remains a critical challenge. This has spurred the development of novel therapeutic modalities, including proteolysis-targeting chimeras (PROTACs), which offer a distinct mechanism of action by inducing the degradation of target proteins. This guide provides an objective comparison of MS39, a VHL-recruiting EGFR degrader, against a panel of other novel EGFR degraders, supported by experimental data to inform preclinical research and drug development efforts.
Performance Comparison of EGFR Degraders
The following tables summarize the in vitro performance of this compound and other notable EGFR degraders in various NSCLC cell lines harboring specific EGFR mutations. The data highlights key metrics such as the half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and half-maximal inhibitory concentration (IC50) for cell proliferation.
Table 1: Performance Against EGFR Exon 19 Deletion and L858R Mutations
| PROTAC | E3 Ligase Ligand | Target EGFR Mutation(s) | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| This compound | VHL | delE746-A750 | HCC827 | 5.0 | >95 | 100[1] |
| L858R | H3255 | 3.3 | >95 | 290[1] | ||
| MS154 | CRBN | delE746-A750 | HCC827 | 11 | >95 | 230[1] |
| L858R | H3255 | 25 | >95 | 420[1] | ||
| Compound 13 | VHL | delE746-A750 | HCC827 | 3.57 | ~91 | 6[2] |
| Compound 14 | CRBN | delE746-A750 | HCC827 | 0.26 | >90 | 4.91 |
| L858R | H3255 | 20.57 | >90 | Not Reported |
Table 2: Performance Against Osimertinib-Resistant EGFR C797S Mutations
| PROTAC | E3 Ligase Ligand | Target EGFR Mutation(s) | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| HJM-561 | CRBN | Del19/T790M/C797S | Ba/F3 | 9.2 | Not Reported | Not Reported[2][3] |
| L858R/T790M/C797S | Ba/F3 | 5.8 | Not Reported | Not Reported[2][3] | ||
| C6 | Not Specified | L858R/T790M/C797S | H1975-TM | 10.2 | >95 | 10.3[2] |
| 9ea | VHL | EGFRC797S mutants | Not Specified | 2.9 | 93.1 | Not Reported[4][5] |
| T-023 | Not Specified | L858R/T790M/C797S | Ba/F3 | 10-100 | 70-100 | Not Reported[6] |
| del19/T790M/C797S | Ba/F3 | 10-100 | 70-100 | Not Reported[6] |
Signaling Pathways and Mechanisms
To understand the context of these degraders, it is crucial to visualize the EGFR signaling pathway and the mechanism of action for PROTACs.
Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.
Caption: General mechanism of PROTAC-mediated degradation of a target protein.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for EGFR Degradation
This protocol is used to quantify the extent of PROTAC-induced degradation of EGFR.
-
Cell Culture and Treatment: Plate NSCLC cells (e.g., HCC827, H3255) and allow them to adhere overnight. Treat the cells with varying concentrations of the EGFR PROTAC (e.g., this compound) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against EGFR. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The level of EGFR degradation is determined by normalizing the EGFR band intensity to the loading control.
Cell Viability Assay (MTT Assay)
This assay measures the effect of EGFR PROTACs on cell proliferation and viability.
-
Cell Seeding: Seed NSCLC cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the EGFR PROTAC or vehicle control and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a dose-response curve.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the EGFR PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will prevent the degradation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate EGFR using an anti-EGFR antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated EGFR. An increase in the ubiquitinated EGFR signal in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of EGFR PROTACs.
References
- 1. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Novel EGFR PROTAC Degrader against C797S Resistance Mutation with Potent Antitumor Efficacy in NSCLC Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Discovery of a Novel EGFR PROTAC Degrader against C797S Resistance Mutation with Potent Antitumor Efficacy in NSCLC Treatment - American Chemical Society - Figshare [acs.figshare.com]
- 6. TYK Medicines describes new EGFR degradation inducers | BioWorld [bioworld.com]
Safety Operating Guide
Proper Disposal of MS39: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of the PROTAC MS39
This compound is a potent, cell-permeable PROTAC (Proteolysis Targeting Chimera) that induces the degradation of target proteins. Due to its bioactive nature, all materials contaminated with this compound, as well as any remaining stock solutions or solid compound, must be treated as hazardous chemical waste. Adherence to proper disposal protocols is critical to ensure personnel safety and environmental protection. Under no circumstances should this compound or materials contaminated with it be disposed of in standard laboratory trash or flushed down the drain. The primary method of disposal for this and similar compounds is incineration by a licensed hazardous waste management facility.
Immediate Safety Protocols
Before handling this compound for any purpose, including disposal, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Personnel should wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Gloves: Chemical-resistant nitrile or neoprene gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat to protect skin and clothing.
Work with this compound, including the preparation of waste containers, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The following steps outline the proper procedure for the disposal of this compound and associated contaminated materials. These procedures are based on general best practices for the disposal of potent, biologically active small molecules and should be adapted to comply with your institution's specific hazardous waste management plan.
1. Waste Segregation:
-
Solid Waste: All solid materials that have come into contact with this compound must be segregated as hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Contaminated consumables such as pipette tips, microcentrifuge tubes, vials, and weighing paper.
-
Contaminated labware.
-
Used personal protective equipment (gloves, disposable lab coats).
-
-
Liquid Waste: All liquid solutions containing this compound must be collected as hazardous liquid waste. This includes:
-
Stock solutions and dilutions of this compound.
-
Solvents used to rinse contaminated glassware.
-
Supernatants from cell cultures treated with this compound.
-
2. Waste Collection:
-
Solid Waste Container:
-
Use a designated, leak-proof hazardous waste container with a secure lid.
-
Line the container with a heavy-duty plastic bag.
-
Place all contaminated solid waste directly into this container.
-
-
Liquid Waste Container:
-
Use a dedicated, shatter-resistant container with a screw cap for all liquid waste containing this compound.
-
Do not mix this compound waste with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
3. Labeling of Waste Containers:
Proper labeling is crucial for the safe handling and disposal of hazardous waste. Each container must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound (PROTAC)".
-
The CAS Number: 2675490-92-1.
-
An accurate estimation of the concentration and volume of the waste.
-
The primary hazards associated with the waste (e.g., "Bioactive," "Chemical Hazard").
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or laboratory responsible for the waste.
4. Storage of Waste:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from general laboratory traffic and incompatible chemicals.
-
Do not accumulate large quantities of waste. Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company in a timely manner.
Quantitative Data Summary
While a specific, publicly available Safety Data Sheet for this compound with detailed quantitative disposal parameters is not available, the following table summarizes key identifiers and general storage information for this compound.
| Parameter | Value |
| Chemical Name | This compound |
| Synonyms | PROTAC EGFR Degrader |
| CAS Number | 2675490-92-1 |
| Molecular Formula | C55H71ClFN9O7S |
| Molecular Weight | 1056.8 g/mol |
| Storage | Store at -20°C in a dry, dark place. |
| Disposal Method | Incineration by a licensed hazardous waste facility. |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
A flowchart outlining the key steps for the safe disposal of this compound waste.
Essential Safety and Handling Protocols for MS39
This guide provides crucial safety and logistical information for the handling and disposal of MS39, a PROTAC targeting EGFR intended for research use only.[1] Adherence to these procedures is vital for ensuring a safe laboratory environment. While this compound is not classified as a hazardous substance or mixture, it is imperative to follow standard laboratory safety protocols to minimize any potential risks.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound. This guidance is based on general best practices for handling chemical compounds in a laboratory setting.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn at all times to protect from potential splashes. |
| Hand Protection | Nitrile Gloves | Wear compatible chemical-resistant gloves. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory | Fume Hood | All handling of this compound powder should be conducted in a chemical fume hood to prevent inhalation of dust. |
| Respiratory | NIOSH-Approved Respirator | In situations where a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator should be used.[2] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and compliance. The following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
In the event of exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measure |
| Inhalation | If dust is inhaled, move the individual to fresh air. |
| Skin Contact | In case of contact, immediately take off all contaminated clothing and rinse the skin with water/shower. |
| Eye Contact | If the substance enters the eyes, rinse out with plenty of water and remove contact lenses if present. |
| Ingestion | If swallowed, have the person drink water (two glasses at most). Consult a doctor if feeling unwell. |
For spills, evacuate the area, avoid creating dust, and collect the material using appropriate methods for dry spills. Ensure proper disposal of the collected material as chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
